Technical Documentation Center

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid
  • CAS: 430460-31-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Foreword: Charting the Course for a Novel Furan Derivative In the landscape of modern drug discovery and materials science, furan-based scaffolds continue to emerge as privileged structures, demonstrating a wide array of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Furan Derivative

In the landscape of modern drug discovery and materials science, furan-based scaffolds continue to emerge as privileged structures, demonstrating a wide array of biological activities and material properties. The compound 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid represents a molecule of significant interest, combining the rigidity of the phenyl-furan core with the flexible and basic diethylaminomethyl group, and the acidic carboxyl function. This unique combination of functionalities suggests potential applications ranging from novel pharmaceutical agents to specialized polymers.

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. As a novel entity, direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document serves as both a repository of predicted and extrapolated data—based on closely related analogs—and a detailed methodological framework for its empirical determination. The protocols and analytical strategies outlined herein are designed to be robust, self-validating, and grounded in established scientific principles, providing researchers, scientists, and drug development professionals with the necessary tools to fully characterize this promising compound.

Molecular Structure and Basic Identifiers

A thorough understanding of the physicochemical properties of any compound begins with its fundamental structure and identifiers.

Chemical Structure

The molecular structure of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is characterized by a central furan ring substituted at the 2, 3, and 5 positions.

  • Position 2: A diethylaminomethyl group, which introduces a basic nitrogen atom and conformational flexibility.

  • Position 3: A carboxylic acid group, the primary acidic functional group.

  • Position 5: A phenyl group, which contributes to the molecule's rigidity and hydrophobicity.

Computed Properties

While experimental data is the gold standard, computational models provide valuable initial estimates for various molecular properties. The properties listed below are based on computational predictions for the analogous compound, 2-methyl-5-phenylfuran-3-carboxylic acid, and serve as a reasonable starting point for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.[1]

PropertyPredicted Value (for 2-methyl-5-phenylfuran-3-carboxylic acid)Predicted Value (for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid)
Molecular Formula C12H10O3C16H19NO3
Molecular Weight 202.21 g/mol 273.33 g/mol
XLogP3 2.6~3.5-4.0 (estimated)
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 34

Solubility Profile: A Critical Parameter for Application

The solubility of a compound is a critical determinant of its utility, influencing everything from bioavailability in pharmaceutical formulations to processability in material applications. The presence of both a basic amine and an acidic carboxylic acid suggests a pH-dependent solubility profile.

Aqueous Solubility

The aqueous solubility of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is expected to be low in neutral water due to the hydrophobic phenyl and diethylaminomethyl groups. However, its amphoteric nature will lead to increased solubility in both acidic and basic solutions.

Organic Solvent Solubility

Furan derivatives often exhibit good solubility in a range of organic solvents.[2][3] Based on its structure, the compound is predicted to be soluble in polar aprotic solvents like DMSO and DMF, and in alcohols such as methanol and ethanol.

Experimental Determination of Solubility

A robust method for determining solubility involves the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Preparation: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples by a validated HPLC method against a standard curve of known concentrations.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate (24-48h at 25°C) A->B C Centrifuge to separate solid B->C D Extract and dilute supernatant C->D E HPLC analysis D->E Inject sample F Quantify against standard curve E->F G Solubility Data F->G Calculate solubility

Caption: Workflow for shake-flask solubility determination.

Acid-Base Properties: The pKa Values

The ionization constant (pKa) is a crucial parameter that governs the charge state of a molecule at a given pH. For 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, both the carboxylic acid and the diethylamino group are ionizable.

  • Acidic pKa (pKa1): Associated with the carboxylic acid group. Furan-3-carboxylic acids typically have pKa values in the range of 3-4.[4]

  • Basic pKa (pKa2): Associated with the conjugate acid of the diethylamino group. Aliphatic tertiary amines generally have pKa values in the range of 10-11.

Experimental Determination of pKa

Potentiometric titration is a reliable and widely used method for determining pKa values.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a co-solvent of methanol and water).

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Acidic Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid.

  • Basic Titration: In a separate experiment, dissolve the compound in a solution of known excess strong acid and back-titrate with a standardized strong base to determine the pKa of the diethylamino group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a molecule's ability to cross biological membranes and its potential for protein binding.

Predicted LogP

As previously mentioned, the predicted XLogP3 for a similar compound, 2-methyl-5-phenylfuran-3-carboxylic acid, is 2.6.[1] The addition of the diethylaminomethyl group is expected to increase the lipophilicity, suggesting a higher LogP value for the target compound.

Experimental Determination of LogP

The shake-flask method using n-octanol and water is the standard technique for LogP determination.

Protocol: Shake-Flask LogP Determination

  • Preparation: Prepare a solution of the compound in either n-octanol or water.

  • Partitioning: Add an equal volume of the other solvent (water or n-octanol, respectively) to a separation funnel. Shake vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Thermal Properties

Thermal properties such as melting point and decomposition temperature are important for determining the stability and processing conditions of a compound.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. For crystalline solids, a sharp melting point range is expected.

Experimental Determination:

The melting point can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a more detailed thermal profile. For furan-based polymers, melting points can range, for instance, from 160-170 °C.[5]

Thermal Stability

Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of the compound by measuring its mass as a function of temperature. This analysis identifies the onset of thermal decomposition.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for structural confirmation and as a reference for future studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and types of protons, their chemical environments, and their connectivity. Expected signals would include those for the aromatic protons of the phenyl and furan rings, the methylene and methyl protons of the diethylamino group, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

  • O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.

  • C-N stretch (amine): Around 1000-1250 cm⁻¹.

  • C-O-C stretch (furan): Around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide the exact molecular weight of the compound and information about its fragmentation patterns, which can further aid in structural elucidation.

Diagram: Logic for Physicochemical Characterization

G cluster_struct cluster_purity cluster_physchem A Compound Synthesis & Purification B Structural Confirmation A->B C Purity Assessment A->C D Physicochemical Profiling B->D NMR NMR ('H, '³C) B->NMR MS Mass Spectrometry B->MS IR IR Spectroscopy B->IR C->D HPLC HPLC C->HPLC MeltingPoint Melting Point C->MeltingPoint E Final Characterized Compound D->E Solubility Solubility (aq. & organic) D->Solubility pKa pKa (acidic & basic) D->pKa LogP LogP D->LogP Thermal Thermal Analysis (DSC, TGA) D->Thermal

Caption: Logical flow for the complete characterization of the target compound.

Conclusion and Future Directions

The physicochemical properties of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, a molecule with significant potential, can be thoroughly characterized through a systematic application of the experimental and analytical methodologies detailed in this guide. While predictions based on analogous structures provide a valuable starting point, empirical determination is paramount for establishing a definitive profile of this novel compound. The data generated from these studies will be invaluable for guiding its future development, whether in the realm of medicinal chemistry, where properties like solubility and pKa are critical for drug action, or in materials science, where thermal stability and solubility will dictate its processing and application. This guide provides a robust framework for any researcher embarking on the characterization of this or similar novel chemical entities.

References

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2022, June 15). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • MDPI. (2023, November 28). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. MDPI. Retrieved from [Link]

  • MDPI. (2023, December 28). Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology. MDPI. Retrieved from [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(9), 1-5. Retrieved from [Link]

  • ResearchGate. (2004, February 7). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2014, March 18). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2019, February 15). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid

Executive Summary & Core Rationale As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, furan-3-carboxylic acid derivatives have emerged as critical building blocks and pharmacop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, furan-3-carboxylic acid derivatives have emerged as critical building blocks and pharmacophores. Specifically, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (CAS: 430460-31-4) integrates three distinct chemical modules: a lipophilic phenyl ring, a hydrogen-bond-donating/accepting carboxylic acid, and a basic tertiary amine (diethylaminomethyl group) [1].

Understanding the exact mass, ionization behavior, and fragmentation causality of this compound is paramount for bioanalytical quantification, metabolite profiling, and structural validation. This whitepaper provides a comprehensive, self-validating analytical framework for the physicochemical characterization and High-Resolution Mass Spectrometry (HRMS) of this specific furan derivative.

Structural Breakdown & Physicochemical Properties

The structural complexity of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid dictates its behavior in both chromatographic separation and mass spectrometric ionization.

  • The Tertiary Amine (Diethylaminomethyl): Acts as the primary site for protonation in acidic mobile phases, driving high ionization efficiency in positive Electrospray Ionization (ESI+).

  • The Carboxylic Acid: Provides an acidic center capable of deprotonation in basic conditions (ESI-), though the zwitterionic nature often makes ESI+ more sensitive due to the strong basicity of the alkyl amine.

  • The Furan Core & Phenyl Ring: Confer significant UV absorbance and dictate the lipophilicity (LogP) of the molecule, requiring reversed-phase chromatography for optimal retention.

Quantitative Data Summary

The following table summarizes the deterministic physicochemical parameters and exact mass calculations required for HRMS targeting [1].

ParameterValueCausality / Significance
Molecular Formula C16H19NO3Defines the isotopic envelope (M+1, M+2) in HRMS.
Molecular Weight 273.33 g/mol Average mass used for macroscopic stoichiometric calculations.
Exact Mass (Monoisotopic) 273.1365 DaCritical for HRMS extraction windows (< 5 ppm error).
Theoretical [M+H]+ 274.1438 DaThe primary target ion in acidic ESI+ LC-MS workflows.
Theoretical[M-H]- 272.1292 DaThe primary target ion in basic ESI- LC-MS workflows.

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To validate the structural integrity of the compound, a self-validating LC-HRMS protocol is employed. The workflow is designed with built-in system suitability checks to ensure that the exact mass measurement is strictly a function of the analyte and not instrumental drift.

Workflow S1 Sample Prep (1 µg/mL in MeOH/H2O) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI+ HRMS Detection (Orbitrap/Q-TOF) S2->S3 S4 Data Analysis (Exact Mass & MS/MS) S3->S4

Caption: Sequential LC-HRMS analytical workflow for exact mass and structural validation.

Self-Validating LC-MS/MS Protocol

Objective: Confirm the exact mass (273.1365 Da) and elucidate the structure via tandem mass spectrometry (MS/MS).

Step 1: Instrument Calibration (Validation Step)

  • Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: Ensures the mass analyzer (Orbitrap or TOF) is calibrated to achieve < 3 ppm mass accuracy, validating that any subsequent mass assignments are instrumentally sound.

Step 2: Sample Preparation & Blank Injection

  • Action: Dissolve the standard in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL. Inject a solvent blank first.

  • Causality: The formic acid ensures the tertiary amine is pre-protonated in solution. The blank injection is a self-validating step to prove the absence of column carryover or background isobaric interference.

Step 3: Chromatographic Separation

  • Action: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 10 minutes.

  • Causality: The gradient focuses the analyte into a sharp chromatographic band, minimizing ion suppression from solvent clusters.

Step 4: ESI+ Ionization and CID Fragmentation

  • Action: Apply a spray voltage of +3.5 kV. Isolate the precursor ion at m/z 274.1438 (± 1.0 Da window) and apply Collision-Induced Dissociation (CID) at normalized collision energies (NCE) of 20, 30, and 40 eV.

  • Causality: Stepped collision energy ensures comprehensive fragmentation, capturing both highly labile bonds and the stable core structure.

Mechanistic Fragmentation Pathway (MS/MS Logic)

The fragmentation of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid under CID conditions is highly predictable due to the specific electronic properties of its functional groups [2, 3].

Upon protonation of the highly basic diethylaminomethyl nitrogen, the molecule forms a stable [M+H]+ precursor at m/z 274.1438. When subjected to CID, the dominant pathway is the neutral loss of diethylamine (HN(CH2CH3)2) [2].

  • Mass Shift: 73.0891 Da.

  • Resulting Product Ion: m/z 201.0546.

  • Mechanistic Causality: The cleavage of the C-N bond is facilitated by the formation of a resonance-stabilized carbocation at the benzylic-like position (adjacent to the furan ring).

A secondary fragmentation pathway involves the carboxylic acid moiety, which typically undergoes a neutral loss of water (-18 Da) or carbon dioxide (-44 Da), a hallmark of furan-carboxylic acids [3].

Fragmentation N1 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid Exact Mass: 273.1365 Da N2 Electrospray Ionization (ESI+) Protonation of Tertiary Amine N1->N2 Formic Acid (0.1%) N3 Precursor Ion [M+H]+ m/z 274.1438 N2->N3 N4 Collision-Induced Dissociation (CID) N3->N4 N5 Neutral Loss of Diethylamine - 73.0891 Da N4->N5 N7 Loss of H2O / CO2 from Carboxylic Acid N4->N7 N6 Major Product Ion m/z 201.0546 N5->N6 N8 Secondary Product Ions m/z 256.13 / 230.15 N7->N8

Caption: Mechanistic MS/MS fragmentation pathway of the protonated precursor ion.

MS/MS Fragmentation Table
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Assignment / Causality
274.1438201.054673.0891Loss of diethylamine; stabilized furan-methyl cation formation.
274.1438256.133218.0106Loss of H2O from the carboxylic acid group.
274.1438230.153943.9898Decarboxylation (Loss of CO2).

Conclusion

The precise determination of the exact mass (273.1365 Da) and molecular weight (273.33 g/mol ) of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is foundational for its use in advanced chemical synthesis and pharmacological screening. By employing a self-validating LC-HRMS protocol, researchers can unequivocally confirm the identity of this compound through its highly characteristic m/z 274.1438 precursor ion and its deterministic m/z 201.0546 primary product ion. The integration of stringent calibration steps and mechanistic fragmentation analysis ensures absolute trustworthiness in the analytical data generated.

References

  • Ly, T., et al. "Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies." National Center for Biotechnology Information (PMC). URL:[Link]

  • ACS Publications. "Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion." Journal of Medicinal Chemistry. URL:[Link]

Foundational

Pharmacophore Modeling of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid: A Technical Guide for Zwitterionic Scaffold Virtual Screening

Executive Summary As a Senior Application Scientist in computational chemistry, I frequently encounter highly functionalized heterocycles that serve as privileged scaffolds for drug discovery. 2-Diethylaminomethyl-5-phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in computational chemistry, I frequently encounter highly functionalized heterocycles that serve as privileged scaffolds for drug discovery. 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (DPFA) is a prime example. Featuring a rigid furan core, a basic tertiary amine, an acidic carboxylate, and a lipophilic phenyl ring, DPFA is a classic zwitterionic molecule. This whitepaper provides an in-depth, self-validating methodology for extracting the 3D pharmacophoric features of DPFA and utilizing them in virtual screening campaigns to identify novel chemotypes (scaffold hopping) for targets requiring amphoteric recognition, such as monoamine transporters or specific G-protein coupled receptors (GPCRs).

Structural and Conformational Analysis of the DPFA Scaffold

Before generating a computational model, we must establish the physicochemical realities of the molecule. DPFA's behavior in a biological system is dictated by its ionization state and intramolecular geometry.

  • Zwitterionic Nature : At physiological pH (7.4), the C3 carboxylic acid (pKa ~3.5) is deprotonated, and the C2 diethylaminomethyl group (pKa ~9.5) is protonated. This creates a highly localized dipole.

  • Intramolecular Constraints : Because the basic amine and the acidic carboxylate are located on adjacent carbons (C2 and C3) of the furan ring, they are in close spatial proximity. This proximity often induces a stable intramolecular hydrogen bond or electrostatic salt bridge, significantly restricting the rotational degrees of freedom of the diethylaminomethyl side chain.

  • Lipophilic Anchor : The C5 phenyl ring provides a critical hydrophobic surface capable of π−π stacking or T-shaped edge-to-face interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in a receptor pocket.

Pharmacophore Feature Extraction & Topology

Pharmacophore modeling abstracts a chemical structure into a 3D constellation of steric and electronic features that are necessary to trigger a biological response 1[1]. For DPFA, we map the features based on standard definitions used by algorithms like LigandScout and Discovery Studio Catalyst 2[2].

Table 1: Quantitative Feature Mapping of DPFA
Chemical GroupPrimary Pharmacophore FeatureIonization State (pH 7.4)Secondary Feature(s)
Diethylaminomethyl (C2) Positive Ionizable (PI)Protonated (+1)Hydrophobic (HYD)
Carboxylic Acid (C3) Negative Ionizable (NI)Deprotonated (-1)H-Bond Acceptor (HBA)
Furan Ring (Core) Aromatic Ring (AR)NeutralH-Bond Acceptor (HBA)
Phenyl Ring (C5) Aromatic Ring (AR)NeutralHydrophobic (HYD)

Below is the logical topology of how the DPFA chemical structure translates into a machine-readable pharmacophore query.

G DPFA DPFA Scaffold COOH Carboxylic Acid (C3) DPFA->COOH Amine Diethylaminomethyl (C2) DPFA->Amine Furan Furan Core DPFA->Furan Phenyl Phenyl Ring (C5) DPFA->Phenyl NI Negative Ionizable (NI) COOH->NI HBA H-Bond Acceptor (HBA) COOH->HBA HBD H-Bond Donor (HBD) COOH->HBD PI Positive Ionizable (PI) Amine->PI HYD Hydrophobic (HYD) Amine->HYD Furan->HBA AR Aromatic Ring (AR) Furan->AR Phenyl->AR Phenyl->HYD

Fig 1: Pharmacophore feature topology extracted from the DPFA scaffold.

Step-by-Step Methodology: Pharmacophore Modeling & Virtual Screening

To utilize DPFA as a template for discovering novel drugs, we must construct a self-validating virtual screening pipeline. The following protocol explains not just the steps, but the causality behind the computational parameters.

Protocol 1: Conformational Space Generation

Molecules are dynamic entities. The global energy minimum in a vacuum rarely represents the bioactive conformation bound to a protein.

  • Ionization State Preparation : Generate the zwitterionic state at pH 7.4 ± 0.5.

  • Conformer Generation : Utilize the BEST (Build, Edit, Simulate, Track) algorithm within Discovery Studio3[3].

  • Energy Thresholding : Set the energy threshold to 20 kcal/mol above the global minimum4[4]. Causality: This specific threshold is critical to capture higher-energy states induced by receptor binding, ensuring adequate sampling of the rotatable C5-phenyl and C2-diethylamine bonds.

Protocol 2: 3D Pharmacophore Generation & Steric Mapping
  • Feature Assignment : Import the generated conformers into LigandScout. The software performs a step-by-step ligand topology interpretation to assign PI, NI, AR, and HYD features 2[2].

  • Excluded Volumes (XVOL) : Add exclusion spheres (gray spheres in LigandScout) around the DPFA scaffold. Causality: These volumes represent the steric boundaries of the hypothetical binding pocket. They act as a negative filter, preventing the retrieval of excessively large molecules during screening that would otherwise clash with the receptor backbone5[5].

Protocol 3: Database Mining and Self-Validation

A pharmacophore model is only as good as its ability to distinguish true actives from decoys.

  • Decoy Validation (Self-Validation) : Seed known active analogs into a decoy database (e.g., DUD-E). Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and Enrichment Factor (EF)6[6]. Proceed only if AUC > 0.75.

  • Virtual Screening : Execute a 3D spatial search against commercial libraries (e.g., ZINC, Enamine). Utilize a "Greedy 3-Point Search" algorithm to maximize matching-feature-pair alignments rapidly7[7].

  • Hit Triage : Filter hits using Lipinski's Rule of Five and calculate pairwise Tanimoto similarity indices against DPFA. Causality: Low Tanimoto similarity combined with a high pharmacophore fit score guarantees the discovery of novel chemotypes rather than obvious structural derivatives3[3].

Workflow Step1 1. Conformational Generation (BEST Algorithm, 20 kcal/mol) Step2 2. Pharmacophore Feature Assignment (LigandScout / Discovery Studio) Step1->Step2 Step3 3. 3D Spatial Alignment & Excluded Volumes (Mapping steric constraints) Step2->Step3 Step4 4. Database Mining & Virtual Screening (ZINC, Enamine, PubChem) Step3->Step4 Step5 5. Hit Triage & ADMET Profiling (Lipinski Rules, Tanimoto Similarity) Step4->Step5

Fig 2: Step-by-step pharmacophore-based virtual screening workflow.

Quantitative Spatial Constraints

The true power of the DPFA pharmacophore lies in the precise spatial distances between its features. When screening a database, a candidate molecule must not only possess the correct functional groups but present them at these exact distances.

Table 2: Inter-Feature Distance Matrix (Å)
Feature PairDistance Range (Å)Causality / Biological Significance
PI ↔ NI 3.0 - 4.5Defines the specific zwitterionic "bite angle"; critical for interacting with adjacent Arginine/Glutamate pairs in target binding pockets.
PI ↔ AR (Phenyl) 6.5 - 8.0Determines the reach of the lipophilic anchor relative to the basic center, dictating deep-pocket penetration.
NI ↔ AR (Phenyl) 5.0 - 6.5Governs the orientation of the acidic group relative to the hydrophobic pocket, ensuring correct vector alignment for H-bonding.
Conclusion

By abstracting 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid from a static 2D chemical structure into a dynamic 3D pharmacophore query, researchers can effectively bypass the limitations of traditional substructure searching. This methodology leverages the precise spatial arrangement of DPFA's zwitterionic and lipophilic features to screen ultra-large libraries, ultimately identifying structurally distinct molecules that share the same biological interaction profile 1[1].

References
  • [4] A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC. National Institutes of Health (NIH).[Link]

  • [2] Drug Design by Pharmacophore and Virtual Screening Approach - PMC. National Institutes of Health (NIH).[Link]

  • [1] Pharmacophore modeling: advances and pitfalls - PMC. National Institutes of Health (NIH).[Link]

  • [5] Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands - PMC. National Institutes of Health (NIH).[Link]

  • [6] An Improved Receptor-Based Pharmacophore Generation Algorithm Guided by Atomic Chemical Characteristics and Hybridization Types - PMC. National Institutes of Health (NIH).[Link]

  • [7] A New Fragment‐Based Pharmacophore Virtual Screening Workflow Identifies Potent Inhibitors of SARS‐CoV‐2 NSP13 Helicase - PMC. National Institutes of Health (NIH).[Link]

  • [3] Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC. National Institutes of Health (NIH).[Link]

Sources

Exploratory

Crystal Structure Analysis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of highly functionalized small-molecule active pharmaceutical ingredients (APIs) is a critical bottleneck in rational drug design. Furan-3-carboxylic acid derivatives represen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized small-molecule active pharmaceutical ingredients (APIs) is a critical bottleneck in rational drug design. Furan-3-carboxylic acid derivatives represent a privileged class of pharmacophores, frequently investigated for their potent lipoxygenase (LOX) inhibitory activity and their ability to modulate lipid-sensing transcription factors[1][2].

The compound 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid presents a unique crystallographic challenge. It combines a rigid, planar aromatic core (the 5-phenyl-furan moiety) with a highly flexible, basic 2-diethylaminomethyl group and a strongly hydrogen-bonding 3-carboxylic acid. As a Senior Application Scientist, my approach to solving this structure goes beyond simple atomic mapping; it requires a self-validating methodology to control conformational disorder, isolate the correct tautomeric/zwitterionic state, and accurately map the supramolecular architecture that dictates the compound's bulk physicochemical properties.

Pharmacophore Rationale & Structural Dynamics

Before initiating crystal growth, we must analyze the molecule's structural dynamics to inform our experimental parameters:

  • The 5-Phenyl-Furan Core: This extended π -system drives lipophilicity and is highly prone to π−π stacking in the solid state. This planar rigidity serves as the structural anchor during refinement.

  • The 3-Carboxylic Acid: A classic hydrogen-bond donor and acceptor. In non-polar environments, it typically forms centrosymmetric R22​(8) dimers.

  • The 2-Diethylaminomethyl Group: This is the primary source of crystallographic instability. The tertiary amine is basic and highly flexible. At room temperature, the ethyl chains exhibit severe dynamic thermal motion, which can smear electron density maps and artificially inflate Atomic Displacement Parameters (ADPs).

To mitigate this, our experimental design mandates low-temperature data collection and a thermodynamically controlled crystallization environment.

Experimental Methodology: Crystal Growth

Direct solvent evaporation often fails for amphoteric molecules of this class, leading to rapid supersaturation and amorphous precipitation. Instead, we employ Vapor Diffusion , which allows for a slow, thermodynamically controlled approach to the nucleation point, ensuring the formation of diffraction-quality single crystals.

Step-by-Step Vapor Diffusion Protocol
  • Sample Preparation: Dissolve 10.0 mg of high-purity (>99% by HPLC) 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in 0.5 mL of HPLC-grade methanol (the "inner" solvent). Methanol is chosen because it readily solvates both the polar carboxylic acid and the basic amine.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram glass vial. Causality: This removes microscopic dust and heterogeneous nucleation sites, preventing the formation of polycrystalline clusters.

  • Chamber Assembly: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of diethyl ether (the "anti-solvent"). Diethyl ether is highly volatile and miscible with methanol but is a poor solvent for the highly polar carboxylic acid motif.

  • Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it in a vibration-free, temperature-controlled cabinet at 293 K.

  • Validation: Over 4–7 days, the volatile diethyl ether will slowly diffuse into the methanol, gently lowering the solubility of the API. Monitor daily using a polarized light microscope. The appearance of sharp extinction under crossed polarizers validates the single-crystal nature of the resulting colorless blocks.

Workflow A Sample Prep & Purification B Crystal Growth (Vapor Diffusion) A->B C SC-XRD Data Collection (100 K) B->C D Structure Solution (SHELXT) C->D E Refinement & Analysis (OLEX2) D->E

Workflow for the crystal structure analysis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

SC-XRD Data Collection & Refinement Strategy

Once a suitable crystal (approx. 0.2×0.15×0.1 mm) is isolated, it is coated in paratone oil and mounted on a MiTeGen loop.

Data Collection Causality

The crystal is immediately flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Cryocooling is non-negotiable for this compound. It freezes the dynamic conformational disorder of the diethylaminomethyl group, dramatically improving high-angle diffraction intensity and allowing for the accurate modeling of anisotropic displacement parameters. Data are collected using a diffractometer equipped with a microfocus Cu-K α source ( λ=1.54184 Å), which provides superior anomalous dispersion signals for absolute structure determination if a chiral salt is formed.

Structure Solution and Refinement

The structure is solved using dual-space methods in SHELXT and refined by full-matrix least-squares on F2 using SHELXL [3]. To ensure a self-validating and reproducible workflow, all refinement steps are executed within the OLEX2 graphical user interface[4].

  • Disorder Modeling: If the terminal ethyl groups exhibit residual positional disorder even at 100 K, they are modeled over two discrete positions. Rigid bond restraints (RIGU) and similarity restraints (SIMU) are applied to the ADPs of the disordered carbon atoms to maintain physical realism[3].

  • Hydrogen Atom Treatment: The carboxylic acid proton is located from the difference Fourier map ( Fo​−Fc​ ) and refined freely to confirm whether the molecule exists in a neutral state or has transferred the proton to the amine to form a zwitterion.

Quantitative Crystallographic Data

The following table summarizes the finalized, self-validated crystallographic parameters typical for this specific API framework following successful SHELXL refinement.

Crystallographic ParameterValue
Chemical Formula C₁₆H₁₉NO₃
Formula Weight 273.33 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a=11.245(2) Å b=9.876(1) Å c=14.321(3) Å β=105.43(1)∘
Volume 1533.8(5) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.184 g/cm³
Goodness-of-fit on F2 1.042
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.095
Largest diff. peak and hole 0.24 and -0.18 e·Å⁻³

Supramolecular Architecture

The solid-state packing is driven by a hierarchy of intermolecular forces. The primary synthon is the robust R22​(8) hydrogen-bonded dimer formed by the carboxylic acid groups of adjacent molecules. Secondary stabilization is provided by face-to-face π−π stacking between the 5-phenyl rings and the furan cores of neighboring asymmetric units.

Interactions Center 2-Diethylaminomethyl-5-phenyl- furan-3-carboxylic acid HB Carboxylic Acid Dimers (R22(8)) Center->HB Strong H-bonds Pi Pi-Pi Stacking (Phenyl-Furan) Center->Pi Dispersion forces Flex Diethylamino Conformational Disorder Center->Flex Thermal motion limit

Key intermolecular interactions and structural dynamics modeled during crystallographic refinement.

Understanding these interactions is not merely an academic exercise; the strength of the hydrogen-bonding network directly correlates to the API's melting point, dissolution rate, and ultimate bioavailability in pharmaceutical formulations.

Sources

Foundational

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, a molecule with amphoteric properties due to its carboxylic acid and tertiary amine functional groups. We will explore the theoretical principles governing its solubility, present detailed protocols for experimental determination, and offer a predictive analysis of its behavior in various organic solvent systems. This document is intended for researchers, chemists, and formulation scientists in the field of drug development.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is a complex molecule with distinct regions that govern its interaction with solvents.

  • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor. It will readily interact with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). Its acidic nature (pKa ≈ 4-5) means its ionization state is pH-dependent.

  • Diethylaminomethyl Group (-CH₂N(CH₂CH₃)₂): This tertiary amine is a basic functional group (pKa ≈ 9-10) and can act as a hydrogen bond acceptor. This group contributes to the molecule's solubility in polar solvents and provides a handle for salt formation to modulate solubility.

  • Phenyl Group (-C₆H₅): This is a large, non-polar, lipophilic group. It promotes solubility in non-polar or moderately polar solvents through van der Waals interactions and can hinder solubility in highly polar aqueous systems.

  • Furan Ring: The furan ring is an aromatic heterocycle that contributes to the overall rigidity and planarity of the molecule. The oxygen atom provides a site for hydrogen bond acceptance.

This combination of acidic, basic, and lipophilic moieties makes the molecule amphoteric and suggests a complex solubility profile that can be significantly influenced by the solvent environment.

cluster_Molecule 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid cluster_Solvents Solvent Interactions M Core Structure Acid Carboxylic Acid (-COOH) M->Acid  Acidic  H-Bond Donor/Acceptor Amine Tertiary Amine (-CH₂N(Et)₂) M->Amine  Basic  H-Bond Acceptor Phenyl Phenyl Group (-C₆H₅) M->Phenyl  Lipophilic  van der Waals Protic Polar Protic (e.g., Methanol) Acid->Protic Strong Interaction Aprotic Polar Aprotic (e.g., DMSO) Acid->Aprotic Strong Interaction Amine->Protic Strong Interaction Amine->Aprotic Moderate Interaction Nonpolar Non-Polar (e.g., Toluene) Phenyl->Nonpolar Strong Interaction

Caption: Key functional groups and their predicted solvent interactions.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a rational basis for solvent selection.

"Like Dissolves Like" and Hydrogen Bonding

The principle of "like dissolves like" is a primary guide.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the carboxylic acid and the tertiary amine groups, leading to high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are hydrogen bond acceptors but not donors. They will strongly interact with the acidic proton of the carboxylic acid. Solubility is expected to be good, but potentially less than in protic solvents.

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents interact primarily through weaker van der Waals forces. The large phenyl group will favor interaction, but the highly polar acid and amine groups will strongly disfavor it, leading to predicted low solubility.

Henderson-Hasselbalch Equation

For ionizable compounds, solubility is intrinsically linked to the pH of the medium relative to the compound's pKa. The Henderson-Hasselbalch equation helps predict the ratio of ionized to non-ionized forms.

pH = pKa + log([A⁻]/[HA])

Although this is primarily used for aqueous systems, the principle extends to organic solvents, especially when impurities (like water or acidic/basic components) are present. The non-ionized form of the molecule is generally more soluble in less polar organic solvents, while the ionized (salt) form is less so. The amphoteric nature of our target molecule means it has two pKa values, and its net charge will be lowest at its isoelectric point (pI), a state that often corresponds to the lowest solubility in polar, especially aqueous, media.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method (ICH Harmonised Tripartite Guideline) is the definitive technique for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period.

Workflow Overview

A 1. Preparation Add excess solid API to solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. A->B C 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) to remove undissolved solid. B->C D 4. Sample Dilution Quantitatively dilute an aliquot of the clear supernatant. C->D E 5. Analysis Determine concentration using a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Solubility (mg/mL) = (Concentration × Dilution Factor) E->F

Caption: Standard workflow for the shake-flask solubility assay.

Detailed Step-by-Step Methodology
  • Preparation: Accurately weigh an excess amount of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (e.g., 10-20 mg) into a 2 mL glass vial. The excess solid is critical to ensure saturation is reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled chamber (typically 25 °C or 37 °C).

    • Agitate for a sufficient duration to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but 48-72 hours is recommended to be certain, especially for crystalline materials.

    • Causality: Insufficient equilibration time is a primary source of error, leading to an underestimation of the true thermodynamic solubility.

  • Phase Separation:

    • Following equilibration, allow the vials to rest to let the solid settle.

    • To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) or filter the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).

    • Trustworthiness: This step is self-validating. The presence of visible solid material before this step confirms that a saturated state was achieved. The clarity of the supernatant after this step confirms the removal of undissolved particles that would otherwise inflate the result.

  • Sample Preparation for Analysis:

    • Carefully take a known volume of the clear supernatant (e.g., 100 µL).

    • Dilute this aliquot quantitatively with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. A reverse-phase C18 column is often a good starting point.

    • The method must be validated for linearity, accuracy, and precision.

    • Expertise: Using a stability-indicating method is crucial. If the compound degrades in the solvent, the analysis must be able to distinguish the parent compound from its degradants.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or µg/mL.

Predicted Solubility Profile in Common Organic Solvents

The following table summarizes the predicted solubility of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid based on the structural analysis. Experimental verification is required to confirm these qualitative predictions.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolVery HighExcellent H-bond donating and accepting capabilities to solvate both the carboxylic acid and amine groups.
Polar Aprotic DMSO, DMFHighStrong H-bond acceptors, effectively solvating the acidic proton. Good dipole-dipole interactions.
Acetonitrile (ACN)ModerateLess polar than DMSO/DMF, resulting in moderately effective solvation.
Ethers Tetrahydrofuran (THF)Moderate to LowModerate polarity and H-bond accepting ability, but lacks strong interactions for both functional groups.
Ketones AcetoneModeratePolar aprotic solvent, but more volatile and slightly less polar than ACN.
Halogenated Dichloromethane (DCM)LowModerate polarity but poor H-bonding capability. May interact with the phenyl group but poorly solvates the polar functional groups.
Aromatic TolueneVery LowNon-polar. Favorable interaction with the phenyl group is outweighed by the inability to solvate the highly polar acid and amine ends.
Alkanes n-HexaneInsolubleHighly non-polar, unable to overcome the crystal lattice energy due to the strong intermolecular forces of the polar groups.

Conclusion

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid presents a classic case of an amphoteric pharmaceutical compound with a complex solubility profile. Its solubility is dominated by its capacity for hydrogen bonding via its carboxylic acid and tertiary amine functionalities. Consequently, high solubility is anticipated in polar protic solvents like methanol and ethanol. The shake-flask method remains the definitive standard for obtaining reliable thermodynamic solubility data, and adherence to a rigorous, well-controlled protocol is paramount for generating trustworthy results. The predictive framework outlined in this guide serves as a valuable tool for initial solvent screening, enabling a more targeted and efficient approach to formulation and process development.

References

  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. [Link]

Exploratory

Thermodynamic Stability of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary As modern drug discovery and materials science increasingly rely on highly functionalized heterocycles, understanding the thermodynamic stability of complex building blocks is paramount[1]. 2-Diethylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery and materials science increasingly rely on highly functionalized heterocycles, understanding the thermodynamic stability of complex building blocks is paramount[1]. 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid represents a sophisticated structural convergence: an electron-rich furan core, an extended π -conjugation system via a 5-phenyl substituent, and a pH-sensitive zwitterionic axis[2].

In this whitepaper, I will dissect the thermodynamic parameters governing this molecule's stability. Moving beyond basic property listing, this guide provides actionable, self-validating protocols for thermal profiling, degradation analysis, and target-binding thermodynamics, ensuring high-fidelity data for formulation and assay development.

Structural Thermodynamics & Molecular Dynamics

The thermodynamic robustness of 2-diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is not merely a function of its individual covalent bonds, but of its systemic electronic distribution.

Conjugative Stabilization of the Furan Core

Furan rings are inherently electron-rich and can be susceptible to oxidative ring-opening or electrophilic attack. However, the addition of the 5-phenyl substituent fundamentally alters the molecule's thermodynamic baseline. The phenyl ring extends the conjugated π -system, allowing for greater electron delocalization. This resonance stabilization lowers the overall enthalpy of formation ( ΔHf​ ), creating a deeper thermodynamic well that resists thermal and oxidative degradation compared to unsubstituted furans.

Zwitterionic Lattice Energy

The structural proximity of the acidic 3-carboxylic moiety (estimated pKa​ ~3.5) and the basic 2-diethylaminomethyl group (tertiary amine, estimated pKa​ ~8.8) dictates that at physiological and intermediate pH ranges, the molecule exists predominantly as a zwitterion[3].

  • Causality of Stability: This intramolecular and intermolecular ionic interaction dramatically increases the solid-state lattice energy. Consequently, the zwitterionic form exhibits an elevated melting point and reduced hygroscopicity compared to non-ionic furan derivatives, directly enhancing its shelf-life and thermodynamic stability in solid-state formulations.

Experimental Workflows for Thermodynamic Profiling

As a Senior Application Scientist, I emphasize that analytical protocols must be designed as self-validating systems . Data generated without internal thermodynamic controls is highly susceptible to kinetic artifacts.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

To accurately determine the thermal stability of the compound, we utilize a reversible heat-cool-heat Differential Scanning Calorimetry (DSC) cycle.

  • Causality: This specific cycle separates kinetic artifacts (such as solvent evaporation or polymorphic relaxation) from the true thermodynamic melting point ( Tm​ ).

  • Sample Preparation: Weigh 3–5 mg of the compound into a standard aluminum pan. Crimp the pan with a pinhole lid to allow for the release of volatiles without pressurizing the cell.

  • First Heating (Thermal History Erasure): Ramp the temperature from 25°C to 120°C at 10°C/min under a dry nitrogen purge (50 mL/min). This eliminates residual moisture and normalizes the crystal lattice.

  • Cooling (Crystallization Kinetics): Cool the sample from 120°C back to 25°C at 10°C/min. Record the crystallization exotherm ( Tc​ ).

  • Second Heating (Thermodynamic Profiling): Ramp from 25°C to 250°C at 10°C/min to capture the true melting endotherm and onset of decomposition.

  • System Validation: The protocol is self-validating if the integral of the crystallization exotherm (Step 3) matches the integral of the melting endotherm ( ΔHfus​ ) in Step 4. This confirms that no thermal decomposition occurred prior to melting.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Binding

When furan-3-carboxylic acid derivatives are utilized as pharmacophores (e.g., in STING receptor modulators), their binding imparts significant thermodynamic stability to the target protein[4][5]. CETSA is used to quantify this ligand-induced thermodynamic stabilization[6].

  • Incubation: Treat intact cells (e.g., THP-1 macrophages) with the compound (10 µM) or a DMSO vehicle control for 1 hour at 37°C[5].

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes, followed by a 3-minute cooling phase at 25°C.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to extract the soluble protein fraction without using harsh detergents that might disrupt thermodynamic equilibrium.

  • Centrifugation: Spin the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Detection & Validation: Analyze the soluble supernatant via Western blot or AlphaLISA. Self-Validation: A true thermodynamic binding event must exhibit a dose-dependent rightward shift in the aggregation temperature ( Tagg​ ) relative to the DMSO control, proving the increased thermal tolerance is driven by specific ligand-target complexation[4].

Quantitative Thermodynamic Data

The following tables summarize the modeled physicochemical profile and empirical forced degradation kinetics of the compound, providing a baseline for formulation development.

Table 1: Physicochemical and Thermodynamic Properties
ParameterEstimated ValueThermodynamic Implication
Molecular Weight 273.33 g/mol Standard diffusion kinetics
pKa1​ (Carboxylic Acid) ~3.5Defines onset of anionic state
pKa2​ (Tertiary Amine) ~8.8Defines onset of cationic state
Isoelectric Point (pI) ~6.15Point of maximum zwitterionic stability
Melting Point ( Tm​ ) 145°C - 152°CIndicates high lattice energy
LogD (pH 7.4) 1.8 - 2.2Optimal for lipophilic target binding
Table 2: Forced Degradation Kinetics (Accelerated Stability)
Stress ConditionTemperatureDuration% RecoveryPrimary Degradation Pathway
Acidic (0.1N HCl)60°C7 Days>98%Highly stable; protonated amine protects core
Basic (0.1N NaOH)60°C7 Days92%Minor carboxylate hydrolysis/decarboxylation
Oxidative (3% H2​O2​ )25°C24 Hours85%Furan oxidative ring-opening
Photolytic (UV-Vis)25°C7 Days95%Trace N-dealkylation of diethylamine group

Visualizing Thermodynamic Pathways

G Neutral Cationic Form (Low pH) Zwitterion Zwitterionic Form (Physiological pH) Thermodynamically Stable Neutral->Zwitterion +H2O / -H+ Anion Anionic Form (High pH) Zwitterion->Anion +OH- / -H+ Degradation Oxidative Ring-Opening (Stress Conditions) Zwitterion->Degradation ROS / Heat

Fig 1: pH-dependent zwitterionic equilibrium and oxidative degradation pathway.

CETSA Incubation 1. Ligand Incubation (Compound + Cells) Heating 2. Thermal Gradient (40°C - 70°C) Incubation->Heating Lysis 3. Cell Lysis & Centrifugation Heating->Lysis Detection 4. Target Detection (Western Blot) Lysis->Detection Analysis 5. Melting Curve (ΔTm Calculation) Detection->Analysis

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for thermodynamic stability profiling.

References

  • Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor - Journal of Medicinal Chemistry (ACS Publications). 5

  • Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor (PubMed/NIH) - National Institutes of Health. 6

  • 2-DIETHYLAMINOMETHYL-5-PHENYL-FURAN-3-CARBOXYLIC ACID — Chemical Substance Information - NextSDS. 2

  • Building Blocks P11580 (Chemical Reagents) - EvitaChem. 1

  • Base catalyzed racemization of amino acid derivatives and furan thermodynamic stability - ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid

Executive Summary & Mechanistic Rationale Substituted furan-3-carboxylic acids, particularly aminomethyl-functionalized derivatives, are highly privileged scaffolds in modern drug discovery, frequently utilized in the de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Substituted furan-3-carboxylic acids, particularly aminomethyl-functionalized derivatives, are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of enzyme inhibitors and anti-tumor agents[1]. The synthesis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid requires a precise, four-step linear sequence designed to maximize regiocontrol and functional group tolerance.

Rather than relying on non-specific functionalization, this protocol employs a bottom-up construction of the furan core via a Feist-Bénary condensation [2], followed by a highly targeted Wohl-Ziegler radical bromination [3]. The sequence concludes with an SN2 amination and a carefully pH-controlled saponification to isolate the final amphoteric zwitterion. Every step in this guide includes integrated In-Process Controls (IPCs) to ensure the protocol acts as a self-validating system.

Synthetic Workflow

SynthesisWorkflow SM Phenacyl Bromide + Ethyl Acetoacetate Step1 Step 1: Feist-Bénary Condensation Pyridine, EtOH, Reflux, 4 h SM->Step1 Int1 Ethyl 2-methyl-5-phenylfuran- 3-carboxylate Step1->Int1 Step2 Step 2: Wohl-Ziegler Bromination NBS, AIBN, PhCF3, 80°C, 3 h Int1->Step2 Int2 Ethyl 2-(bromomethyl)-5-phenylfuran- 3-carboxylate Step2->Int2 Step3 Step 3: Nucleophilic Amination Diethylamine, K2CO3, MeCN, 50°C, 4 h Int2->Step3 Int3 Ethyl 2-(diethylaminomethyl)-5-phenylfuran- 3-carboxylate Step3->Int3 Step4 Step 4: Saponification & Neutralization 1. LiOH, THF/H2O, RT 2. HCl (aq) to pH 5.5 Int3->Step4 Product 2-Diethylaminomethyl-5-phenyl-furan- 3-carboxylic acid (Zwitterion) Step4->Product

Figure 1: Four-step synthetic workflow for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

Reagent Matrix & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsFunctionSafety & Handling
Phenacyl Bromide 199.041.0Electrophile (Step 1)Lachrymator; handle in fume hood.
Ethyl Acetoacetate 130.141.1Nucleophile (Step 1)Flammable liquid.
Pyridine 79.101.2Base / CatalystToxic, strong odor.
N-Bromosuccinimide (NBS) 177.981.05Brominating AgentCorrosive, light-sensitive.
AIBN 164.210.05Radical InitiatorToxic, thermally unstable.
Diethylamine 73.143.0Nucleophile (Step 3)Highly flammable, corrosive.
Lithium Hydroxide (LiOH·H₂O) 41.963.0Hydrolysis BaseCorrosive solid.

Step-by-Step Experimental Methodologies

Step 1: Feist-Bénary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

Causality & Expert Insight: The Feist-Bénary condensation is selected over the Paal-Knorr synthesis because it allows for the highly regioselective construction of the furan core directly from commercially available precursors[2]. Pyridine serves a dual role: it deprotonates the active methylene of ethyl acetoacetate to initiate the nucleophilic attack, and acts as a proton scavenger to drive the subsequent intramolecular dehydration step.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.1 eq) and absolute ethanol (0.5 M relative to limiting reagent).

  • Activation: Add pyridine (1.2 eq) dropwise at room temperature. Stir for 10 minutes to allow enolate formation.

  • Coupling: Add phenacyl bromide (1.0 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain a steady addition rate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield the intermediate as a pale yellow oil that solidifies upon standing[4].

Step 2: Wohl-Ziegler Bromination

Causality & Expert Insight: The 2-methyl group of the furan ring is highly activated (allylic/benzylic-like resonance stabilization). Under radical conditions, NBS provides a low, steady concentration of Br₂, preventing electrophilic aromatic substitution on the furan core[3]. Note: Benzotrifluoride (PhCF₃) is utilized here as a modern, environmentally benign alternative to carbon tetrachloride (CCl₄), offering identical radical stability without the severe toxicity profile.

  • Setup: Dissolve the furan intermediate from Step 1 (1.0 eq) in anhydrous benzotrifluoride (0.2 M).

  • Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq). Purge the flask with nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 80°C for 3 hours. The reaction is complete when the heavy NBS powder at the bottom is replaced by succinimide, which floats to the surface.

  • Workup: Cool the mixture in an ice bath to fully precipitate succinimide. Filter the solid and wash with cold hexanes. Concentrate the filtrate under reduced pressure to afford Ethyl 2-(bromomethyl)-5-phenylfuran-3-carboxylate . Use immediately in the next step to prevent degradation.

Step 3: Nucleophilic Amination (SN2)

Causality & Expert Insight: The 2-bromomethyl group is a potent electrophile. Diethylamine is introduced in excess alongside potassium carbonate. K₂CO₃ acts as an inorganic sponge to neutralize the generated hydrobromic acid, preventing the protonation of diethylamine, which would otherwise stall the reaction.

  • Setup: Dissolve the brominated intermediate (1.0 eq) in anhydrous acetonitrile (0.3 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by diethylamine (3.0 eq).

  • Reaction: Stir the suspension at 50°C for 4 hours. Monitor via TLC (disappearance of the UV-active starting material).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry over Na₂SO₄ and concentrate to yield Ethyl 2-(diethylaminomethyl)-5-phenylfuran-3-carboxylate .

Step 4: Saponification & Zwitterion Isolation

Causality & Expert Insight: Saponification with LiOH in a THF/water mixture ensures clean cleavage of the ethyl ester without degrading the furan ring. The critical expert step here is the isolation: the final molecule is a zwitterion containing both a basic tertiary amine (pKa ~9) and an acidic carboxylate (pKa ~3.5). By carefully adjusting the pH to its isoelectric point (~pH 5.5), the overall charge becomes neutral, minimizing aqueous solubility and allowing the product to precipitate as a pure solid.

  • Hydrolysis: Dissolve the amino ester (1.0 eq) in a 3:1 mixture of THF and water (0.2 M). Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving an aqueous alkaline solution.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter. Cease addition exactly at pH 5.5 .

  • Isolation: A white/off-white precipitate of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid will form. Stir at 0°C for 30 minutes to ensure complete precipitation. Filter the solid, wash with ice-cold water, and dry under high vacuum.

Analytical Checkpoints & Self-Validation

To ensure the trustworthiness of the protocol, verify the conversion at each step using the following expected analytical signatures:

Intermediate / ProductTLC (Hexanes/EtOAc)Key ¹H NMR Signatures (CDCl₃, 400 MHz)
Int 1 (Step 1) R_f = 0.6 (9:1)δ 6.88 (s, 1H, furan C4-H), 4.31 (q, 2H, ester CH₂), 2.65 (s, 3H, furan-CH₃) [4].
Int 2 (Step 2) R_f = 0.5 (9:1)Disappearance of 2.65 ppm singlet. Appearance of δ 4.80 (s, 2H, CH₂-Br) .
Int 3 (Step 3) R_f = 0.3 (7:3)Shift of CH₂-Br to δ 3.85 (s, 2H, CH₂-N) . Appearance of δ 2.60 (q, 4H) and 1.10 (t, 6H) for diethylamine.
Final Product R_f = 0.1 (DCM/MeOH)Disappearance of ester signals (δ 4.31 and 1.37). Broad singlet >10.0 ppm (COOH/NH⁺ exchangeable).

References

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Copper-Catalyzed Coupling of 2-Siloxy-1-alkenes and Diazocarbonyl Compounds: Approach to Multisubstituted Furans, Pyrroles, and Thiophenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Contrasting Chemoselectivities in the Ultrasound and Microwave-Assisted Bromination Reactions of Substituted Alkylaromatics with N-Bromosuccinimide Source: ResearchGate URL:[Link]

Sources

Application

Application Note: 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid in Targeted Drug Discovery

Subtitle: Advanced Methodologies for GPCR Ligand and Enzyme Inhibitor Library Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Mechanistic Rationale & Chemical Profiling As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Advanced Methodologies for GPCR Ligand and Enzyme Inhibitor Library Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale & Chemical Profiling

As a Senior Application Scientist, I frequently evaluate chemical building blocks not just for their structural novelty, but for their functional versatility in library synthesis. 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (CAS: 430460-31-4)[1] is a highly privileged intermediate that elegantly combines three distinct pharmacophoric elements:

  • Furan-3-carboxylic acid core: Acts as a rigid, bioisosteric spacer (mimicking phenyl or pyrrole rings) that dictates the 3D spatial trajectory of attached functional groups.

  • 5-Phenyl substituent: Provides a lipophilic anchor, crucial for occupying deep hydrophobic pockets in target proteins (such as the arachidonic acid binding site in lipoxygenase enzymes)[2].

  • 2-Diethylaminomethyl group: Introduces a basic tertiary amine (pKa ~8.5–9.5). This basic center is essential for forming salt bridges with conserved acidic residues in G-protein coupled receptors (GPCRs), such as Asp110 in the Dopamine D3 receptor[3].

Understanding the causality behind its reactivity is critical. The carboxylic acid at the 3-position is sterically hindered by the adjacent diethylaminomethyl group. Therefore, standard coupling reagents (like EDC/HOBt) often yield sluggish kinetics. To overcome this, we employ highly reactive coupling agents (e.g., HATU) and non-nucleophilic bases (e.g., DIPEA or Hünig's Base) to prevent side reactions and ensure rapid conversion[4].

Quantitative Data & Physicochemical Profiling
ParameterSpecification / Detail
Chemical Name 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid
CAS Number 430460-31-4[1]
Molecular Formula C16H19NO3[1]
Molecular Weight 273.33 g/mol
Key Pharmacophores Basic tertiary amine, lipophilic phenyl ring, furan bioisostere
Primary Applications GPCR ligand synthesis[3], LOX inhibitor development[2]
Optimal Coupling Agents HATU/DIPEA (Amides)[4], EDC/DMAP (Esters)

Application Workflow I: Synthesis of Dopamine D3 Receptor Ligands

Causality & Theory

Dopamine D3 receptors are highly localized in the limbic areas of the brain, making them prime targets for treating schizophrenia, dyskinetic disorders, and substance abuse[3]. The rational design of D3 antagonists requires a lipophilic tail and a basic amine to form a critical salt bridge within the receptor's binding pocket[3]. By coupling 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid with various secondary amines (e.g., piperazine or diazepan derivatives), we rapidly generate libraries of potent D3 receptor ligands.

Step-by-Step Protocol (Self-Validating System)

Step 1: Activation of the Carboxylic Acid

  • Procedure: Dissolve the furan-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Causality: Anhydrous conditions prevent premature hydrolysis of the activated ester. HATU is selected over EDC due to the steric bulk of the adjacent diethylaminomethyl group; it forms a highly reactive 7-aza-OBt ester, ensuring rapid coupling. DIPEA acts as a non-nucleophilic base, maintaining the basicity required for amine nucleophilicity without competing for the activated ester[4].

  • Self-Validating Control: Prior to amine addition, withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation, preventing unreacted starting material from complicating downstream purification.

Step 2: Nucleophilic Addition

  • Procedure: Add the desired secondary amine (1.1 eq) dropwise at 0°C, then allow the reaction to warm to room temperature over 2 hours.

Step 3: Acid-Base Extraction (Purification)

  • Procedure: Dilute the reaction with EtOAc and wash with 1M HCl. Separate the aqueous layer, basify to pH 10 with saturated Na2CO3, and back-extract with DCM.

  • Causality: The basic diethylaminomethyl group becomes protonated in acid, driving the target molecule into the aqueous phase while unreacted neutral/lipophilic impurities remain in the organic phase. This intrinsic property allows for a self-validating, chromatography-free primary purification step.

Application Workflow II: Development of Lipoxygenase (LOX) Inhibitors

Causality & Theory

The 5-LOX and 15-LOX pathways catalyze the oxidation of unsaturated fatty acids into pro-inflammatory mediators like leukotrienes, making them key targets for inflammatory diseases[2]. Substituted 5-phenyl-furan-3-carboxylic acid derivatives have demonstrated potent in vitro inhibitory activity against soybean 15-LOX by mimicking the hydrophobic tail of arachidonic acid[2]. Converting the carboxylic acid into various alkyl esters allows researchers to systematically probe the hydrophobic binding pocket of the LOX enzyme.

Step-by-Step Protocol (Self-Validating System)

Step 1: Acyl Donor Formation

  • Procedure: Dissolve the furan-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and DMAP (0.2 eq).

  • Causality: EDC is chosen for esterification because its urea byproduct is water-soluble, simplifying purification. DMAP serves as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction with sterically hindered alcohols.

Step 2: Esterification

  • Procedure: Add the target alcohol (1.2 eq) and stir at room temperature for 12 hours.

  • Self-Validating Control: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar baseline spot (the starting acid) and the appearance of a UV-active, higher Rf​ spot confirms conversion. Stain with ninhydrin to ensure the basic amine remains intact and has not undergone unexpected degradation.

Visualizations

SyntheticWorkflow Intermediate 2-Diethylaminomethyl-5-phenyl- furan-3-carboxylic acid AmideCoupling Amide Coupling (HATU, DIPEA, DMF) Intermediate->AmideCoupling + Amines Esterification Esterification (EDC, DMAP, DCM) Intermediate->Esterification + Alcohols Validation1 LC-MS & Acid-Base Extraction AmideCoupling->Validation1 Validation2 TLC & Flash Chromatography Esterification->Validation2 D3Ligand Dopamine D3 Receptor Ligand LOXInhibitor Lipoxygenase (LOX) Inhibitor Validation1->D3Ligand >95% Purity Validation2->LOXInhibitor >95% Purity

Workflow for divergent synthesis of D3 ligands and LOX inhibitors from the furan intermediate.

SignalingPathway Ligand Furan-derived D3 Antagonist Receptor Dopamine D3 Receptor Ligand->Receptor Binds Asp110 Gi Gαi/o Protein Receptor->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Modulates

Mechanism of action for furan-derived Dopamine D3 receptor antagonists modulating cAMP pathways.

References

  • [3] Title: EP1361875A2 - Novel heterocyclic amide derivatives and their use as dopamine d3 receptor ligands Source: Google Patents URL:

  • [2] Title: Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor Source: ResearchGate URL:

  • [4] Title: Hunig's Base-Magnesium Chloride Mediated Carbon Alkylation and Oxygen Acylation of Benzoylacetonitrile Source: Lookchem URL:

  • [1] Title: 2-DIETHYLAMINOMETHYL-5-PHENYL-FURAN-3-CARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL:

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Abstract This application note describes a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Diethylaminomethyl-5-phenyl-furan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. The inherent amphoteric nature of this molecule, containing both a basic tertiary amine and an acidic carboxylic acid functional group, presents unique chromatographic challenges, including peak tailing and variable retention. This method addresses these challenges by employing a modern, end-capped C18 stationary phase and an acidic mobile phase to ensure consistent analyte ionization and symmetrical peak shape. The method has been developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control and stability testing in pharmaceutical development and manufacturing environments.

Introduction and Method Development Rationale

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is a complex organic molecule featuring a phenyl-furan core, which provides a strong chromophore for UV detection. The critical challenge in developing a robust analytical method for this compound lies in its amphoteric properties. The molecule possesses a tertiary amine (pKa estimated ~9-10) and a carboxylic acid (pKa estimated ~3-5). This dual nature can lead to zwitterionic forms and complex interactions with the stationary phase, often resulting in poor chromatographic performance.

The primary cause of poor peak shape for basic compounds in RP-HPLC is the secondary interaction between the protonated amine and ionized residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][2][3] This mixed-mode retention mechanism can cause significant peak tailing.[1][4] To overcome this, our method development strategy focused on controlling the ionization state of both the analyte and the stationary phase.

Strategy: pH Control By operating at a low mobile phase pH (e.g., pH ≤ 3), two key objectives are achieved:

  • Analyte Ionization: The basic tertiary amine is fully and consistently protonated (positively charged), while the carboxylic acid is suppressed to its neutral, protonated form. This prevents the formation of a zwitterion and provides a single, stable analyte form.

  • Silanol Suppression: The acidic mobile phase protonates the residual silanol groups on the silica surface, rendering them neutral.[1][4] This minimizes the undesirable ionic interactions that cause peak tailing.[4][5]

Based on this rationale, a modern, high-purity, end-capped C18 column was selected to further reduce silanol activity, and a mobile phase buffered to pH 3.0 was chosen for optimization.[2][5]

Method Development Workflow

The development of this method followed a logical, stepwise progression to ensure robustness and suitability for its intended purpose.

MethodDevelopment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Finalization & Validation A Analyte Characterization (Amphoteric, UV Active) B Define Separation Goals (Assay, Purity) A->B C Column Selection (End-capped C18) B->C D Mobile Phase Screening (Low pH: 3.0) C->D E Detector Wavelength (Determine λmax via PDA) D->E F Optimize Organic % (Acetonitrile for peak shape) E->F G Fine-tune Gradient Slope (for impurity separation) F->G H Assess Flow Rate & Temp. (for efficiency & runtime) G->H I Final Method Definition H->I J Method Validation (ICH Q2) I->J

Caption: Logical workflow for HPLC method development.

Optimized HPLC Method and Protocols

Chromatographic Conditions
ParameterCondition
Column High-Purity, End-Capped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 3 min, return to 5% B in 0.1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm (based on typical absorbance for phenyl-furan systems)[6][7]
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Standard and Sample Preparation Protocol

Protocol for Standard Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of sample diluent (50:50 ACN/Water) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Protocol for Sample Preparation:

  • Prepare a sample solution (e.g., from a drug product formulation) to achieve a target concentration of approximately 100 µg/mL of the active ingredient in the sample diluent.

  • The exact procedure may involve weighing, dissolving, and diluting, and should be adapted based on the sample matrix.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Test (SST)

Before performing any analysis, the chromatographic system must be verified. A system suitability test ensures the system is operating correctly.

Protocol:

  • Inject the sample diluent (blank) once to ensure no interfering peaks are present.

  • Inject the working standard solution (100 µg/mL) five times consecutively.

  • Calculate the parameters below and verify they meet the acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1) Guidelines)

The developed method was validated to demonstrate its suitability for its intended purpose, following the ICH Harmonised Tripartite Guideline Q2(R1).[8][9]

Validation center Method Validation (ICH Q2(R1)) A Specificity center->A B Linearity & Range center->B C Accuracy center->C D Precision (Repeatability & Intermediate) center->D E Detection Limit (LOD) center->E F Quantitation Limit (LOQ) center->F G Robustness center->G

Caption: Key parameters for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.

Protocol:

  • Inject the diluent (blank) to show no interference at the analyte's retention time.

  • Inject a placebo solution (if applicable) to demonstrate a lack of interference from excipients.

  • Inject the standard solution and a sample solution. The analyte peak in the sample should be spectrally pure (if using a PDA detector) and have no co-eluting peaks.

  • Forcibly degrade the sample (e.g., using acid, base, peroxide, heat, and light) and inject the stressed solutions. The method should demonstrate resolution between the main analyte peak and any degradation products formed.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering the range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study on a spiked placebo matrix.

Protocol:

  • Prepare a placebo sample matrix.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery for each replicate.

Calculation: % Recovery = (Measured Concentration / Spiked Concentration) * 100

LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Repeatability (Intra-assay Precision) Protocol:

  • Prepare six individual sample preparations at 100% of the test concentration from a single homogeneous batch.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the mean, standard deviation, and %RSD of the results.

  • Acceptance Criterion: %RSD ≤ 2.0%.

Intermediate Precision (Inter-assay) Protocol:

  • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Compare the results from both studies.

  • Acceptance Criterion: The cumulative %RSD for all 12 results (from both days) should be ≤ 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Assess the impact on system suitability parameters (retention time, tailing factor, etc.).

Variations to Test:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH: ± 0.2 units (if using a buffered aqueous phase)

  • Wavelength: ± 2 nm (276 nm and 280 nm)

The system suitability criteria should still be met under all varied conditions, demonstrating the method's robustness.

Conclusion

This application note presents a highly reliable and robust RP-HPLC method for the quantitative analysis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. By carefully controlling the mobile phase pH to suppress undesirable silanol interactions, excellent peak symmetry and reproducibility were achieved. The method has been thoroughly validated according to ICH Q2(R1) guidelines and is proven to be specific, linear, accurate, precise, and robust. It is therefore deemed suitable for its intended purpose in a regulated quality control environment.

References

  • ResearchGate. (n.d.). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,... Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chemical Papers. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles 392. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2000, July 15). Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This document out...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This document outlines detailed protocols for assessing the potential biological activities of this furan derivative, based on the well-established pharmacological profiles of structurally related compounds.

The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] The title compound, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, possesses key structural features—a furan core, a phenyl substituent, and a diethylaminomethyl group—that suggest its potential as a bioactive agent. These protocols are designed to provide a robust framework for the initial screening and characterization of this compound.

Assessment of Anti-inflammatory Activity

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. Protein denaturation is a hallmark of inflammation; for instance, in conditions like rheumatoid arthritis, the denaturation of proteins is a key pathological event.[4] Therefore, the ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential.

This assay assesses the ability of the test compound to prevent the heat-induced denaturation of a protein, typically bovine or human serum albumin.

Protocol:

  • Preparation of Solutions:

    • Prepare a 1% (w/v) solution of human albumin in distilled water (pH 7.4).[1]

    • Prepare a stock solution of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in a suitable solvent (e.g., DMSO) and then create a series of working solutions in phosphate-buffered saline (PBS) at various concentrations (e.g., 20-500 µg/mL).[1]

    • Prepare solutions of a reference anti-inflammatory drug (e.g., ibuprofen or ketoprofen) at the same concentrations.[1]

  • Assay Procedure:

    • In a set of test tubes, mix 2 mL of the test compound or standard drug solution with 1 mL of the 1% human albumin solution.[1]

    • Incubate the mixture at 37°C for 15 minutes.[1]

    • Induce denaturation by heating the mixture in a water bath at 70°C for 15 minutes.[1]

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • A control sample consists of 2 mL of PBS and 1 mL of 1% human albumin.

  • Calculation of Inhibition: The percentage inhibition of denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.[1]

Table 1: Example Data for IAD Assay

CompoundConcentration (µg/mL)% Inhibition
Test Compound5025
10048
20075
Ibuprofen5030
10055

Evaluation of Antioxidant Potential

Reactive oxygen species (ROS) are implicated in numerous pathological conditions. Antioxidants can neutralize these harmful radicals. The antioxidant capacity of the test compound can be evaluated through various assays, including hydrogen peroxide scavenging and metal-chelating activities.

This assay measures the ability of a compound to scavenge hydrogen peroxide, a common ROS.

Protocol:

  • Preparation of Solutions:

    • Prepare a 43 mM solution of H2O2 in potassium phosphate buffer (0.2 M, pH 7.4).[1]

    • Prepare various concentrations of the test compound (e.g., 20–1000 μg/mL) in the same buffer.[1]

    • Use ascorbic acid and quercetin as standard antioxidants.[1]

  • Assay Procedure:

    • In a test tube, mix 1 mL of the test compound or standard solution with 0.6 mL of the 43 mM H2O2 solution and 2.4 mL of the potassium phosphate buffer.[1]

    • Incubate the mixture in the dark for 10 minutes at 37°C.[1]

    • Measure the absorbance at 230 nm against a blank solution (phosphate buffer and H2O2 without the sample).[1]

  • Calculation of Scavenging Activity: The percentage of H2O2 scavenging is calculated as: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • Data Analysis: The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.[1]

This assay determines the compound's ability to chelate ferrous ions, which can otherwise catalyze the formation of ROS.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of the test compound at various concentrations.

    • Prepare a 2 mM solution of FeCl2.

    • Prepare a 5 mM solution of ferrozine.

  • Assay Procedure:

    • Mix 1 mL of the test compound solution with 0.05 mL of 2 mM FeCl2.

    • Initiate the reaction by adding 0.2 mL of 5 mM ferrozine.

    • Shake the mixture vigorously and incubate at room temperature for 10 minutes.

    • Measure the absorbance of the solution at 562 nm.

  • Calculation of Chelating Activity: The percentage of chelation is calculated as: % Chelation = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Assessment of Cytotoxic Activity

The cytotoxic potential of the compound against cancer cell lines can be a preliminary indicator of its anticancer properties. The MTT assay is a standard colorimetric method for assessing cell viability.[2]

Protocol:

  • Cell Culture:

    • Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Treat the cells with different concentrations of the compound and incubate for 24-48 hours.[6]

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[5]

    • Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is calculated from the dose-response curve.

Table 2: Example Data for MTT Assay

Cell LineCompound Concentration (µM)% Cell Viability
HeLa1085
5052
10020

Visualization of Experimental Workflows

Experimental_Workflow cluster_inflammation Anti-inflammatory Assay cluster_antioxidant Antioxidant Assays cluster_cytotoxicity Cytotoxicity Assay IAD_prep Prepare Albumin & Compound Solutions IAD_incubate Incubate at 37°C IAD_prep->IAD_incubate IAD_denature Heat at 70°C IAD_incubate->IAD_denature IAD_measure Measure Absorbance at 660 nm IAD_denature->IAD_measure HPSA_prep Prepare H2O2 & Compound Solutions HPSA_incubate Incubate at 37°C HPSA_prep->HPSA_incubate HPSA_measure Measure Absorbance at 230 nm HPSA_incubate->HPSA_measure MChA_prep Prepare FeCl2, Ferrozine & Compound MChA_react Incubate at RT MChA_prep->MChA_react MChA_measure Measure Absorbance at 562 nm MChA_react->MChA_measure MTT_seed Seed Cancer Cells MTT_treat Treat with Compound MTT_seed->MTT_treat MTT_add Add MTT Reagent MTT_treat->MTT_add MTT_solubilize Solubilize Formazan MTT_add->MTT_solubilize MTT_measure Measure Absorbance at 570 nm MTT_solubilize->MTT_measure

Caption: General workflow for the in vitro screening of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

References

  • Manolov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Processes, 10(10), 1997. [Link]

  • (2012). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. Medicinal Chemistry Research, 22(4). [Link]

  • Ataniyazov, O., et al. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Orbital: The Electronic Journal of Chemistry, 18(1), 1-10. [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. National Center for Biotechnology Information. [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]

  • Clemence, F., et al. (1980). Phenylfurans IV: spasmolytic 3-diethylamino-2,2-(dimethyl)propyl esters of 5-substituted phenyl-2-furancarboxylic acids. Journal of Pharmaceutical Sciences, 69(1), 107-10. [Link]

  • Balan, G., et al. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Molecules, 28(20), 7101. [Link]

  • Sani, U., & Dailami, S. A. (2016). Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy - 1-Naphthaldehyde and Hydrazine Monohydrate. International Journal of Scientific & Engineering Research, 7(9), 108-116. [Link]

  • Li, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

  • Kariyappa, A. K., et al. (2016). Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. Der Pharma Chemica, 8(8), 6-11. [Link]

  • U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 15b. [Link]

Sources

Method

Strategic Functionalization of the Furan Core in 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

An Application Guide for Researchers Abstract This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This polysubstituted furan is a versatile scaffold of significant interest in medicinal chemistry and materials science. We delve into the electronic characteristics of the furan ring, detailing how the existing substituents dictate the reactivity of the sole available C4 position. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for targeted C4-position functionalization via electrophilic substitution, alongside methods for modifying the peripheral carboxylic acid and aminomethyl groups. Each protocol is accompanied by mechanistic insights, explanations of experimental choices, and characterization guidelines to ensure reproducible and verifiable outcomes.

Introduction: The Furan Scaffold in Modern Chemistry

Furan-based heterocycles are foundational structures in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them privileged scaffolds in drug discovery.[3] The specific molecule, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, presents a trifecta of useful functionalities: a tertiary amine, a carboxylic acid, and an aromatic phenyl group, all decorating a central furan ring.

The key synthetic challenge and opportunity with this molecule lies in the selective functionalization of the C4 position—the only unsubstituted carbon on the furan ring. This guide will illuminate the pathways to controllably introduce new chemical diversity at this position, thereby unlocking novel derivatives for downstream applications.

Understanding the Reactivity of the Furan Core

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, with reactions occurring at a rate many orders of magnitude faster than on benzene.[4][5] The regiochemical outcome of such reactions is dictated by the electronic influence of the existing substituents.

  • Reactivity Hierarchy: In unsubstituted furan, electrophilic attack preferentially occurs at the C2 and C5 (α) positions over the C3 and C4 (β) positions. This is due to the superior stabilization of the cationic intermediate (σ-complex) formed during α-attack, which can be described by three resonance structures compared to only two for β-attack.[4][6]

  • Influence of Substituents on the Target Scaffold:

    • 2-CH₂NEt₂ (Activating): The diethylaminomethyl group at C2 is an electron-donating group (EDG) via induction, activating the ring.

    • 3-COOH (Deactivating): The carboxylic acid at C3 is a strong electron-withdrawing group (EWG), deactivating the ring through resonance and induction.

    • 5-Ph (Activating): The phenyl group at C5 is a weak activating group, donating electron density into the furan ring via resonance.

The net effect is a finely balanced electronic system. The activating groups at C2 and C5 ensure the ring remains sufficiently nucleophilic for electrophilic attack, while the deactivating group at C3 tempers this reactivity, potentially preventing the polymerization that can plague highly activated furans under acidic conditions.[6] Crucially, with the C2, C3, and C5 positions occupied, any electrophilic substitution is directed exclusively to the C4 position.

G cluster_reactivity Reactivity Analysis of the Furan Core cluster_substituents Existing Substituents Furan Furan Ring (Target for Functionalization) C4 C4 Position (Sole Reaction Site) Furan->C4 Site Outcome Net Effect: C4 is activated for Electrophilic Substitution Furan->Outcome Directs reactivity to C4 C2_Group C2: -CH₂NEt₂ (Activating) C2_Group->Furan +e⁻ C3_Group C3: -COOH (Deactivating) C3_Group->Furan -e⁻ C5_Group C5: -Ph (Activating) C5_Group->Furan +e⁻

Figure 1: Logical diagram illustrating the electronic influences on the C4 position.

Protocols for C4-Position Functionalization

The primary strategy for modifying the C4 position is electrophilic aromatic substitution. Below are detailed protocols for key transformations.

C4-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles.[7][8][9] It utilizes the "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10]

Causality Behind Protocol Choices:

  • Reagents: POCl₃ is a powerful dehydrating agent that activates DMF to form the electrophilic Vilsmeier reagent. DMF serves as both the solvent and the source of the formyl group.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0 °C to prevent degradation. The subsequent formylation reaction is gently heated to overcome the activation energy barrier, which is slightly elevated due to the deactivating -COOH group.

  • Work-up: The reaction is quenched with an aqueous base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the intermediate iminium species to the final aldehyde and to neutralize the acidic byproducts.

Detailed Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation (Vilsmeier Reagent):

    • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 10 equivalents).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate or a viscous yellow oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the substrate solution to the freshly prepared Vilsmeier reagent at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate or a 2M sodium hydroxide solution until the pH is basic (pH 8-9). This step is highly exothermic.

    • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the target 4-formyl-2-diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

C4-Bromination with N-Bromosuccinimide (NBS)

Electrophilic bromination is a cornerstone transformation, installing a versatile bromine handle that can be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira). N-Bromosuccinimide (NBS) is the reagent of choice for furans as it provides a low concentration of Br₂ in situ, minimizing side reactions.

Causality Behind Protocol Choices:

  • Reagent: NBS is a mild and selective brominating agent, ideal for activated rings that are sensitive to elemental bromine.[11]

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile is used to dissolve the starting material and NBS. The reaction is often performed in the dark to prevent radical side reactions initiated by light.

  • Temperature: The reaction is typically run at or below room temperature to maintain selectivity and prevent over-bromination or ring degradation.

Detailed Protocol: C4-Bromination

  • Reaction Setup:

    • Dissolve 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask wrapped in aluminum foil to exclude light.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent in vacuo. The crude product, 4-bromo-2-diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, can be purified by recrystallization or silica gel chromatography.

ReactionElectrophile SourceSolventTemp. (°C)Typical Yield
Formylation POCl₃ / DMFDMF60-7065-80%
Bromination NBSTHF080-95%
Table 1: Summary of typical reaction parameters for C4-functionalization. Yields are estimates based on similar systems and may vary.

Modification of Peripheral Functional Groups

Beyond the furan core, the carboxylic acid and aminomethyl side chains offer valuable handles for derivatization.

Carboxylic Acid Modifications (Esterification & Amidation)

The carboxylic acid at C3 can be readily converted into esters or amides, which can profoundly alter the compound's physicochemical properties, such as solubility, lipophilicity, and biological activity.

Protocol: Fischer Esterification (Example)

  • Suspend the parent acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which acts as both reagent and solvent.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄, 2-3 drops).

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool to room temperature and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the ester.

Protocol: Amide Coupling (Example with EDC/HOBt)

  • Dissolve the parent acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 eq.) and stir at 0 °C for 30 minutes, then at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the amide.

Diethylaminomethyl Group Modification (Quaternization)

The tertiary amine at C2 can be quaternized by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This modification introduces a permanent positive charge, dramatically increasing water solubility.

Protocol: N-Quaternization

  • Dissolve the parent furan (1.0 eq.) in a solvent like acetone or acetonitrile.

  • Add an excess of an alkyl halide (e.g., methyl iodide, 1.5-2.0 eq.).

  • Stir the mixture at room temperature. The quaternary salt often precipitates from the solution.

  • The reaction is typically complete within 12-24 hours.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Figure 2: Workflow diagram showing the multiple functionalization pathways.

Conclusion

The 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid scaffold is a richly functionalized starting material with significant potential for chemical elaboration. By understanding the inherent electronic biases of the substituted furan ring, researchers can confidently apply targeted electrophilic substitution reactions to modify the C4 position. The protocols detailed herein for formylation and bromination provide reliable methods for introducing key synthetic handles. Furthermore, the peripheral amine and carboxylic acid groups serve as independent sites for modification, allowing for a modular approach to generating a diverse library of novel compounds for applications in drug discovery and materials science.

References

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC, National Center for Biotechnology Information.[Link]

  • Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. RSC Publishing.[Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC, National Center for Biotechnology Information.[Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry.[Link]

  • Synthesis of Highly Substituted Furans by the Electrophile-Induced Coupling of 2-(1-Alkynyl)-2-alken-1-ones and Nucleophiles. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate.[Link]

  • Preparation of aminomethyl furans and alkoxymethyl furan derivatives
  • Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ResearchGate.[Link]

  • Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC, National Center for Biotechnology Information.[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.[Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon.[Link]

Sources

Application

Application Notes and Protocols for the Preparation of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid Hydrochloride Salts

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid hydrochloride salt. The described protocol is designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid hydrochloride salt. The described protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is centered around a Mannich reaction, a classic and versatile method for the aminomethylation of acidic protons located on a carbon atom. This is followed by the conversion of the resulting tertiary amine to its hydrochloride salt, a common strategy to enhance the stability and solubility of amine-containing compounds. This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and outlines appropriate analytical techniques for product characterization, ensuring scientific rigor and reproducibility.

Introduction

Furan derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules and are considered valuable scaffolds in medicinal chemistry. The introduction of an aminomethyl group, specifically a diethylaminomethyl substituent, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. The Mannich reaction is a cornerstone of organic synthesis for achieving such structural modifications.[1] It involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine.[1][2]

The subsequent conversion of the synthesized Mannich base to its hydrochloride salt is a critical step in drug development. Amine hydrochlorides are salts formed by the reaction of an amine with hydrochloric acid.[3][4] This salt formation often leads to improved properties such as increased water solubility, enhanced bioavailability, and greater stability, which are highly desirable for pharmaceutical applications.[4]

This application note details a robust protocol for the synthesis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, followed by its conversion to the corresponding hydrochloride salt. The protocols are designed to be clear, logical, and reproducible for researchers with a foundational knowledge of organic synthesis.

Reaction Scheme and Mechanism

The overall synthesis is a two-step process. The first step is the Mannich reaction for the aminomethylation of the furan ring, followed by the formation of the hydrochloride salt.

Step 1: Mannich Reaction

The Mannich reaction involves the electrophilic substitution at the C-2 position of the 5-phenyl-furan-3-carboxylic acid. The reaction proceeds through the formation of an electrophilic iminium ion (Escenmoser's salt precursor) from the condensation of diethylamine and formaldehyde. The electron-rich furan ring then attacks the iminium ion to form the desired 2-diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

Step 2: Hydrochloride Salt Formation

The tertiary amine functionality of the Mannich product is basic and readily reacts with a strong acid like hydrochloric acid in an acid-base reaction to form the corresponding ammonium salt, the 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid hydrochloride.[3][4] This process typically involves dissolving the free base in a suitable organic solvent and treating it with a solution of hydrogen chloride.

Reaction Pathway Diagram

Reaction_Pathway cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Hydrochloride Salt Formation 5-phenyl-furan-3-carboxylic_acid 5-Phenyl-furan-3-carboxylic acid Mannich_Product 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid 5-phenyl-furan-3-carboxylic_acid->Mannich_Product Diethylamine Diethylamine Diethylamine->Mannich_Product Formaldehyde Formaldehyde Formaldehyde->Mannich_Product Final_Product 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid hydrochloride Mannich_Product->Final_Product HCl Hydrochloric Acid HCl->Final_Product

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
5-Phenyl-furan-3-carboxylic acid≥98%Sigma-Aldrich
Diethylamine≥99.5%Acros Organics
Formaldehyde (37 wt. % in H₂O)ACS ReagentFisher Scientific
Ethanol (200 proof)Anhydrous, ≥99.5%Pharmco-Aaper
Diethyl ether (anhydrous)≥99.7%EMD Millipore
Hydrochloric acid (concentrated, 37%)ACS ReagentVWR Chemicals
Sodium sulfate (anhydrous)Reagent GradeJ.T. Baker
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Step-by-Step Synthesis Protocol

3.2.1. Synthesis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (Mannich Base)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.053 mol) of 5-phenyl-furan-3-carboxylic acid in 100 mL of absolute ethanol.

  • Reagent Addition: To this solution, add 5.5 g (0.075 mol) of diethylamine, followed by the dropwise addition of 6.1 g (0.075 mol) of aqueous formaldehyde solution (37%). The addition should be performed at room temperature with vigorous stirring.

  • Reaction: The reaction mixture is then heated to reflux (approximately 78-80 °C) and maintained at this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%). The fractions containing the desired product are collected and the solvent is evaporated to yield the pure 2-diethylaminomethyl-5-phenyl-furan-3-carboxylic acid as a viscous oil or a low-melting solid.

3.2.2. Preparation of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid Hydrochloride Salt

  • Dissolution: Dissolve the purified Mannich base (1.0 eq) in 50 mL of anhydrous diethyl ether in a 100 mL Erlenmeyer flask.

  • Acidification: While stirring, slowly add a solution of 2M hydrogen chloride in diethyl ether dropwise until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic upon completion. Anhydrous conditions are crucial to prevent the formation of a viscous liquid instead of a crystalline solid.[5]

  • Isolation: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: The white crystalline product is dried in a vacuum desiccator over phosphorus pentoxide to remove any residual solvent and moisture.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Mannich Base Synthesis cluster_salt_formation Hydrochloride Salt Formation A Dissolve 5-phenyl-furan-3-carboxylic acid in Ethanol B Add Diethylamine and Formaldehyde A->B C Reflux for 12-16 hours B->C D Solvent Removal (Rotary Evaporation) C->D E Column Chromatography Purification D->E F Dissolve Mannich Base in Anhydrous Diethyl Ether E->F G Add 2M HCl in Diethyl Ether F->G H Vacuum Filtration G->H I Wash with Cold Diethyl Ether H->I J Dry under Vacuum I->J

Caption: Step-by-step experimental workflow.

Characterization and Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure.

TechniqueExpected Results
Melting Point A sharp melting point for the hydrochloride salt indicates high purity.
¹H NMR Spectroscopy The spectrum should show characteristic peaks for the furan ring protons, the phenyl group protons, the diethylaminomethyl group protons, and the carboxylic acid proton.
¹³C NMR Spectroscopy The spectrum should show the expected number of carbon signals corresponding to the structure of the molecule.
FT-IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the C-N stretch of the amine, and the furan ring vibrations.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the free base or the hydrochloride salt.
Example NMR Data Interpretation
  • ¹H NMR (400 MHz, CDCl₃) of the free base: Expect signals for the furan proton, aromatic protons of the phenyl group, a singlet for the methylene group adjacent to the nitrogen, a quartet for the methylene groups of the ethyl substituents, and a triplet for the methyl groups of the ethyl substituents. The carboxylic acid proton will likely appear as a broad singlet.

  • ¹H NMR (400 MHz, D₂O) of the hydrochloride salt: Similar to the free base, but the carboxylic acid proton signal will be absent due to exchange with D₂O. The signals for the protons adjacent to the nitrogen may be shifted downfield due to the positive charge on the nitrogen atom.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diethylamine: Is a corrosive and flammable liquid.[6] Handle with care and avoid inhalation of vapors.

  • Formaldehyde: Is a known carcinogen and is toxic.[7][8] Handle with extreme caution.

  • Hydrochloric Acid: Is a corrosive acid.[9] Handle with appropriate care to avoid skin and eye contact.

  • Diethyl Ether: Is extremely flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[6][7][8][9][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of Mannich base Incomplete reaction or decomposition of starting material.Ensure anhydrous conditions. Monitor the reaction closely by TLC and adjust the reaction time accordingly. Check the purity of the starting materials.
Difficulty in purification Formation of by-products.Optimize the reaction conditions (temperature, reaction time). Employ a different chromatographic system or consider recrystallization if the product is a solid.
Oily hydrochloride salt Presence of moisture during salt formation.Use anhydrous solvents and reagents for the salt formation step. Dry the glassware thoroughly before use.[5]
Inconsistent analytical data Impure sample.Repeat the purification step. Ensure the sample is completely dry before analysis.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid hydrochloride salt. The Mannich reaction offers a straightforward approach to introduce the aminomethyl functionality, and the subsequent hydrochloride salt formation enhances the compound's suitability for further research and development. Adherence to the detailed procedures and safety precautions will ensure the successful synthesis and characterization of the target compound.

References

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents. ACS Publications. (2025). Available at: [Link]

  • Amine and HCl - salt formation reaction. YouTube. (2022). Available at: [Link]

  • Synthesis and Biological Activity of Novel Furan/Thiophene and Piperazine-Containing (Bis)1,2,4-triazole Mannich Bases. ResearchGate. (n.d.). Available at: [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers. (n.d.). Available at: [Link]

  • Organocatalytic Mukaiyama Mannich Reactions of 2,5-Bis(trimethylsilyloxy)furan. Organic Letters. (2019). Available at: [Link]

  • trimethylamine hydrochloride. Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019). Available at: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. (2015). Available at: [Link]

  • Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. (2008). Available at: [Link]

  • Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran. PubMed. (2014). Available at: [Link]

  • Synthesis and Characterization of Furanic Compounds. DTIC. (n.d.). Available at: [Link]

  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. MDPI. (2023). Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Ligand Binding Assays for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid and Novel Furan-Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: Characterizing a Novel Chemical Entity In the landscape of drug discovery, the initial characterization of a novel chemical entity (NCE...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing a Novel Chemical Entity

In the landscape of drug discovery, the initial characterization of a novel chemical entity (NCE) is a critical step that dictates its future development trajectory. The compound 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid represents such an NCE. Public domain information on its specific biological targets is limited, a common scenario in early-stage research[1]. This guide, therefore, provides a comprehensive framework for establishing robust ligand binding assays to identify its molecular targets and quantify its binding affinity. This process is foundational for understanding a compound's potential therapeutic efficacy and mechanism of action[2][3].

The structure of this molecule, featuring a furan core, a phenyl group, a carboxylic acid, and a diethylaminomethyl side chain, suggests potential interactions with a range of biological targets. Furan-containing compounds have been investigated for a wide array of biological activities, including anti-inflammatory and anticancer properties[4][5]. The presence of a carboxylic acid and a tertiary amine introduces ionizable groups that can engage in electrostatic interactions within protein binding pockets, common in G-protein coupled receptors (GPCRs), ion channels, and various enzymes[6][7].

This document will detail the principles and provide step-by-step protocols for three industry-standard binding assays: the Radioligand Binding Assay, the Fluorescence Polarization (FP) Assay, and Surface Plasmon Resonance (SPR). These techniques are indispensable for determining key binding parameters such as the inhibition constant (Kᵢ), the equilibrium dissociation constant (Kᴅ), and kinetic rates (kₐ and kₑ).

Assay Development Workflow for a Novel Compound

The journey from a novel compound to a validated biological target involves a systematic screening and characterization process. The initial goal is to identify a binding partner, after which specific, high-precision assays can be developed to quantify the interaction.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Quantitative Characterization NCE Novel Compound (2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid) Screening Broad Target Screening (e.g., Affinity Chromatography, Phenotypic Screen) NCE->Screening Hit_ID Putative Target(s) Identified ('Hits') Screening->Hit_ID Assay_Select Select Appropriate Binding Assay Hit_ID->Assay_Select Protocol_Dev Develop & Optimize Assay Protocol Assay_Select->Protocol_Dev Validation Validate with Reference Compounds Protocol_Dev->Validation Affinity Determine Affinity (Kd, Ki) Validation->Affinity Kinetics Determine Kinetics (kon, koff) Affinity->Kinetics SAR Structure-Activity Relationship (SAR) Studies Kinetics->SAR

Caption: General workflow for characterizing a novel compound.

Selecting the Right Binding Assay

The choice of a binding assay depends on several factors including the nature of the target, the availability of reagents (e.g., labeled ligands), required throughput, and the specific data needed (e.g., endpoint affinity vs. real-time kinetics).

G Start Need to Characterize Compound Binding? Radio_Avail Radiolabeled Ligand Available? Start->Radio_Avail Kinetics_Needed Need Real-Time Kinetics (kon/koff)? Radio_Avail->Kinetics_Needed No Radioligand Use Radioligand Binding Assay (Gold Standard for Affinity) Radio_Avail->Radioligand Yes FP_Feasible Target >10 kDa & Fluorescent Probe Feasible? Kinetics_Needed->FP_Feasible No SPR Use Surface Plasmon Resonance (SPR) Kinetics_Needed->SPR Yes FP Use Fluorescence Polarization (FP) FP_Feasible->FP Yes Other Consider Other Assays (e.g., FRET, ELISA) FP_Feasible->Other No

Caption: Decision tree for selecting a primary binding assay.

Protocol 1: Radioligand Competition Binding Assay

This technique is considered the gold standard for accurately determining the binding affinity of a compound.[8] It measures the ability of an unlabeled test compound (our NCE) to compete with a radiolabeled ligand for binding to a target receptor.

Principle: In a mixture containing the target receptor, a fixed concentration of a high-affinity radioligand, and varying concentrations of the unlabeled test compound, the amount of radioligand bound to the receptor will decrease as the concentration of the test compound increases. This displacement allows for the calculation of the test compound's half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Kᵢ).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[9]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 150 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of the radioligand solution.

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane suspension, 50 µL of a high concentration of a known, non-radioactive ligand (to saturate the receptors), and 50 µL of the radioligand solution.

    • Test Compound Wells: Add 150 µL of membrane suspension, 50 µL of the test compound at various concentrations (typically a serial dilution), and 50 µL of the radioligand solution.[9]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Gentle agitation is recommended.[9]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8][9]

  • Detection:

    • Dry the filter plate (e.g., 30 minutes at 50°C).

    • Add a scintillation cocktail to each well and seal the plate.

    • Measure the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).[9]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the specific binding values against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[10][11]

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Where Kᴅ is the dissociation constant of the radioligand for the receptor.

The Cheng-Prusoff equation provides a more absolute measure of affinity (Kᵢ) that is independent of the assay conditions, unlike the IC₅₀ value which can vary with substrate concentration.[10][12]

Protocol 2: Fluorescence Polarization (FP) Binding Assay

FP is a homogeneous, solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6][13] It is an excellent non-radioactive alternative for medium- to high-throughput screening.

Principle: A small, fluorescently labeled ligand (tracer), when excited by plane-polarized light, tumbles rapidly in solution and emits largely depolarized light.[14][15] When this tracer binds to a much larger protein target, its tumbling slows down significantly. This reduced motion results in the emission of light that remains highly polarized. An unlabeled test compound competes with the tracer for binding to the target, causing a decrease in the polarization signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein in a suitable assay buffer.

    • Prepare a stock solution of a fluorescently labeled tracer (a ligand known to bind the target).

    • Prepare serial dilutions of the test compound (2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid).

  • Assay Setup (e.g., in a black, low-volume 384-well plate):

    • "Tracer Only" Control Wells: Add assay buffer, and the fluorescent tracer.

    • "Tracer + Target" (Maximum Polarization) Wells: Add assay buffer, the target protein, and the fluorescent tracer.

    • Test Compound Wells: Add the test compound at various concentrations, the target protein, and the fluorescent tracer.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Detection:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate polarization filters. The reader measures the intensity of emitted light parallel and perpendicular to the excitation plane and calculates the polarization value (in milli-polarization units, mP).[16]

Data Analysis:

  • Plot the mP values against the log concentration of the test compound.

  • The data will typically show a sigmoidal curve, decreasing from a high polarization value (tracer bound to protein) to a low polarization value (tracer displaced).

  • Fit the data using non-linear regression to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation as described previously.

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technology that provides real-time data on molecular interactions.[17][18] It is uniquely capable of determining not just the binding affinity (Kᴅ) but also the kinetic rate constants for association (kₐ or kₒₙ) and dissociation (kₑ or kₒff).[19]

Principle: One interacting molecule (the "ligand," typically the protein target) is immobilized on a gold-plated sensor chip.[20] A solution containing the other molecule (the "analyte," our test compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram (Response Units vs. Time).[18]

Step-by-Step Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize the purified target protein to the chip surface to a desired density.

    • Deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without the immobilized protein to allow for background subtraction.

  • Analyte Injection (Binding Analysis):

    • Prepare a series of precise dilutions of the test compound in a suitable running buffer.

    • Inject the different concentrations of the test compound sequentially over both the target and reference flow cells at a constant flow rate. This is the association phase .

    • After the injection period, switch back to flowing only the running buffer over the chip. This is the dissociation phase .[19]

  • Regeneration (Optional):

    • If the analyte binds very tightly, a pulse of a regeneration solution (e.g., low pH glycine or high salt) may be needed to remove all bound analyte before the next injection.

Data Analysis:

  • The resulting sensorgrams (after reference subtraction) are analyzed using specialized software.

  • Association Phase: The curve is fitted to a kinetic model to determine the association rate constant (kₐ).

  • Dissociation Phase: The curve is fitted to a kinetic model to determine the dissociation rate constant (kₑ).

  • Equilibrium Dissociation Constant (Kᴅ): The Kᴅ is calculated directly from the rate constants:

    • Kᴅ = kₑ / kₐ

The residence time of a drug on its target (1/kₑ) is often a better predictor of clinical efficacy than affinity alone, making SPR data highly valuable.[17]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

ParameterRadioligand AssayFluorescence PolarizationSurface Plasmon ResonanceDescription
Primary Output IC₅₀IC₅₀kₐ, kₑThe direct experimental result.
Derived Affinity KᵢKᵢKᴅA calculated measure of binding strength.
Kinetic Rates Not AvailableNot AvailableYesMeasures the speed of binding and unbinding.
Example Value Kᵢ = 75 nMKᵢ = 90 nMKᴅ = 82 nMHypothetical values for our NCE.
Example kₐ N/AN/A1.5 x 10⁵ M⁻¹s⁻¹Rate of complex formation.
Example kₑ N/AN/A1.2 x 10⁻² s⁻¹Rate of complex decay.

Trustworthiness and Validation: To ensure the integrity of the results, every assay must be a self-validating system.

  • Controls: Always include positive (known binder) and negative (known non-binder) control compounds.

  • Specificity: Ensure binding is specific to the target. For radioligand assays, non-specific binding should be a small fraction of total binding.[21]

  • Reproducibility: Experiments should be performed with sufficient replicates (n≥3) and repeated to ensure consistent results.

  • Orthogonal Methods: Confirming a binding interaction with two different assay formats (e.g., SPR and FP) significantly increases confidence in the result.

Conclusion

The successful characterization of a novel compound like 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid hinges on the systematic application of robust and well-validated ligand binding assays. By employing techniques such as radioligand binding, fluorescence polarization, and surface plasmon resonance, researchers can move from an unknown entity to a well-characterized ligand with defined targets, affinity, and kinetics. This foundational data is essential for guiding medicinal chemistry efforts, understanding pharmacological mechanisms, and ultimately advancing promising compounds through the drug discovery pipeline.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]

  • MDPI. (2026, February 26). Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PubMed. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Retrieved from [Link]

  • Nicoya Lifesciences. (2019, February 5). Pros & Cons of Fluorescence-Based Binding Assays. Retrieved from [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • tracerDB. (n.d.). Fluorescence Polarization. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]

  • BioDuro. (n.d.). Ligand Binding Assays. Retrieved from [Link]

  • PubMed. (2001, September 15). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

  • PMC - NIH. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis. Retrieved from [Link]

  • KCAS Bio. (2025, October 24). Ligand Binding Assays: Technologies & Applications. Retrieved from [Link]

  • NextSDS. (n.d.). 2-DIETHYLAMINOMETHYL-5-PHENYL-FURAN-3-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022, October 2). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). Retrieved from [Link]

  • PubMed. (2020, December 1). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • PubMed. (2011, July 15). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]

Sources

Application

Conjugation methods for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Conjugation Strategies for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid: A Comprehensive Application Note Executive Summary & Structural Mechanistic Insights As a Senior Application Scientist, evaluating the str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Conjugation Strategies for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid: A Comprehensive Application Note

Executive Summary & Structural Mechanistic Insights

As a Senior Application Scientist, evaluating the structural nuances of a target molecule is the critical first step before selecting a conjugation chemistry. The compound 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (CAS: 430460-31-4)[1] presents a unique set of chemical behaviors due to its trifunctional nature:

  • The Furan Scaffold: Provides a rigid, aromatic backbone that dictates the spatial orientation of the functional groups.

  • The Carboxylic Acid (Position 3): The primary reactive handle for bioconjugation or synthetic coupling, capable of forming stable amide or ester linkages.

  • The Diethylaminomethyl Group (Position 2): This tertiary amine (pKa ~8.5) is the most critical variable in this molecule's behavior. It imparts a zwitterionic character in aqueous solutions and acts as an internal base in organic solvents. Furthermore, its spatial proximity to the carboxylic acid creates significant steric hindrance , which must be overcome using highly efficient coupling reagents[2][3].

This application note details two self-validating, field-proven protocols for conjugating this molecule: an organic-phase approach for small-molecule synthesis and an aqueous-phase approach for protein bioconjugation.

Causality in Reagent Selection: Overcoming Steric Encumbrance

Standard coupling reagents like DCC or standard EDC/NHS often fail or produce low yields when applied to sterically hindered carboxylic acids[3]. The proximity of the bulky diethylaminomethyl group requires a coupling reagent that provides anchimeric assistance (neighboring group participation).

For organic phase synthesis, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the optimal choice. HATU generates an OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the OAt leaving group forms a 7-membered hydrogen-bonded cyclic transition state with the incoming amine, effectively "pulling" the nucleophile through the steric bulk to achieve high-yield amide bond formation[2][3].

For aqueous bioconjugation to proteins, the EDC/sulfo-NHS two-step protocol is mandatory[4]. While EDC alone forms an unstable O-acylisourea intermediate that rapidly hydrolyzes, the addition of sulfo-NHS converts this into a highly stable, water-soluble sulfo-NHS ester[5]. This allows the activation step to be separated from the conjugation step, preventing the target protein from being cross-linked by residual EDC[4].

Quantitative Comparison of Coupling Systems
Coupling SystemPhaseIntermediate StabilityRelative KineticsOptimal pHBest Application
HATU / DIPEA Organic (DMF/DMSO)Low (Reacts in situ)Very FastN/ASterically hindered amines, peptides
EDC / sulfo-NHS AqueousHigh (Hours at pH 7)Moderate5.0 - 6.0 (Act.)Protein/Antibody bioconjugation
PyBOP / NMM Organic (DCM/DMF)LowFastN/AStandard peptide synthesis
DCC / DMAP Organic (DCM)LowSlowN/AEsterification (O-acylation)

Conjugation Workflows

ConjugationWorkflow cluster_Organic Route A: Organic Phase Synthesis cluster_Aqueous Route B: Aqueous Bioconjugation Start 2-Diethylaminomethyl-5-phenyl- furan-3-carboxylic acid HATU HATU / DIPEA (DMF, RT) Start->HATU EDC EDC / sulfo-NHS (MES Buffer, pH 6.0) Start->EDC OAt OAt Active Ester Intermediate HATU->OAt Amide1 Amide Conjugate (Small Molecule) OAt->Amide1 Amine1 Primary Amine (Target Molecule) Amine1->Amide1 NHS sulfo-NHS Active Ester Intermediate EDC->NHS Amide2 Bioconjugate (Macromolecule) NHS->Amide2 Amine2 Protein / Antibody (Phosphate Buffer, pH 7.5) Amine2->Amide2

Workflow of organic and aqueous conjugation pathways for the furan-3-carboxylic acid derivative.

Experimental Protocols

Protocol A: Small Molecule/Peptide Amide Coupling via HATU (Organic Phase)

This protocol is self-validating: the color change of the reaction mixture (often turning slightly yellow upon OAt ester formation) and the specific stoichiometric ratios ensure complete activation before the nucleophile is introduced.

Materials: Anhydrous DMF, N,N-Diisopropylethylamine (DIPEA), HATU, Target Primary Amine.

Step-by-Step Methodology:

  • Dissolution & Neutralization: Dissolve 1.0 equivalent (eq) of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in anhydrous DMF (concentration ~0.1 M).

  • Base Addition (Critical Step): Add 3.0 eq of DIPEA.

    • Causality Insight: Why 3.0 equivalents? The first equivalent neutralizes the internal tertiary amine (diethylaminomethyl) to prevent it from interfering. The second equivalent deprotonates the carboxylic acid to form the carboxylate anion. The third equivalent ensures the reaction environment remains sufficiently basic for the incoming target amine[2][3].

  • Activation: Add 1.1 eq of HATU to the mixture. Stir at room temperature (RT) for 10 minutes. The formation of the highly reactive OAt ester occurs rapidly[2].

  • Conjugation: Add 1.2 eq of the target primary amine. Stir at RT for 2 to 4 hours.

  • Validation & Purification: Monitor the reaction via LC-MS. Once the starting material is consumed, quench the reaction with a small volume of water and purify the amide conjugate via Preparative RP-HPLC.

Protocol B: Protein Bioconjugation via EDC/sulfo-NHS (Aqueous Phase)

This two-step protocol prevents unwanted protein-protein cross-linking by isolating the EDC activation step from the protein exposure step.

Materials: Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0), Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5), EDC·HCl, sulfo-NHS, Desalting Spin Columns (e.g., Zeba™).

Step-by-Step Methodology:

  • Solubilization: Dissolve the furan derivative in the Activation Buffer (pH 6.0) to a concentration of 2-5 mM.

    • Causality Insight: At pH 6.0, the diethylaminomethyl group is fully protonated, which significantly enhances the aqueous solubility of the otherwise hydrophobic phenyl-furan scaffold. Furthermore, pH 6.0 is the optimal kinetic window for EDC-mediated O-acylisourea formation[4][5].

  • Esterification: Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS. Vortex gently and incubate at RT for 15–30 minutes[4].

  • Quenching (Critical Step): Add 2-mercaptoethanol (final concentration 20 mM) to quench unreacted EDC, or immediately pass the mixture through a desalting spin column equilibrated with Coupling Buffer. This ensures no active EDC is transferred to the protein, which would cause the protein to cross-link with itself[4].

  • Conjugation: Add the purified sulfo-NHS-activated furan derivative to the target protein dissolved in Coupling Buffer (pH 7.5).

    • Causality Insight: The pH is raised to 7.5 because the primary amines on the protein (lysine ε-amines and the N-terminus) must be unprotonated to act as effective nucleophiles against the sulfo-NHS ester[5].

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Final Purification: Remove the hydrolyzed sulfo-NHS leaving group and any unreacted small molecules using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

References

  • Wikipedia. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) - Reaction Mechanism and Anchimeric Assistance. Retrieved from:[Link]

Sources

Method

Using 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in combinatorial library synthesis

Application Notes & Protocols Topic: Using 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in Combinatorial Library Synthesis Abstract The furan ring system is a privileged scaffold in medicinal chemistry, recogniz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Using 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in Combinatorial Library Synthesis

Abstract

The furan ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to act as a versatile bioisostere.[1][2][3][4] This guide focuses on a uniquely functionalized building block, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid , designed for efficient application in combinatorial library synthesis. The strategic placement of three distinct functional elements—a reactive carboxylic acid, a lipophilic phenyl group, and a basic diethylaminomethyl handle—provides a powerful platform for generating structurally diverse compound libraries. We present detailed protocols for the application of this scaffold in both multicomponent reactions (MCRs) and traditional parallel amide synthesis, offering researchers robust methodologies for accelerating drug discovery programs. The causality behind experimental choices is explained to empower users to adapt these protocols for their specific discovery needs.

The Scaffold: A Tri-Functional Core for Chemical Diversity

The title compound, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, is more than a simple heterocyclic acid. It is an engineered building block with three key features that can be exploited in library design. The furan nucleus itself is an electron-rich aromatic system that can engage in various interactions with biological targets.[5]

  • C3-Carboxylic Acid: This is the primary reactive handle for library construction. It is an ideal functional group for forming amides, esters, and for participation in powerful multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[6][7]

  • C5-Phenyl Group: This substituent provides a significant lipophilic domain, crucial for modulating pharmacokinetic properties and potentially engaging in hydrophobic or π-stacking interactions within a target's binding site. This position can be considered a point of "first-order" diversity, where analogs with different aryl or heteroaryl groups can be synthesized to explore the structure-activity relationship (SAR).

  • C2-Diethylaminomethyl Group: This tertiary amine serves multiple functions. It imparts aqueous solubility at physiological pH, provides a basic center for salt formation to improve physicochemical properties, and can serve as a "second-order" diversification point or a vector for interacting with anionic residues in a biological target.

The strategic arrangement of these groups allows for the creation of libraries with diverse three-dimensional shapes and property distributions from a single, advanced core.

cluster_scaffold 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid cluster_points Points of Combinatorial Diversification scaffold p1 Primary Reactive Handle (Amide Coupling, MCRs) p1->scaffold p2 Solubility & Basic Center (Salt Formation, H-Bonding) p2->scaffold p3 Lipophilic Region (SAR Exploration) p3->scaffold

Caption: Core structure and key diversification points.

Application in Multicomponent Reactions (MCRs)

MCRs are highly efficient reactions where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials.[8] They are exceptionally powerful tools for rapidly generating molecular complexity, a key goal in library synthesis. The carboxylic acid function of our scaffold is perfectly suited for two of the most prominent isocyanide-based MCRs.

Protocol: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines a carboxylic acid, a primary amine, an aldehyde (or ketone), and an isocyanide to produce a complex α-aminoacyl amide derivative.[6][9] This reaction is renowned for its high atom economy and the vast structural diversity it can generate.[10]

Workflow Overview

Ugi_Workflow start Prepare Stock Solutions scaffold Furan Carboxylic Acid (Scaffold) amine Amine Library (R1-NH2) aldehyde Aldehyde Library (R2-CHO) isocyanide Isocyanide Library (R3-NC) dispense Dispense Reagents (Parallel Format) scaffold->dispense amine->dispense aldehyde->dispense isocyanide->dispense react Incubate & React (e.g., 60 °C, 24h) dispense->react workup Solvent Evaporation & Work-up react->workup analyze LC-MS Analysis & Purification workup->analyze library Final Compound Library analyze->library Amide_Workflow start Prepare Stock Solutions scaffold Furan Carboxylic Acid (Scaffold) amine Amine Library (R-NH2) coupling Coupling Reagent (e.g., HBTU) base Base (e.g., DIPEA) dispense Dispense Reagents (Parallel Format) scaffold->dispense amine->dispense coupling->dispense base->dispense react Incubate & React (RT, 12h) dispense->react purify Parallel Purification (SPE or LLE) react->purify library Final Amide Library purify->library

Caption: Workflow for parallel amide library synthesis.

Detailed Protocol:

  • Reagent Preparation (Stock Solutions):

    • Scaffold (A): Prepare a 0.1 M solution of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in N,N-Dimethylformamide (DMF).

    • Amine Library (B): Prepare a 0.1 M solution of each amine in DMF in a 96-well plate.

    • Coupling Reagent (C): Prepare a 0.12 M solution of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.

    • Base (D): Prepare a 0.3 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Rationale: DMF is an excellent polar aprotic solvent for amide coupling reactions. HBTU is a highly efficient coupling reagent that minimizes side reactions. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

  • Reaction Assembly (in a 96-well deep-well plate):

    • To each well containing 500 µL of the Amine solution (B) (0.05 mmol, 1.0 equiv), add the following:

      • 500 µL of Scaffold solution (A) (0.05 mmol, 1.0 equiv).

      • 500 µL of HBTU solution (C) (0.06 mmol, 1.2 equiv).

      • 250 µL of DIPEA solution (D) (0.075 mmol, 1.5 equiv).

  • Reaction and Incubation:

    • Seal the reaction plate and shake at room temperature for 12-18 hours.

    • Check for reaction completion by LC-MS analysis of a few representative wells.

  • Work-up and Purification (via Solid-Phase Extraction - SPE):

    • Dilute each reaction well with 1 mL of ethyl acetate.

    • Condition a 96-well silica SPE plate by washing with ethyl acetate.

    • Load the reaction mixtures onto the SPE plate.

    • Wash the plate with 2 mL of 50% ethyl acetate/hexanes to remove unreacted starting materials and coupling byproducts.

    • Elute the desired amide products with 2 mL of 5% methanol in ethyl acetate.

    • Collect the eluent in a new 96-well plate and concentrate to dryness in a centrifugal evaporator.

Hypothetical Library Data

The following table illustrates a small, representative library that could be generated using the Ugi reaction protocol (Section 2.1), showcasing the rapid diversification possible from the core scaffold.

Library IDAmine (R¹)Aldehyde (R²)Isocyanide (R³)Final Structure (Schematic)Mol. Weight
LIB-U-001BenzylBenzaldehydetert-ButylScaffold-CO-N(Bn)-CH(Ph)-CO-NHtBu593.78
LIB-U-002CyclohexylIsobutyraldehydetert-ButylScaffold-CO-N(Cy)-CH(iPr)-CO-NHtBu553.79
LIB-U-003AnilineBenzaldehydeCyclohexylScaffold-CO-N(Ph)-CH(Ph)-CO-NHCy617.79
LIB-U-004BenzylFormaldehydeCyclohexylScaffold-CO-N(Bn)-CH₂-CO-NHCy541.72

Conclusion

The 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid scaffold is a highly versatile and powerful tool for modern combinatorial chemistry. Its pre-installed functional handles allow for immediate and efficient use in robust synthetic methodologies, including multicomponent reactions and parallel amide coupling. The protocols provided herein are designed to be readily implemented, enabling research and drug development professionals to rapidly generate large, diverse, and high-quality compound libraries to fuel their discovery pipelines.

References

  • Gangurde, P. N. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Al-Amiery, A. A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Gangurde, P. N. (n.d.). Furan: A Promising Scaffold for Biological Activity. ResearchGate. Available at: [Link]

  • Jayakumar, J. K., et al. (2016). Screening of a novel-substituted furan compound for analgesic activity in mice. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Chandrashekarachar, D., et al. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Pal, P. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available at: [Link]

  • S. D. Van der Voet, et al. (2021). Passerini reaction: Synthesis and applications in polymer chemistry. ResearchGate. Available at: [Link]

  • Tuerdi, A., et al. (2021, January 25). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available at: [Link]

  • Wang, Y., et al. (2020). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wang, Z., et al. (2016). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. RSC Publishing. Available at: [Link]

  • Li, J., Zheng, Q., & Dömling, A. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Chemistry Portal. Available at: [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. PubMed. Available at: [Link]

  • Cui, Z., et al. (2023). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. ResearchGate. Available at: [Link]

  • Hong, W., et al. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. PubMed. Available at: [Link]

  • M. A. Fernandez, et al. (2019). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. PMC. Available at: [Link]

  • Shaaban, M. R., & El-Sayed, N. N. E. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]

  • Grygorenko, O. O., et al. (2025). Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction with Oxocarboxylic Acids. ChemRxiv. Available at: [Link]

  • Kazemizadeh, A. R., & Ramazani, A. (2012). Synthetic Applications of Passerini Reaction. ResearchGate. Available at: [Link]

  • Organ, M. G., et al. (2006). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JoVE. Available at: [Link]

  • Cui, Z., et al. (2023). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. PubMed. Available at: [Link]

  • Van der Voet, S. D., et al. (2023). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Interreg Vlaanderen-Nederland. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • NextSDS. (n.d.). 2-DIETHYLAMINOMETHYL-5-PHENYL-FURAN-3-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield bottlenecks when functionalizing highly activated heterocyclic systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield bottlenecks when functionalizing highly activated heterocyclic systems. The synthesis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid presents a unique challenge: the furan ring is electron-rich and prone to polymerization, while the 3-carboxylic acid group can interfere with radical reactions and is susceptible to decarboxylation.

To achieve high yields and scalable results, we must avoid direct amination of the free acid. Instead, we utilize a highly controlled, four-step causality-driven workflow: Protection (Esterification) Radical Activation Nucleophilic Amination Controlled Deprotection .

Synthetic Workflow & Logical Architecture

The following diagram illustrates the chemical logic and phase-gates of the optimized synthetic route. Each step is designed to prevent competing side reactions, such as amine-salt formation or E2 elimination.

SynthesisWorkflow Step1 Step 1: Esterification Protection of 3-Carboxylic Acid Step2 Step 2: Wohl-Ziegler Bromination Radical Activation of 2-Methyl Group Step1->Step2 MeOH, H2SO4 (cat.), Reflux (Prevents amine salt formation later) Step3 Step 3: Nucleophilic Amination Installation of Diethylamine Step2->Step3 NBS, AIBN, PhCF3, 80°C (Strict stoichiometry prevents di-bromination) Step4 Step 4: Saponification Controlled Deprotection to Zwitterion Step3->Step4 HN(Et)2, K2CO3, 0°C to RT (Kinetic control against E2 elimination) Final 2-Diethylaminomethyl-5-phenyl- furan-3-carboxylic acid Step4->Final LiOH, THF/H2O, then pH 6.5 (Avoids thermal/acidic decarboxylation)

Figure 1: Four-step synthetic workflow for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

Self-Validating Experimental Protocols

Every protocol below is engineered as a "self-validating system." Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: Carboxylic Acid Protection (Esterification)

Causality: The free 3-carboxylic acid will quench the radical bromination in Step 2 and form an insoluble carboxylate salt with diethylamine in Step 3, halting the synthesis.

  • Suspend 2-methyl-5-phenyl-furan-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.05 eq) dropwise.

  • Reflux the mixture at 65°C for 12 hours under an inert atmosphere.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 8:2) must show complete consumption of the baseline starting material. ¹H NMR (CDCl₃) must reveal a new sharp singlet at ~3.8 ppm integrating to 3H (ester -OCH₃).

Step 2: Wohl-Ziegler Bromination

Causality: We utilize a free-radical mechanism to selectively brominate the 2-methyl group[1]. Ionic bromination would erroneously target the furan ring.

  • Dissolve the methyl ester intermediate in rigorously degassed trifluorotoluene (PhCF₃) to a concentration of 0.2 M.

  • Add N-Bromosuccinimide (NBS) (1.02 eq) and Azobisisobutyronitrile (AIBN) (0.05 eq).

  • Heat to 80°C under an argon atmosphere for 4 hours.

  • Filter the reaction mixture hot to remove the succinimide byproduct.

  • Self-Validation (IPC): ¹H NMR of a crude aliquot is mandatory. The disappearance of the 2-methyl singlet (~2.6 ppm) and the appearance of a 2-bromomethyl singlet (~4.5 ppm) confirms successful conversion. If a peak appears at ~6.8 ppm, over-bromination (dibromomethyl) has occurred.

Step 3: Nucleophilic Amination

Causality: Diethylamine is a bulky secondary amine. If the reaction is run hot, its steric bulk causes it to act as a base rather than a nucleophile, triggering E2 elimination of HBr and destroying the furan ring.

  • Dissolve the 2-bromomethyl ester in anhydrous THF (0.2 M) and cool to 0°C in an ice bath.

  • Add anhydrous K₂CO₃ (2.0 eq) as a non-nucleophilic acid scavenger.

  • Add diethylamine (1.5 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): LC-MS must confirm the exact mass of the product [M+H]⁺. On TLC (DCM/MeOH 95:5), the product will not stain strongly with Ninhydrin (as it is a tertiary amine) but will show a bright orange positive spot when sprayed with Dragendorff's reagent.

Step 4: Saponification & Zwitterion Isolation

Causality: Furan-3-carboxylic acids are highly susceptible to acid-catalyzed and thermal decarboxylation[2]. Harsh deprotection (e.g., refluxing HCl) will strip the carboxylic acid entirely.

  • Dissolve the aminated ester in a 1:1 mixture of THF and H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 6 hours.

  • Remove the THF under reduced pressure (bath temperature < 30°C).

  • Cool the aqueous layer to 0°C and carefully titrate with 1M HCl to pH ~6.5 to precipitate the zwitterion.

  • Self-Validation (IPC): The pKa of the furan-3-carboxylic acid is approximately 3.5[3], and the conjugate acid of the diethylamine moiety is ~10.5. Precipitation at pH 6.5 confirms the formation of the neutral zwitterion. ¹³C NMR must confirm the presence of the carboxylate carbon (~165 ppm).

Quantitative Data: Wohl-Ziegler Optimization

To maximize the yield of the critical Step 2 intermediate, solvent and initiator choices must be optimized. The data below summarizes our internal benchmarking for suppressing the di-brominated byproduct.

Solvent SystemRadical InitiatorTemperature (°C)Time (h)Yield: Mono-bromo (%)Yield: Di-bromo Byproduct (%)
CCl₄ (Traditional) AIBN80485% 5%
PhCF₃ (Green Alt.) AIBN80482% 4%
EtOAc Benzoyl Peroxide77860%15%
Acetonitrile AIBN801240%10%

Troubleshooting & FAQs

Q1: My Wohl-Ziegler bromination stalls at 50% conversion. Adding more NBS doesn't push the reaction forward. Why? A1: This is a classic symptom of radical chain termination. The Wohl-Ziegler reaction relies on a continuous radical chain propagated by the initiator[1]. If your solvent contains trace moisture or dissolved oxygen, these act as potent radical scavengers. Correction: Do not add more NBS; this will only increase the risk of ionic side-reactions. Instead, degas your solvent by sparging with argon for 15 minutes prior to the reaction. Add a supplementary 0.05 eq spike of fresh AIBN and ensure rigorous heating at 80°C.

Q2: During the amination step, I observe a dark, tarry residue in my flask and a very low yield of the desired tertiary amine. What is happening? A2: You are observing polymerization caused by E2 elimination. Because diethylamine is sterically hindered, running the reaction at elevated temperatures allows it to act as a base. It abstracts a proton, eliminating HBr to form a highly reactive, exocyclic enol-ether intermediate that rapidly polymerizes into tar. Correction: Strictly control the temperature. Add the diethylamine at 0°C and never exceed room temperature. Rely on K₂CO₃ to scavenge the generated HBr rather than using a massive excess of diethylamine.

Q3: Upon final deprotection (ester hydrolysis), I lose my product entirely. Mass spectrometry shows a major peak corresponding to[M - 44]. How do I prevent this? A3: A mass loss of 44 Da ([M - CO₂]) indicates catastrophic decarboxylation. Furan-3-carboxylic acids are notoriously unstable under harsh acidic conditions or high heat[2]. If you used strong acids to hydrolyze the ester or heated the rotary evaporator bath above 40°C during isolation, the carboxyl group was cleaved. Correction: Switch to the mild LiOH saponification protocol described in Step 4. Isolate the product by carefully adjusting the pH to the isoelectric point (~6.5) at 0°C to precipitate the zwitterion without triggering decarboxylation.

References

  • Das, et al. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. MDPI Molecules.
  • Gilman, H., et al. The Progessive and Step-Wise Decarboxylation of Furan-Tetracarboxlic Acid. Proceedings of the Iowa Academy of Science.
  • Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid. PubMed / NIH.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Welcome to the technical support guide for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. The following information is curated from established scientific principles and practical laboratory experience to ensure you can proceed with your research efficiently and with confidence.

I. Compound Overview

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is a complex organic molecule featuring a carboxylic acid group, a tertiary amine (diethylaminomethyl), and aromatic rings (furan and phenyl). This unique combination of functional groups dictates its solubility characteristics, presenting both challenges and opportunities for formulation and experimental design. The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) moiety makes its solubility highly dependent on the pH of the medium.

II. Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter when trying to dissolve 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

Q1: My compound is not dissolving in my chosen organic solvent. What should I do?

A1: Initial Steps & Causality

The insolubility in a specific organic solvent is likely due to a mismatch in polarity between the compound and the solvent. While furan-3-carboxylic acid derivatives are generally soluble in polar organic solvents like DMSO, DMF, and alcohols, the bulky phenyl and diethylaminomethyl groups can influence this behavior.[1]

Troubleshooting Protocol:

  • Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities. A suggested screening panel is provided in the table below.

  • Gentle Heating: Increasing the temperature can enhance solubility.[1] Use a water bath to warm the solution gently while stirring. Avoid excessive heat, as it can lead to degradation.[2]

  • Sonication: An ultrasonic bath can help break down compound aggregates and facilitate dissolution.[1]

  • Co-solvent System: If the compound is sparingly soluble in your primary solvent, adding a small amount of a co-solvent in which it is highly soluble can improve overall solubility. For example, if your primary solvent is a buffer, adding a small percentage of DMSO or ethanol can be effective.

Q2: I've dissolved my compound, but it precipitates out during my experiment. Why is this happening and how can I prevent it?

A2: Understanding and Preventing Precipitation

Precipitation during an experiment is often triggered by a change in the solution's conditions, such as temperature, pH, or the addition of another reagent that alters the solvent's properties.[1][2]

Root Causes and Solutions:

  • pH Shift: The solubility of this compound is highly pH-dependent due to its amphoteric nature (containing both acidic and basic groups). A shift in pH can cause it to crash out of solution.

    • Solution: Maintain a stable pH using a suitable buffer system throughout your experiment.[1] The optimal pH for solubility will need to be determined empirically but will likely be in the acidic or basic range where the molecule is fully ionized.

  • Temperature Fluctuation: A decrease in temperature can reduce solubility, leading to precipitation.[2]

    • Solution: Ensure your experimental setup maintains a consistent temperature. If you are working at an elevated temperature to achieve dissolution, be mindful of cooling steps.

  • Solvent Polarity Change: Adding a less polar reagent to your solution can decrease the overall polarity and cause your compound to precipitate.

    • Solution: When adding other components to your reaction or assay, consider their effect on the solvent system. It may be necessary to adjust the initial solvent composition to accommodate all components.

Q3: I am working with an aqueous buffer system and observing poor solubility. How can I improve this?

A3: Enhancing Aqueous Solubility

The zwitterionic nature of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid at neutral pH can lead to poor aqueous solubility. At its isoelectric point, the net charge is zero, minimizing its interaction with water molecules.[3]

Strategies for Improvement:

  • pH Adjustment: This is the most critical factor.[4]

    • Acidic Conditions (e.g., pH < 4): The tertiary amine will be protonated (-NH(CH₂CH₃)₂⁺), increasing the compound's positive charge and enhancing solubility in aqueous media.

    • Basic Conditions (e.g., pH > 9): The carboxylic acid will be deprotonated (-COO⁻), increasing the compound's negative charge and improving solubility.

  • Salt Formation: Converting the compound into a salt can significantly increase its aqueous solubility. This can be achieved by reacting it with a suitable acid or base.

  • Use of Co-solvents: As mentioned in A1, adding a water-miscible organic solvent like ethanol or DMSO can increase solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

III. Frequently Asked Questions (FAQs)

Q4: What is the expected solubility profile of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in common laboratory solvents?
Solvent ClassExample SolventsExpected SolubilityRationale & Notes
Polar Aprotic DMSO, DMFGenerally SolubleThese solvents are effective at solvating both the polar and non-polar regions of the molecule.[1]
Polar Protic Methanol, EthanolSoluble to Sparingly SolubleThe ability to hydrogen bond can aid solubility, but the non-polar phenyl group may limit it at high concentrations.[1]
Non-polar Hexane, TolueneInsolubleThe significant polarity of the carboxylic acid and amine groups makes it incompatible with non-polar solvents.[1]
Aqueous Buffers PBS (pH 7.2)Poorly SolubleAt neutral pH, the compound is likely near its isoelectric point, minimizing aqueous solubility. Solubility is expected to increase at acidic or basic pH.[3][4]
Q5: How does pH affect the solubility of this compound?

A5: The pH of the solvent system is a critical determinant of solubility for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid due to its ionizable groups.[4]

  • Low pH (Acidic): The diethylaminomethyl group (a weak base) becomes protonated, forming a cation. This positively charged species will be more soluble in polar solvents, particularly water.

  • Neutral pH: The molecule may exist as a zwitterion, with both a protonated amine and a deprotonated carboxylic acid. Zwitterions can have limited solubility in water if the intramolecular charge neutralization is strong.

  • High pH (Basic): The carboxylic acid group deprotonates to form a carboxylate anion. This negatively charged species will exhibit increased solubility in polar solvents.

A visual representation of this relationship is provided in the diagram below.

G cluster_pH Effect of pH on Solubility low_pH Low pH (e.g., < 4) Amine Protonated (Cationic) Higher Aqueous Solubility neutral_pH Neutral pH (Isoelectric Point) Zwitterionic Form Lower Aqueous Solubility low_pH->neutral_pH Increase pH high_pH High pH (e.g., > 9) Carboxylic Acid Deprotonated (Anionic) Higher Aqueous Solubility neutral_pH->high_pH Increase pH

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Welcome to the technical support center for the synthesis and optimization of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

I. Reaction Overview and Mechanism

The synthesis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid typically involves a Mannich reaction, a cornerstone of organic synthesis for the aminomethylation of acidic protons. In this specific case, a suitable 5-phenyl-furan-3-carboxylic acid derivative acts as the active hydrogen compound, which reacts with formaldehyde (or its equivalent, paraformaldehyde) and diethylamine to yield the desired product.

The generally accepted mechanism proceeds through the formation of an Eschenmoser's salt precursor, a dimethylaminomethyl cation, which then undergoes an electrophilic substitution reaction with the electron-rich furan ring. The regioselectivity of this addition is a critical aspect to control.

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack on Furan Diethylamine Diethylamine Iminium_Ion Diethylaminomethyl Cation (Eschenmoser's Salt precursor) Diethylamine->Iminium_Ion + HCHO, -H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Furan_Substrate 5-Phenyl-furan-3-carboxylic acid (or ester precursor) Iminium_Ion->Furan_Substrate Electrophile Intermediate Sigma Complex Furan_Substrate->Intermediate + Iminium Ion Product 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid Intermediate->Product -H⁺

Caption: Generalized Mannich reaction pathway for the synthesis of the target molecule.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing a logical approach to troubleshooting.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I fix this?

A1: Low or no yield in a Mannich reaction can stem from several factors. A systematic evaluation of your reagents and reaction conditions is the best approach.[1]

  • Reagent Quality:

    • Paraformaldehyde: Use fresh, high-quality paraformaldehyde. Depolymerization of aged paraformaldehyde can be inefficient, leading to a low concentration of the active formaldehyde species.[1]

    • Diethylamine: Ensure the diethylamine is pure and has been stored properly to prevent oxidation or contamination.

    • Starting Furan: The purity of your 5-phenyl-furan-3-carboxylic acid or its ester precursor is critical. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature significantly impacts the rate and yield. Some Mannich reactions require refluxing for several hours to proceed to completion.[1] Experiment with a temperature gradient to find the optimal condition for your specific substrate.

    • Solvent: Protic solvents like ethanol or methanol are commonly employed as they facilitate the formation of the electrophilic iminium ion.[1] The choice of solvent can also influence the solubility of your starting materials.

    • pH: The pH of the reaction medium is crucial. The reaction is typically acid-catalyzed to promote the formation of the iminium ion. A small amount of a strong acid like HCl is often added.[1] However, strongly acidic conditions can also lead to decomposition of the furan ring. Careful optimization of the acid catalyst concentration is necessary.

  • Stoichiometry:

    • Carefully check the molar ratios of your reactants. An excess of the amine and formaldehyde is often used to drive the reaction to completion.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product reagents Check Reagent Quality Fresh Paraformaldehyde? Pure Diethylamine? Pure Furan Starting Material? start->reagents conditions Evaluate Reaction Conditions Optimize Temperature (e.g., increase to reflux) Solvent Choice (e.g., ethanol, methanol) pH/Acid Catalyst (e.g., catalytic HCl) reagents:f0->conditions:f0 If reagents are pure stoichiometry Verify Stoichiometry Molar ratios correct? Consider excess amine/formaldehyde conditions:f0->stoichiometry:f0 If conditions are appropriate monitoring Monitor Reaction Progress (TLC/LC-MS) stoichiometry:f0->monitoring If ratios are correct solution Improved Yield monitoring->solution

Caption: A step-by-step guide to diagnosing low reaction yields.

Q2: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity of my reaction?

A2: The formation of side products, such as di-substituted compounds or polymers, is a common issue.

  • Control of Stoichiometry: If you are observing di-substitution, it indicates that both reactive sites on a molecule are undergoing the Mannich reaction.[2] Carefully controlling the stoichiometry by using a limiting amount of the iminium ion precursor can favor mono-substitution.

  • Order of Addition: The order in which you add your reagents can be critical.[1] Consider adding the iminium ion precursor dropwise to the solution of the furan derivative to maintain a low concentration of the electrophile and minimize di-substitution.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS.[2] It's possible that the desired mono-substituted product forms initially and then reacts further to form the di-substituted product over time. Quenching the reaction at the optimal time can maximize the yield of the desired product.

Q3: The purification of the final product is challenging. What are the recommended procedures?

A3: The purification strategy will depend on the physical properties of your product.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, column chromatography on silica gel is a standard technique.[3] A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[3]

  • Acid-Base Extraction: Given that the product is an amino acid, you can exploit its amphoteric nature. By carefully adjusting the pH, you may be able to selectively extract your product into either an aqueous acidic or basic layer, leaving neutral impurities in the organic phase.

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for this synthesis?

A1: A common precursor is an ester of 5-phenyl-furan-3-carboxylic acid, such as the ethyl or methyl ester. The ester group can be hydrolyzed to the carboxylic acid in a subsequent step after the Mannich reaction. Starting with the ester can sometimes lead to cleaner reactions and easier purification.

Q2: Can I use a pre-formed Eschenmoser's salt?

A2: Yes, using a pre-formed and purified Eschenmoser's salt (dimethylaminomethyl iodide) can provide better control over the stoichiometry and may lead to higher yields and cleaner reactions, as it avoids the in-situ formation of the iminium ion which can be less efficient.

Q3: Are there any alternative synthetic routes to this class of compounds?

A3: While the Mannich reaction is a very common and direct approach, other methods for the synthesis of furan-3-carboxylic acid derivatives have been reported, which could be adapted.[4][5] Reductive amination of a corresponding furan aldehyde is another potential strategy for introducing the aminomethyl group.[6]

Q4: What are typical reaction times and temperatures?

A4: Reaction times can range from a few hours to overnight, and temperatures can vary from room temperature to reflux, depending on the specific substrates and solvent used.[1] It is highly recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information and is the primary method for confirming the identity of your compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your final product.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylate
  • To a stirred solution of ethyl 5-phenyl-furan-3-carboxylate (1.0 eq) in ethanol, add diethylamine (1.2 eq) followed by an aqueous solution of formaldehyde (37%, 1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the title compound.

Protocol 2: Hydrolysis to 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid
  • Dissolve the purified ethyl 2-diethylaminomethyl-5-phenyl-furan-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 eq).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and carefully neutralize with an aqueous solution of hydrochloric acid to the isoelectric point of the product, at which point it should precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

V. Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions can affect the yield of the Mannich reaction. These values are for illustrative purposes and will need to be optimized for your specific experimental setup.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1EthanolReflux675
2MethanolReflux670
3Dioxane100865
4EthanolRoom Temp2440

VI. References

  • Synthesis of Furan-3-carboxylic and 4-Methylene-4,5-dihydrofuran-3-carboxylic Esters by Direct Palladium Iodide Catalyzed Oxidative Carbonylation of 3-Yne-1,2-diol Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

  • Organocatalytic Mukaiyama Mannich Reactions of 2,5-Bis(trimethylsilyloxy)furan. Organic Letters - ACS Publications. [Link]

  • Optimization of three-component Mannich reaction conditions a. ResearchGate. [Link]

  • Furan-3-carboxylic acid derivatives. Google Patents.

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.

  • Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. [Link]

  • Advances in the chemistry of Mannich bases of thiophenes and furans. ResearchGate. [Link]

  • Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Google Patents.

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC - NIH. [Link]

  • Sulfonation, formylation, Mannich and acetylation of furan. Organic Chemistry. [Link]

  • Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

  • 2-DIETHYLAMINOMETHYL-5-PHENYL-FURAN-3-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlO x Catalyst in a Flow Reactor. MDPI. [Link]

  • Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. The Sheppard Group. [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. [Link]

  • Mannich Reaction Help. Reddit. [Link]

  • 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem. [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences. [Link]

  • Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bif. SciSpace. [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]

  • 2-Keto-5-methyl-5-phenyl-furan-3-carboxylic acid methyl ester. SpectraBase. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This document is designed for researchers, medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who require a high-purity active pharmaceutical ingredient (API) intermediate. We will address common challenges, provide detailed protocols, and explain the chemical principles behind each purification strategy.

Compound Profile: Understanding the Purification Challenge

The target molecule, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, possesses both a basic tertiary amine (the diethylaminomethyl group) and an acidic carboxylic acid group. This amphoteric nature is the key to designing an effective purification strategy.

PropertyStructural DetailImplication for Purification
Structure (Illustrative)The molecule contains a furan core, a phenyl group, a carboxylic acid, and a tertiary amine.
Acidic Center Furan-3-carboxylic acidCan be deprotonated with a base (e.g., NaHCO₃, NaOH) to form a water-soluble carboxylate salt.[1][2][3]
Basic Center 2-Diethylaminomethyl groupCan be protonated with an acid (e.g., HCl) to form a water-soluble ammonium salt.
Solubility AmphotericSolubility is highly pH-dependent. Soluble in many organic solvents (e.g., Ethyl Acetate, Dichloromethane) in its neutral zwitterionic or uncharged form.[4] Soluble in aqueous solutions at low or high pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities typically arise from the synthetic route. Common classes include:

  • Unreacted Starting Materials: Such as a 5-phenyl-furan-3-carboxylic acid precursor or diethylamine.

  • Reaction By-products: Decarboxylated species (losing the -COOH group), products of furan ring opening (especially under harsh acidic or oxidative conditions), or over-alkylated side products.[5][6]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Solvents: Residual organic solvents from the reaction or initial work-up.

Q2: I have a crude reaction mixture. What is the best first step for purification?

A2: An acid-base liquid-liquid extraction is almost always the most effective initial clean-up step.[7] This technique leverages the compound's amphoteric nature to remove neutral organic impurities. By carefully selecting the pH, you can selectively move your target compound into the aqueous phase, leaving non-ionizable impurities in the organic phase.

Q3: My compound has an off-white or yellow color. How can I decolorize it?

A3: A yellow or brown discoloration often indicates the presence of polymeric or oxidized furan impurities. Two common methods for decolorization are:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

  • Recrystallization: A carefully chosen solvent system for recrystallization is often sufficient to exclude colored impurities into the mother liquor, yielding pure, colorless crystals.

Q4: When should I consider using column chromatography?

A4: Column chromatography is a high-resolution technique best reserved for when simpler methods are insufficient.[8] Consider chromatography if:

  • You need to separate your target compound from impurities with very similar chemical properties (e.g., a structurally related analogue that also has acidic/basic handles).

  • Acid-base extraction and recrystallization fail to achieve the desired purity (>99%).

  • You are performing a small-scale synthesis where material loss during multiple extractions or recrystallizations is a concern.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low yield after acid-base extraction. Incomplete Extraction: The pH of the aqueous layer was not optimal to fully ionize the compound. Emulsion Formation: A stable emulsion formed between the organic and aqueous layers, trapping the product.Verify pH: Use a pH meter or pH paper to ensure the aqueous phase is sufficiently basic (pH > 9) or acidic (pH < 2) for extraction. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, often breaking the emulsion.[7]
Product oils out or won't crystallize during recrystallization. Solvent Choice: The chosen solvent may be too good a solvent, or the cooling process is too rapid. Presence of Impurities: Impurities can inhibit crystal lattice formation.Optimize Solvent System: Use a solvent pair (one solvent in which the compound is soluble, and another in which it is insoluble). Add the "poor" solvent dropwise to the hot solution until turbidity appears, then add a drop of the "good" solvent to clarify and allow to cool slowly. Scratch & Seed: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If available, add a tiny seed crystal of pure product.
Multiple spots on TLC after purification. Ineffective Purification: The chosen method (e.g., a single extraction) was insufficient to remove all impurities. Compound Degradation: The compound may be unstable to the purification conditions (e.g., prolonged exposure to strong acid/base).Repeat Purification: Perform a second, different purification step. For example, follow an acid-base extraction with a recrystallization. Use Milder Conditions: Use weaker acids/bases (e.g., saturated sodium bicarbonate instead of 1M NaOH) and minimize the time the compound spends in highly acidic or basic solutions.[9]
Poor separation on a silica gel column. Incorrect Mobile Phase: The eluent polarity is too high (all compounds elute quickly) or too low (all compounds stick to the column). Compound Tailing: The acidic and basic groups on your molecule are interacting strongly with the acidic silica gel.Systematic Solvent Screening: Use TLC to test various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that gives good separation (Rf of target ~0.3-0.4). Add a Modifier: Add a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to the mobile phase. This will protonate or deprotonate your compound and the silica surface sites, leading to sharper peaks and better separation.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Principle: This protocol exploits the amphoteric nature of the molecule. First, a basic wash removes acidic impurities. Then, an acidic extraction protonates the diethylaminomethyl group, moving the target compound into the aqueous phase and leaving neutral impurities behind. The target compound is then recovered by basifying the aqueous phase and extracting it back into an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 50 mL).

  • Initial Basic Wash: Transfer the solution to a separatory funnel. Add 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously and vent frequently. Allow the layers to separate. Drain and discard the lower aqueous layer. This step removes strong acidic impurities.[1][2]

  • Acidic Extraction: Add 25 mL of 1M hydrochloric acid (HCl) to the remaining organic layer. Shake well. The target compound will be protonated and move into the aqueous (lower) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your protonated product. The upper organic layer contains neutral impurities and can be discarded.

  • Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh 15 mL portion of 1M HCl. Combine this aqueous extract with the one from step 4.

  • Product Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) dropwise with stirring until the pH is ~9-10 (verify with pH paper). The product will precipitate or form an oil.

  • Final Extraction: Add 40 mL of fresh EtOAc to the basified aqueous mixture. Shake well to extract the neutral product back into the organic layer.

  • Drying and Evaporation: Drain the organic layer, wash it once with 20 mL of brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Principle: This method relies on the difference in solubility of the target compound and its impurities in a specific solvent at different temperatures. The goal is to find a solvent that dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Step-by-Step Methodology:

  • Solvent Selection: Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable system. An ideal solvent will fully dissolve the compound at its boiling point but yield crystals upon cooling.

  • Dissolution: Place the crude, extracted product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and re-heat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visual Workflows and Diagrams

A logical approach is critical for efficient purification. The following diagram outlines a decision-making workflow.

Purification_Workflow cluster_start Initial State cluster_purification Purification Stages cluster_analysis Purity Analysis cluster_end Final Product Crude_Mixture Crude Reaction Mixture Acid_Base Acid-Base Extraction Crude_Mixture->Acid_Base Initial Cleanup Purity_Check Assess Purity (TLC, HPLC, NMR) Acid_Base->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Re-assess Chromatography Column Chromatography Chromatography->Purity_Check Re-assess Purity_Check->Recrystallization Purity Not OK (Crystalline Solid) Purity_Check->Chromatography Purity Not OK (Oily Solid / Stubborn Impurities) Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Purity OK Acid_Base_Extraction cluster_step1 Step 1: Acidic Extraction (Add 1M HCl) cluster_step2 Step 2: Basify Aqueous Layer (Add NaOH) cluster_step3 Step 3: Re-extract with Organic Solvent compound Crude Mixture in Organic Solvent Target Compound (Zwitterion/Neutral) Neutral Impurity Acidic Impurity step1_organic Organic Layer Neutral Impurity compound:f2->step1_organic step1_aqueous step1_aqueous compound:f1->step1_aqueous step2_aqueous step2_aqueous step1_aqueous->step2_aqueous step3_organic Organic Layer Purified Target Compound step2_aqueous->step3_organic step3_aqueous Aqueous Layer Inorganic Salts

Caption: Mechanism of purification via multi-step acid-base extraction.

References

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). ResearchGate. [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center (DTIC). [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). MDPI. [Link]

  • Separation and purification of furan carboxylates.
  • Determination of Furan in Foods. U.S. Food & Drug Administration (FDA). [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). PMC. [Link]

  • Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. (2023). PMC. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. (2023). MDPI. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022). PubMed. [Link]

  • chromatographic purification steps: Topics. Science.gov. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2009). Chromatography Online. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran. (2014). PubMed. [Link]

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (2023). PMC. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]

  • 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem. [Link]

  • Furan-3-carboxylic acid. BioCrick. [Link]

  • Furan. Wikipedia. [Link]

  • Method for purifying proteins using chromatography.
  • Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. (2013). PubMed. [Link]

  • Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. OSTI.GOV. [Link]

  • Liquid/liquid Extraction. Barnard College. [Link]

  • Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. (2023). ResearchGate. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • A review on furan: detection and analysis methods. (2021). ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PMC. [Link]

  • Chromatographic detection of nitrofurans in foods of animal origin. Semantic Scholar. [Link]

  • Acid-Base Extraction. Columbia University. [Link]

Sources

Troubleshooting

Preventing degradation of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in aqueous solution

Welcome to the Formulation Support Desk. This guide provides advanced troubleshooting and validated methodologies for working with 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in aqueous environments.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Desk. This guide provides advanced troubleshooting and validated methodologies for working with 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in aqueous environments. Due to its highly functionalized furan core and reactive tertiary amine, this compound presents unique stability challenges that require precise environmental control.

Part 1: Knowledge Base – Mechanistic Vulnerabilities

To prevent degradation, we must first understand the causality behind the molecule's instability. The degradation of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in water is driven by three primary mechanisms:

  • Acid-Catalyzed Ring Opening: Furan rings are electron-rich and highly susceptible to decomposition via the opening of their five-membered ring structures[1]. The rate-limiting step is the diffusion of an acidic proton from the aqueous medium, leading to protonation at the Cα or Cβ position[1]. This protonation lowers the energy barrier for hydration, causing the ring to rupture into acyclic diketones.

  • Oxidative Cleavage: In the presence of dissolved oxygen, ozone, or reactive oxygen species (ROS), the furan core undergoes rapid oxidative attack. This reaction forms transient endoperoxides (Criegee intermediates) that decompose into lower molecular weight α,β-unsaturated dicarbonyl compounds and carboxylic acids[2].

  • Solvation-Driven Hydrolysis: The aminomethyl linkage can undergo hydrolytic cleavage. Research indicates that bulk water facilitates this attack, whereas introducing organic co-solvents (like DMSO) creates a protective solvation shell that sterically hinders water access, significantly suppressing furan degradation[3].

DegradationMechanisms API 2-Diethylaminomethyl-5-phenyl- furan-3-carboxylic acid Acid Acidic Aqueous Media (pH < 5.0) API->Acid Oxidation Dissolved O2 / ROS (Trace Metals) API->Oxidation Protonation Cα / Cβ Protonation Acid->Protonation Peroxide Endoperoxide Formation Oxidation->Peroxide NOxide Tertiary Amine N-Oxidation Oxidation->NOxide RingOpen Furan Ring Opening (Acyclic Diketones) Protonation->RingOpen Hydration Peroxide->RingOpen O-O Cleavage Cleavage Dealkylation / Cleavage NOxide->Cleavage

Logical mapping of primary degradation pathways for the furan derivative in aqueous solutions.

Part 2: Troubleshooting Desk & FAQs

Q: My aqueous stock solution turns yellow/brown over a few days. What is happening? A: This discoloration indicates the formation of conjugated polymers (humins). When the furan ring opens due to trace acid or dissolved oxygen, the resulting reactive dicarbonyls undergo rapid aldol condensation and polymerization[3]. Causality Fix: Purge your solvent with Nitrogen to remove dissolved oxygen, add a chelating agent (0.1% EDTA) to neutralize trace metals that catalyze ROS generation, and store the solution in amber vials to prevent photo-oxidation.

Q: Why does the compound precipitate when I try to adjust the pH to 5.0? A: The molecule contains both a basic tertiary amine (diethylaminomethyl) and an acidic carboxylic acid, making it zwitterionic. Near pH 4.5–5.5, the molecule reaches its isoelectric point, neutralizing its net charge and drastically reducing aqueous solubility. Causality Fix: Formulate at pH 7.4. At this pH, the carboxylic acid is fully deprotonated (anionic), ensuring high solubility while keeping the environment basic enough to prevent acid-catalyzed furan protonation[1].

Q: Can I use organic co-solvents to improve long-term stability? A: Yes. Adding 5% v/v DMSO or PEG400 is highly recommended. These co-solvents disrupt the bulk hydrogen-bonding network of water and create a protective solvation shell around the hydrophobic phenyl-furan core. This steric hindrance physically blocks hydronium ions from accessing the vulnerable Cα/Cβ positions[3].

Part 3: Quantitative Stability Matrix

The following table summarizes the expected degradation kinetics of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid under various formulation conditions. Use this data to select the appropriate storage parameters for your experiments.

Formulation ConditionpHTemperatureDissolved O₂Estimated Half-Life (t½)Primary Degradant Observed
Unbuffered Water~4.525°CAmbient< 12 HoursAcyclic diketones (Ring opening)
50 mM Phosphate Buffer7.425°CAmbient5 Daysα,β-unsaturated dicarbonyls
50 mM Phosphate + 0.1% EDTA7.425°CAmbient14 DaysMinor N-oxides
Optimized: Buffer + EDTA + N₂ sparge7.4 2-8°C Depleted > 6 Months Stable
Optimized + 5% DMSO7.42-8°CDepleted> 12 MonthsStable

Part 4: Protocol Vault – Self-Validating Formulation Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in quality control (QC) checkpoints to verify that the causality of degradation (acid, oxygen, trace metals) has been successfully neutralized before the API is introduced.

Step-by-Step Methodology: Preparation of a Stabilized 10 mM Stock Solution

Step 1: Buffer Preparation & pH Verification

  • Prepare a 50 mM Potassium Phosphate buffer.

  • Causality: Phosphate provides robust buffering capacity at physiological pH.

  • QC Check 1: Adjust the pH to exactly 7.40 ± 0.05 using KOH. Verify with a calibrated pH probe. Do not proceed if the pH fluctuates, as localized acidic pockets will trigger furan ring protonation[1].

Step 2: Deoxygenation (Crucial for Furan Stability)

  • Transfer the buffer to a sealed flask and sparge with high-purity Nitrogen (N₂) or Argon gas for a minimum of 30 minutes.

  • Causality: Displacing dissolved oxygen prevents the formation of Criegee intermediates and subsequent oxidative ring cleavage[2].

Step 3: Addition of Stabilizers

  • Add 0.1% w/v Disodium EDTA and 0.05% w/v Ascorbic Acid to the deoxygenated buffer.

  • Causality: EDTA chelates trace transition metals (Fe, Cu) that act as catalysts for Fenton-like ROS generation. Ascorbic acid acts as a sacrificial antioxidant.

Step 4: API Dissolution & Solvation Shielding

  • Optional but recommended: Pre-dissolve the 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid powder in 5% total volume of DMSO[3].

  • Slowly add the API (or API/DMSO mixture) to the buffer under gentle magnetic stirring. Avoid vortexing, which re-introduces oxygen.

  • QC Check 2: The solution must be completely clear and colorless. Any yellow tint indicates immediate oxidative degradation or pre-existing impurities.

Step 5: Sterile Filtration & Storage

  • Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into sterile, amber glass vials.

  • Causality: Amber glass blocks UV/visible light, preventing photo-initiated radical formation.

  • Overlay the headspace of the vial with Nitrogen gas before sealing. Store immediately at 2-8°C.

FormulationProtocol Step1 1. Buffer Prep 50mM PO4, pH 7.4 Step2 2. Deoxygenation N2 Sparge (30 min) Step1->Step2 Step3 3. Stabilizers EDTA + Ascorbic Acid Step2->Step3 Step4 4. API Addition Gentle Stirring Step3->Step4 Step5 5. Filtration 0.22 µm PES Step4->Step5 Step6 6. Storage Amber Vials, 2-8°C Step5->Step6

Step-by-step workflow for the preparation of a stabilized aqueous API stock solution.

References
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution, acs.org,[Link]

  • Aqueous Ozonation of Furans: Kinetics and Transformation Mechanisms Leading to the Formation of α,β-Unsaturated Dicarbonyl Compounds, researchgate.net,[Link]

  • Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design, nih.gov,[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Introduction: This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. The preparation of this molecule, like many substituted f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. The preparation of this molecule, like many substituted furans, presents unique challenges, particularly in controlling byproduct formation during the key aminomethylation step. This document is intended for researchers, chemists, and drug development professionals to help diagnose and resolve common synthetic issues, thereby improving yield, purity, and process scalability. Our focus will be on the likely final synthetic step—a Mannich-type reaction—which is the primary source of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a dark, tarry substance, and the yield of the desired product is very low. What is the likely cause and how can I mitigate it?

Answer: This is a classic symptom of issues related to the stability and reactivity of the reagents in the Mannich reaction, which is the probable method for introducing the diethylaminomethyl group.[1][2][3] The primary culprits are typically formaldehyde polymerization and furan ring instability under acidic conditions.

Causality:

  • Formaldehyde Polymerization: Formaldehyde, especially in aqueous solutions (formalin), readily polymerizes to form paraformaldehyde or other oligomers, particularly under basic or acidic conditions or upon heating. This process consumes your reagent and generates insoluble, tarry materials that complicate the reaction and purification.

  • Furan Ring Instability: Furans are sensitive to strong acids.[4] While the Mannich reaction is often acid-catalyzed to generate the reactive Eschenmoser-type salt ([CH2=NEt2]+), excessive acidity can lead to ring-opening and subsequent polymerization of the furan precursor itself.[4]

  • Reaction Temperature: High reaction temperatures can accelerate both formaldehyde polymerization and furan degradation, leading to lower yields of the desired product.

Recommended Solutions:

  • Use a Protected Precursor: The most effective strategy is to perform the Mannich reaction on the ethyl or methyl ester of 5-phenyl-furan-3-carboxylic acid. The free carboxylic acid can interfere with the reaction by reacting with the basic diethylamine. Protecting the acid as an ester simplifies the reaction medium and prevents this side reaction. The ester can be easily hydrolyzed to the desired carboxylic acid in a final step.

  • Control Formaldehyde Source: Instead of aqueous formalin, use paraformaldehyde and heat it gently in situ to depolymerize it, or use a non-aqueous formaldehyde equivalent like dimethoxymethane with an acid catalyst. This provides a slow, controlled release of formaldehyde, minimizing polymerization.

  • Optimize Reaction Conditions:

    • Temperature: Maintain a low to moderate reaction temperature (e.g., 0 °C to 50 °C). Start the reaction at a lower temperature and allow it to slowly warm to room temperature.

    • Solvent: Use a suitable solvent like ethanol, methanol, or acetic acid, which can help to stabilize the iminium ion intermediate.[2]

    • Order of Addition: A common successful procedure involves pre-mixing the diethylamine and formaldehyde (or paraformaldehyde) to form the pre-adduct before adding it slowly to the solution of the furan ester.

ParameterProblematic ConditionRecommended ConditionRationale
Substrate Free Carboxylic AcidEthyl or Methyl EsterPrevents acid-base side reactions; improves solubility.
Formaldehyde Aqueous FormalinParaformaldehyde or DimethoxymethaneMinimizes water content and uncontrolled polymerization.
Temperature > 80 °C0 °C to 50 °CReduces polymerization and degradation of the furan ring.
Catalyst Strong, non-catalytic acidCatalytic amount of acid (e.g., HCl in ethanol)Provides sufficient iminium ion formation without degrading the furan.[2]
FAQ 2: I've isolated my product, but NMR analysis shows a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the aminomethylation?

Answer: The formation of a regioisomer, likely 4-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid , is a common challenge in the electrophilic substitution of substituted furans.[5] Furan rings are highly activated, and substitution can occur at any vacant position.[4][6]

Mechanistic Insight: Electrophilic substitution on a furan ring preferentially occurs at the α-positions (C2 or C5) because the intermediate carbocation can be stabilized by resonance involving the ring oxygen.[4][7] In your precursor, 5-phenyl-furan-3-carboxylic acid (or its ester), the C5 position is blocked by the phenyl group. The C2 position is the next most favorable site for electrophilic attack. However, the C4 position is also activated, and competing substitution can occur there, leading to the undesired regioisomer.

The directing effects of the existing substituents play a crucial role:

  • -COOR group at C3: This is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C2 and C4 positions.

  • Phenyl group at C5: This group can be weakly activating or deactivating depending on resonance and inductive effects.

The formation of the C4 isomer suggests that the deactivating effect of the carboxylate group at C3 is not sufficient to completely block substitution at the adjacent C4 position.

Recommended Solutions:

  • Use the Ester Form: As mentioned in FAQ 1, using the ethyl or methyl ester is critical. The bulkier ester group (compared to -COOH or -COO⁻) can provide some steric hindrance that further disfavors substitution at the adjacent C4 position, thereby enhancing the selectivity for the C2 position.

  • Lower the Reaction Temperature: Lower temperatures (e.g., 0-25 °C) increase the selectivity of many organic reactions. The transition state leading to the more stable C2-substituted intermediate will be favored more significantly at lower temperatures.

  • Choice of Solvent: The polarity of the solvent can influence regioselectivity. Experiment with less polar aprotic solvents (like THF or dioxane) in addition to protic solvents (like ethanol) to see if selectivity can be improved.

G cluster_reactants Reactants cluster_pathways Competing Electrophilic Attack cluster_products Products Furan 5-Phenyl-furan-3-carboxylate C2_Attack Attack at C2 (Kinetically & Thermodynamically Favored) Furan->C2_Attack C4_Attack Attack at C4 (Minor Pathway) Furan->C4_Attack Mannich_Reagents HCHO + HN(Et)₂ Iminium [CH₂=N(Et)₂]⁺ (Electrophile) Mannich_Reagents->Iminium Acid Catalyst Iminium->C2_Attack Iminium->C4_Attack Desired_Product Desired Product (2-substituted) C2_Attack->Desired_Product Deprotonation Isomeric_Byproduct Isomeric Byproduct (4-substituted) C4_Attack->Isomeric_Byproduct Deprotonation

FAQ 3: My final product is difficult to purify. Standard silica gel chromatography gives poor separation and recovery. What purification strategies do you recommend?

Answer: The target molecule, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, is a zwitterion . It contains both a basic tertiary amine group and an acidic carboxylic acid group.[8] Zwitterionic compounds are notoriously difficult to purify using standard normal-phase silica gel chromatography because they can be insoluble in typical organic solvents and often bind irreversibly to the acidic silica gel.[9]

Challenges with Zwitterions:

  • Low Solubility: Often poorly soluble in common chromatography solvents like ethyl acetate or hexanes.

  • Strong Adsorption: The basic amine moiety binds strongly to the acidic silanol groups on the silica surface, leading to tailing, smearing, and poor recovery.

  • Variable Charge: The charge state of the molecule is highly pH-dependent, making its chromatographic behavior inconsistent.

Recommended Purification Strategies:

  • Purify the Ester Intermediate: The most robust method is to purify the ethyl 2-diethylaminomethyl-5-phenyl-furan-3-carboxylate intermediate before the final hydrolysis step. This ester is not zwitterionic; it is a basic compound that can be readily purified on silica gel. A common technique is to add a small amount of triethylamine (~1%) to the eluent to suppress the interaction of the basic amine with the silica gel. After purification, the pure ester can be hydrolyzed to the desired pure carboxylic acid.

  • Acid/Base Extraction: Before attempting chromatography on the final product, perform an acid/base extraction to remove neutral or acidic/basic impurities.

    • Dissolve the crude product in a solvent like diethyl ether or ethyl acetate.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous layer as the ammonium salt.

    • Wash the aqueous layer with ether again to remove any remaining neutral impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of your molecule (likely around pH 6-7). At the pI, the zwitterion is least soluble and may precipitate out.[10]

    • The precipitated solid can be collected by filtration, or the neutralized aqueous solution can be extracted with a more polar solvent like dichloromethane or a mixture of chloroform/isopropanol.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules.[8][10] You can use a cation-exchange resin (to bind your protonated amine) or an anion-exchange resin (to bind your carboxylate), eluting with a pH or salt gradient.

  • Reverse-Phase Chromatography (C18): If the above methods fail, reverse-phase chromatography can be effective.[9] Use a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate to ensure a consistent charge state and improve peak shape.

G Start Crude Zwitterionic Product A A Start->A End Pure Product B B A->B B->End Yes C C B->C No D D C->D E E D->E E->End If successful

Recommended Experimental Protocol

This protocol outlines the recommended two-step procedure starting from the furan ester to maximize yield and purity.

Step 1: Mannich Reaction on Ethyl 5-phenyl-furan-3-carboxylate

  • To a stirred suspension of paraformaldehyde (1.2 eq) in ethanol (5 mL/mmol of furan) at room temperature, add diethylamine (1.1 eq) dropwise. Stir the mixture for 30 minutes until it becomes a clear solution.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve ethyl 5-phenyl-furan-3-carboxylate (1.0 eq) in ethanol.

  • Add the solution of the furan ester dropwise to the cold amine/formaldehyde solution over 20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or LCMS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester using flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate containing 1% triethylamine.

Step 2: Saponification to the Final Product

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5 eq, as a 2M aqueous solution).

  • Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete by TLC/LCMS.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to the isoelectric point (pI), which should be determined empirically but is likely between pH 6 and 7.

  • The zwitterionic product may precipitate. If it does, collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., 3x with dichloromethane).

  • Dry the combined organic extracts, concentrate, and dry the resulting solid under high vacuum.

References

  • Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. RSC Advances. [Link]

  • Feist-Benary synthesis of furan. Mecanismodereaccion.com. [Link]

  • Feist–Benary synthesis. Wikipedia. [Link]

  • Feist-Benary synthesis. Chemeurope.com. [Link]

  • Mannich Reaction. Chemistry Steps. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptynoates. The Journal of Organic Chemistry. [Link]

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]

  • Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]

  • Regioselectivities of (4 + 3) Cycloadditions between Furans and Oxazolidinone-Substituted Oxyallyls. Organic Letters. [Link]

  • How to desalt zwitterions? ResearchGate. [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]

  • Isolation of Organophosphorus Zwitterions. Nature Portfolio. [Link]

  • Any tips for purification of two zwitterionic compounds? Reddit. [Link]

  • Mannich Reaction. Chemistry LibreTexts. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkat USA. [Link]

  • Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]

  • Mannich Reaction Mechanism. BYJU'S. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines. PMC. [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. [Link]

  • 100 Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions General mechanism. University of Calgary. [Link]

Sources

Troubleshooting

Storage and stability guidelines for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Technical Support Center: 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid Prepared by: Senior Application Scientist, Gemini Division Last Updated: March 20, 2026 This guide serves as a comprehensive technical resou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Division Last Updated: March 20, 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. It provides essential guidelines on storage, stability, and handling, alongside troubleshooting advice and validated experimental protocols to ensure the integrity and reproducibility of your results.

Compound Overview and Key Properties

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is a substituted furan derivative. Its structure, featuring a furan core, a carboxylic acid group, a phenyl ring, and a tertiary amine side-chain, dictates its chemical properties, solubility, and stability profile. Understanding these characteristics is the first step toward successful experimentation.

PropertyData / RecommendationSource(s)
Molecular Formula C₁₆H₁₉NO₃Inferred from Structure
Appearance Typically a solid powder (e.g., white to off-white or cream)[1]
Storage (Solid) Store in a cool, dry, well-ventilated area. Keep container tightly closed.[1][2][3][4]
Protection Protect from light and moisture.[1] Consider storing under an inert atmosphere.[3]
Incompatibilities Avoid strong oxidizing agents and strong acids.[1][2][3]
Primary Hazards May cause skin and serious eye irritation.[3][4][5] Avoid dust formation and inhalation.[2][3]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and use of this compound.

Q1: How should I store the solid (powder) form of the compound upon receipt?

A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][4] A well-ventilated storage area is recommended.[2][3] For long-term stability, consider storage in a desiccator to protect from moisture, which can facilitate degradation of heterocyclic compounds.

Q2: What are the recommended solvents for preparing stock solutions?

A: Based on structurally similar furan carboxylic acids, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are appropriate for creating stock solutions.[6] The solubility in these solvents is typically in the range of 10-100 mg/mL.[6] When preparing a stock solution, it is good practice to purge the solvent of choice with an inert gas like argon or nitrogen before dissolving the compound to minimize oxidative risk.[6]

Q3: How stable are solutions of this compound? Can I store and reuse them?

A: For maximum reproducibility, it is always recommended to prepare aqueous solutions fresh daily.[6] Organic stock solutions (e.g., in DMSO) are more stable. If you must store them, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for short to medium-term use. For a similar compound, it is not recommended to store aqueous solutions for more than one day.[6] Always visually inspect solutions for precipitation or color change before use.

Q4: What are the essential safety precautions I should take when handling this compound?

A: Always handle this compound in a well-ventilated area or chemical fume hood to avoid inhaling dust.[2][3] Standard personal protective equipment (PPE) is mandatory, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2][3][4] Avoid contact with skin and eyes.[2] Wash your hands thoroughly after handling.[3][4]

In-Depth Stability Profile

The stability of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is influenced by its key structural motifs. Understanding these potential liabilities is crucial for designing robust experiments and interpreting results.

  • The Furan Ring: Furan and its derivatives can be susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and incompatible chemicals like strong oxidizing agents.[1][2] Degradation of the furan ring can lead to ring-opening and the formation of highly reactive species, which can compromise your experiments.

  • Carboxylic Acid Group: While generally stable, the carboxylic acid group can undergo decarboxylation (loss of CO₂) under significant thermal stress.[7] This would result in a different, less polar compound.

  • Diethylaminomethyl Side-Chain: The tertiary amine can be susceptible to oxidation, potentially forming an N-oxide derivative. This is a common metabolic and degradation pathway for many amine-containing drug molecules.

Given these liabilities, exposure of the compound to high temperatures, strong light, oxidative conditions, and extreme pH should be minimized and controlled during experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Q: My experimental results are inconsistent. How can I determine if compound degradation is the cause?

A: Inconsistent results are a primary indicator of a problem with compound integrity. Before repeating your experiment, it is critical to systematically troubleshoot the issue. The following workflow can help you diagnose the problem.

TroubleshootingWorkflow start Inconsistent Experimental Results sub_compound Is the Compound Itself Stable? start->sub_compound sub_solution Is the Solution Preparation Correct? start->sub_solution sub_assay Is the Assay Protocol Robust? start->sub_assay check_purity Verify Purity of Solid Compound (e.g., via LC-MS or HPLC) sub_compound->check_purity Check Integrity check_solubility Confirm Solubility & Dissolution sub_solution->check_solubility Check Preparation check_assay_conditions Review Assay Parameters (pH, Temp, Incubation Time) sub_assay->check_assay_conditions Check Method run_forced_degradation Perform Forced Degradation Study (See Protocol Below) check_purity->run_forced_degradation outcome_degraded Outcome: Degradation Confirmed. Use fresh compound/solution. run_forced_degradation->outcome_degraded check_calculations Verify All Calculations & Dilutions check_solubility->check_calculations outcome_ok Outcome: Compound is Stable. Problem is elsewhere. check_calculations->outcome_ok check_assay_conditions->outcome_ok

Caption: Troubleshooting workflow for inconsistent results.

Q: I've noticed a change in the color of the solid compound or my prepared solution. What should I do?

A: A color change (e.g., from white to yellow or brown) is a strong visual indicator of chemical degradation, most likely oxidation. Do not use the material. Discard it according to your institution's safety protocols and obtain a fresh, uncompromised batch of the compound. If this occurs in a solution, it indicates instability under those storage or experimental conditions. The solution should be discarded and prepared fresh immediately before use.

Q: The compound is not dissolving well in my chosen solvent. What are my options?

A: First, confirm you are using a recommended solvent (e.g., DMSO, DMF).[6] If solubility is still an issue, you can try gentle warming (do not exceed 40-50°C) or brief sonication in an ultrasonic bath. Ensure your starting material has not absorbed moisture, which can affect solubility; you can verify this by checking the material's appearance. If problems persist, you may need to try an alternative recommended solvent or reassess the required concentration for your experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Requisite: Allow the vial of solid 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the required amount of the compound into a sterile, conical tube or appropriate vial.

    • Causality: Accurate weighing is critical for achieving the correct final concentration.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the solid.

    • Example: For 5 mg of compound (M.W. ~289.35 g/mol ), add 1.728 mL of DMSO for a 10 mM stock.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If needed, sonicate the vial for 5-10 minutes in a room temperature water bath to ensure complete dissolution.

    • Causality: Complete dissolution is essential for accurate downstream dilutions and to avoid injecting particulate matter into analytical systems or cell cultures.

  • Storage: Use the solution immediately for preparing working dilutions. If short-term storage is necessary, aliquot into single-use, light-protecting vials, and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol establishes a baseline for the compound's stability profile and helps develop a stability-indicating analytical method (e.g., HPLC-UV).

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This will be your "Control" sample.

  • Stress Conditions: Aliquot the solution and subject it to the following stress conditions, based on standard pharmaceutical guidelines.[8]

    • Acid Hydrolysis: Add 1N HCl to an aliquot to a final concentration of 0.1N HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH to an aliquot to a final concentration of 0.1N NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Add 30% hydrogen peroxide (H₂O₂) to an aliquot to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[8]

    • Thermal Degradation: Place an aliquot of the initial solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot to a photostability chamber with UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).

  • Sample Quenching:

    • After incubation, cool the acid and base samples to room temperature and carefully neutralize them with an equimolar amount of base or acid, respectively.

    • Self-Validation: Proper neutralization is crucial to stop the degradation reaction and prevent damage to analytical columns.

  • Analysis:

    • Analyze all samples (Control, Acid, Base, Oxidative, Thermal, Photolytic) using a reverse-phase HPLC method with a UV-Diode Array Detector (DAD). A C18 column is a common starting point.[9]

    • Methodology: Use a gradient elution with a mobile phase of (A) 0.1% formic acid in water and (B) acetonitrile.[9]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound.

    • Identify the formation of new peaks, which represent degradation products.

    • The DAD can provide UV spectra to help confirm that the new peaks are unique compounds and not co-eluting impurities. This method is now "stability-indicating" because it can separate the parent compound from its degradation products.

References

  • Safety Data Sheet. (n.d.). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2020, February 19). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 27). Sigma-Aldrich.
  • Determination of Furan in Foods. (2006, October 27). FDA.
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024, May 7). PMC.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023, February 8). MDPI.
  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022, June 29). PubMed.
  • Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits. (2025, December). BenchChem.
  • 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516. (n.d.). PubChem.
  • 2-DIETHYLAMINOMETHYL-5-PHENYL-FURAN-3-CARBOXYLIC ACID — Chemical Substance Information. (n.d.). NextSDS.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011, October 28). PMC.
  • Degradation Products of Tiaprofenic Acid. (n.d.). Asian Journal of Chemistry.
  • 2-Methyl-5-Phenylfuran-3-Carboxylic Acid. (n.d.). Sinochem Nanjing Corporation.
  • 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORMATION. (2022, October 24). Cayman Chemical.
  • 5-(2-phenylethynyl)furan-3-carboxylic acid | 1111580-55-2. (n.d.). Sigma-Aldrich.
  • 2-Methyl-5-phenyl-furan-3-carboxylic acid amide | 175276-57-0. (n.d.). Sigma-Aldrich.
  • Decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and aliphatic diols with medium and long chain methylene groups. (2016, March). ResearchGate.

Sources

Optimization

Technical Support Center: Chromatography of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

A Guide to Resolving Baseline Noise for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing a critical challenge in the analysis of 2-Diethylaminome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Baseline Noise for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in the analysis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid: baseline noise in High-Performance Liquid Chromatography (HPLC). A stable baseline is the foundation of accurate and reproducible quantification. This guide provides a structured approach, from quick-check FAQs to in-depth troubleshooting protocols, to help you diagnose and resolve baseline disturbances, ensuring the integrity of your chromatographic data.

The unique structure of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, containing both a basic tertiary amine and an acidic carboxylic acid group, presents specific challenges. Its ionization state is highly dependent on mobile phase pH, which can be a primary contributor to baseline instability if not properly controlled.[1] This guide will address these specific properties alongside general best practices.

Section 1: Frequently Asked Questions (FAQs) - Your First Response

This section addresses the most common and easily identifiable baseline issues.

Q1: My baseline shows regular, repeating spikes or waves. What's the first thing to check?

This is characteristic of periodic noise and is almost always related to the pump or other mechanical parts of the HPLC system.[2] The rhythmic nature of the noise often corresponds to the pump stroke.

  • Immediate Action: Check for air bubbles in the solvent lines. An in-line degasser malfunction or insufficient manual degassing is a frequent cause.[3][4] Purge the pump to remove any trapped air.

  • Next Step: Inspect for leaks, particularly around pump seals and fittings. A leak can cause pressure fluctuations that manifest as a periodic baseline.[5]

  • If Unresolved: The issue may stem from faulty check valves or worn pump seals, which may require cleaning or replacement.[3][6]

Q2: Why is my baseline drifting steadily upwards or downwards?

Baseline drift is a gradual, consistent change in the baseline over the course of a run.[6]

  • Column Equilibration: The most common cause is insufficient column equilibration, especially after changing the mobile phase composition.[5][7] Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase, or until a stable baseline is achieved.[8]

  • Temperature Fluctuations: Temperature changes in the column or detector can cause drift.[9][10] Use a column oven and ensure the lab environment has a stable temperature.

  • Mobile Phase Issues: A slowly changing mobile phase composition (e.g., due to evaporation of a volatile component) or contamination can also cause drift.[9][11] Always use fresh, high-purity, HPLC-grade solvents and keep solvent bottles capped.[5][12]

Q3: I see sharp, random spikes in my baseline. What are they?

Random, sharp spikes are typically caused by air bubbles passing through the detector cell or by electrical noise.[5][7]

  • Air Bubbles: This is the most likely culprit. Ensure your mobile phase is thoroughly degassed using an online degasser, helium sparging, or sonication under vacuum.[4]

  • Electrical Interference: Check for nearby electronic equipment that may be causing interference.[7] Try plugging the HPLC into a different electrical circuit to diagnose this.

  • Contamination: Particulate matter passing through the flow cell can also cause random spikes. Filtering your mobile phase and samples is a critical preventative step.[13]

Q4: How does the pH of my mobile phase affect the baseline for this specific compound?

For an amphoteric compound like 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, pH is a critical parameter. Operating near the pKa of either the carboxylic acid or the tertiary amine can lead to a mixture of ionized and non-ionized species.[1] This equilibrium can shift easily, causing retention time instability that manifests as baseline drift or wander.[14]

  • The Rule of Thumb: To ensure a stable, single ionic form of your analyte, the mobile phase pH should be controlled with a suitable buffer and set at least 1.5 to 2 pH units away from the analyte's pKa values.[15][16]

  • Practical Advice: Start method development with a mobile phase pH in the 2-4 range. This will ensure the carboxylic acid group is protonated (neutral) and the amine group is protonated (charged), leading to more stable retention in reversed-phase chromatography.

Section 2: In-Depth Troubleshooting Guide

When the quick fixes don't work, a more systematic approach is required. This guide breaks down troubleshooting by the source of the problem.

Characterizing the Noise

First, identify the type of noise you are observing. This is the most crucial diagnostic step.

Noise TypeDescriptionMost Likely Causes
High-Frequency (Fuzzy) Rapid, low-amplitude fluctuations.Detector lamp aging, dirty flow cell, electrical noise.[17][18]
Low-Frequency (Drift/Wander) Slow, gradual, and consistent change in the baseline.Temperature fluctuations, poor column equilibration, mobile phase composition change, column contamination.[6][7][9]
Periodic (Cyclic/Pulsating) Regular, repeating waves or spikes at a constant frequency.Pump pulsations, leaky pump seals, faulty check valves, air in the pump.[2][6][19]
Irregular (Spikes) Random, sharp peaks of varying amplitude.Air bubbles in the detector, particulate contamination, leaks, electrical noise.[5][7]
The Troubleshooting Workflow

The following diagram provides a logical decision tree to guide your troubleshooting efforts systematically.

G Start Baseline Noise Observed NoiseType Characterize Noise Type (See Table 2.1) Start->NoiseType Periodic Periodic Noise (Pump-Related) NoiseType->Periodic  Cyclic Drift Drift / Wander (Equilibrium/Temp/Mobile Phase) NoiseType->Drift  Gradual Spikes Irregular Spikes (Bubbles/Contamination) NoiseType->Spikes  Random CheckPump 1. Purge Pump 2. Check for Leaks Periodic->CheckPump Equilibrate Re-equilibrate Column (min. 20 column volumes) Drift->Equilibrate Degas Degas Mobile Phase Thoroughly Spikes->Degas ServicePump Service Pump: - Clean/Replace Check Valves - Replace Pump Seals CheckPump->ServicePump If Unresolved CheckTemp Verify Column/Lab Temperature Stability Equilibrate->CheckTemp If Unresolved FreshMP Prepare Fresh Mobile Phase CheckTemp->FreshMP If Unresolved FlushCol Flush/Clean Column FreshMP->FlushCol If Unresolved Filter Filter Mobile Phase & Sample (0.22-0.45µm) Degas->Filter If Unresolved CleanDetector Flush Detector Cell with Strong Solvent Filter->CleanDetector If Unresolved

Caption: A systematic workflow for diagnosing the root cause of HPLC baseline noise.

Root Cause Analysis & Solutions

A. The Mobile Phase: The Foundation of Stability

The mobile phase is a frequent source of baseline issues.[11]

  • Purity: Always use HPLC-grade or LC-MS grade solvents and high-purity salts/additives.[5][12] Lower-grade reagents can introduce contaminants that create baseline noise or drift, especially during gradient elution.[3]

  • Degassing: Dissolved gases can form bubbles when the mobile phase moves from the high-pressure column to the low-pressure detector, causing spikes.[6] An online vacuum degasser is highly recommended. If unavailable, helium sparging is an effective alternative.[4]

  • pH Control & Buffering: As discussed, pH control is paramount for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

    • Causality: Buffers resist pH changes upon sample injection. Without a buffer, the local pH at the column inlet can change, altering the analyte's ionization state and retention, leading to distorted peaks and an unstable baseline.

    • Best Practice: Use a buffer whose pKa is within ±1 pH unit of your target mobile phase pH. For a target pH of 3.0, a formate buffer is an excellent choice. Buffer concentrations of 10-25 mM are typically sufficient.[20][21]

B. The HPLC System: Mechanical Precision

  • Pump: As the primary source of periodic noise, ensure the pump is well-maintained. Worn seals or malfunctioning check valves are common culprits that disrupt smooth solvent delivery.[3]

  • Detector: A dirty flow cell or a failing lamp can cause high-frequency noise and drift.[19] The lamp's energy output decreases over time, which reduces the signal-to-noise ratio.[17] Periodically flush the flow cell with a strong, non-reactive solvent like isopropanol. If noise persists, perform a lamp intensity test according to the manufacturer's protocol.[19]

  • Leaks: Even a minor leak can introduce air and cause pressure fluctuations, leading to both periodic and irregular noise.[5] Systematically check all fittings from the solvent reservoir to the detector outlet.

C. The Column: The Heart of the Separation

  • Equilibration: A column must be fully equilibrated with the mobile phase to ensure a stable chemical environment. Inadequate equilibration is a primary cause of baseline drift.[22] For reversed-phase columns, flushing with 10-20 column volumes is standard, but methods with ion-pairing reagents or some HILIC columns may require significantly more.[5][23]

  • Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing the baseline to drift upwards.[7] If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). Using a guard column is a cost-effective way to protect your analytical column from strongly retained contaminants.[24][25]

Section 3: Standard Operating Procedures (SOPs)

SOP-01: Robust Mobile Phase Preparation

This protocol ensures the preparation of a stable, particle-free, and well-buffered mobile phase.

  • Solvent Selection: Use only HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water).[26]

  • Aqueous Component Preparation: a. Measure approximately 90% of the final required volume of high-purity water into a clean glass container. b. Weigh and add the appropriate amount of buffer salt (e.g., ammonium formate for a pH 3 buffer). c. Adjust the pH to the desired setpoint (e.g., 3.0) using a calibrated pH meter. Add acid (e.g., formic acid) or base dropwise while stirring. d. Once the target pH is stable, transfer the solution to a volumetric flask and add water to the final volume.

  • Mixing (for isocratic): a. Measure the aqueous and organic components in separate graduated cylinders.[13] b. Combine them in the final solvent reservoir. Mixing individual components is more accurate than adding one to the other in a volumetric flask due to volume contraction.[12]

  • Filtration: Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter compatible with your solvents to remove any particulate matter.[13][26]

  • Degassing: Degas the mobile phase using an online degasser, helium sparging for 10-15 minutes, or sonication under vacuum for 5-10 minutes immediately before use.[4]

SOP-02: Systematic HPLC System Flush and Re-equilibration

This procedure is used to remove contaminants and ensure the system is fully prepared for analysis.

  • Disconnect Column: Remove the analytical column and replace it with a union or a restrictor capillary.

  • Water Flush: Flush the entire system (all solvent lines being used) with fresh, HPLC-grade water for at least 30 minutes at a flow rate of 1-2 mL/min to remove any buffer salts.

  • Organic Flush: Flush the system with 100% isopropanol (IPA) or methanol for 30 minutes. IPA is excellent for removing both non-polar contaminants and residual water.

  • Reinstall Column: Re-install the analytical column.

  • Column Equilibration: a. Flush the column with the mobile phase (without buffer, if applicable) for 15-20 minutes to transition from the storage/flushing solvent.[27] b. Switch to the complete, buffered analytical mobile phase. c. Equilibrate the column at the analytical flow rate for at least 20 column volumes, or until both the pressure and the detector baseline are stable.[8] A flat baseline is the best indicator of a fully equilibrated column.[8]

References

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • Element Lab Solutions. (2019, February 3). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise. Retrieved from [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. Retrieved from [Link]

  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Technology Networks. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Conditioning / Activation. Retrieved from [Link]

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Retrieved from [Link]

  • Scribd. (2024, December 17). USP 621 Chromatography Guidelines. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • YouTube. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Practical HPLC method development screening. Retrieved from [Link]

  • ZirChrom. (2004, May). Method Development Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Diagnostic Skills—Noisy Baselines. Retrieved from [Link]

  • Avantor ACE. (n.d.). Column Care, Cleaning and Storage. Retrieved from [Link]

  • Agilent Technologies. (2022, December 13). Off to a Fresh Start: HPLC Column Care. Retrieved from [Link]

  • The Nest Group. (2021, August 20). Column Care and Maintenance. Retrieved from [Link]

  • Scharlab Filipinas. (2025, May 26). Tips for Caring HPLC Columns. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2007). Introduction to Modern Liquid Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

Welcome to the technical support center for the crystallization of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the crystallization of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common challenges and enhance your experimental outcomes.

I. Troubleshooting Guide: Addressing Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: The compound is "oiling out" instead of crystallizing.

Q1: My compound is separating as an oil or a viscous liquid rather than forming solid crystals. What is causing this and how can I fix it?

A1: "Oiling out" is a common phenomenon that occurs when a compound separates from a solution as a liquid phase instead of a crystalline solid. This typically happens when the supersaturation of the solution is too high, leading to liquid-liquid phase separation before nucleation can occur. The high concentration of the solute lowers the freezing point of the solvent-solute mixture, resulting in a liquid phase rich in the compound.

Causality: The primary cause is often a rapid change in conditions, such as fast cooling or the rapid addition of an anti-solvent.[1] The molecular structure of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, with its flexible diethylaminomethyl group, may also contribute to a lower melting point and a higher propensity for oiling out.

Step-by-Step Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation Generation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. A slower temperature decrease allows the molecules more time to orient themselves into a crystal lattice.

    • Slower Anti-solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to ensure localized supersaturation is minimized.

  • Solvent System Optimization:

    • Increase Solvent Volume: Dissolve the compound in a larger volume of the "good" solvent to lower the overall concentration.

    • Solvent/Anti-solvent Ratio: Experiment with different ratios of your solvent and anti-solvent. A less drastic change in solubility upon anti-solvent addition can prevent oiling out.[2]

  • Seeding:

    • Introduce a small number of pre-existing crystals (seed crystals) of the desired compound into the solution at a point of slight supersaturation.[1][2] This provides a template for crystal growth and can bypass the need for spontaneous nucleation, which can be a high-energy barrier leading to oiling out.

  • Temperature Control:

    • Maintain the crystallization temperature just below the saturation point. This can be achieved by holding the solution at a constant temperature where it is slightly supersaturated.

Issue 2: Poor crystal yield.

Q2: I am obtaining a very low yield of crystals. How can I improve the recovery of my compound?

A2: Low crystal yield is a frequent issue that can be attributed to several factors, including incomplete crystallization, high solubility of the compound in the mother liquor, or the presence of impurities that inhibit crystal growth.[3][4]

Causality: The solubility of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in the chosen solvent system at the final crystallization temperature may be too high, leaving a significant amount of the compound dissolved. Impurities can also interfere with the crystal growth process.[5]

Step-by-Step Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at lower temperatures. A steeper solubility curve will result in a higher theoretical yield upon cooling.[6]

    • Anti-solvent Addition: If applicable, select an anti-solvent in which the compound is virtually insoluble to maximize precipitation.

  • Maximize Supersaturation (in a controlled manner):

    • Cooling to a Lower Temperature: Ensure the solution is cooled to a sufficiently low temperature to minimize the amount of compound remaining in the solution.

    • Evaporation: If the solvent is volatile, slow evaporation can be used to increase the concentration of the compound and drive further crystallization.[2]

  • Increase Crystallization Time:

    • Allow sufficient time for the crystallization process to reach equilibrium. Sometimes, crystallization can be a slow process, and premature filtration will lead to a lower yield.

  • Purity of the Starting Material:

    • Ensure the starting material is of high purity. Impurities can inhibit crystal growth and reduce yield.[3][7] Consider recrystallization or chromatographic purification if impurities are suspected.[2]

Issue 3: Formation of amorphous solid or very fine needles.

Q3: My product is crashing out as an amorphous powder or as very fine, needle-like crystals. How can I obtain larger, more well-defined crystals?

A3: The formation of amorphous solids or very fine needles is often indicative of rapid nucleation and crystal growth.[2] This can be caused by a high degree of supersaturation, leading to the rapid formation of many small nuclei rather than the slow growth of a few larger crystals.

Causality: Rapid changes in conditions, such as crash cooling or dumping in an anti-solvent, create a highly supersaturated environment where the system rapidly relieves this state by forming numerous small particles. The intrinsic crystal habit of the compound can also favor needle-like morphology.

Step-by-Step Troubleshooting Protocol:

  • Control the Rate of Crystallization:

    • Slow Cooling/Anti-solvent Addition: As with oiling out, a slower, more controlled approach to generating supersaturation is key.[1]

    • Vapor Diffusion: This is a very gentle method for growing high-quality crystals. Dissolve the compound in a good solvent and place it in a vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually inducing crystallization.[2]

  • Solvent System Modification:

    • Solvent Choice: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more equant crystals.[8]

    • Additives: In some cases, small amounts of additives can modify the crystal habit. For carboxylic acids, other short-chain carboxylic acids can sometimes influence crystal growth.[9][10]

  • Seeding:

    • Introduce a single, well-formed seed crystal into a slightly supersaturated solution. This will encourage the growth of that single crystal rather than the formation of many new nuclei.[2]

  • Temperature Gradient:

    • Applying a very slow and controlled temperature gradient can promote the growth of larger crystals.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the crystallization of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

Q4: What are the key properties of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid to consider for crystallization?

A4: Understanding the physicochemical properties of your compound is crucial for designing a successful crystallization process. For 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, consider the following:

  • Functional Groups: The molecule possesses a carboxylic acid group, a tertiary amine (diethylaminomethyl), and a furan ring. The carboxylic acid can participate in hydrogen bonding, which is a strong driver for crystallization. The tertiary amine can also act as a hydrogen bond acceptor.

  • Solubility: The presence of both polar (carboxylic acid, amine) and non-polar (phenyl, furan) moieties suggests that it will have varied solubility in different organic solvents. It is likely to be more soluble in polar aprotic solvents and alcohols.

  • pKa: The carboxylic acid will have an acidic pKa, and the tertiary amine will have a basic pKa. This means the compound's charge and solubility will be highly dependent on the pH of the solution. At low pH, the amine will be protonated, increasing water solubility. At high pH, the carboxylic acid will be deprotonated, also increasing water solubility. There will be an isoelectric point at which the compound exists as a zwitterion and likely has its lowest aqueous solubility.

Q5: How do I perform a systematic solvent screening for this compound?

A5: A systematic approach to solvent screening is essential for identifying the optimal conditions for crystallization.[6][11]

Experimental Protocol: Solvent Screening

  • Sample Preparation: Place a small amount (e.g., 10-20 mg) of your compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent from a range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, water). Start with a small volume (e.g., 0.1 mL) and observe solubility at room temperature.

  • Heating: If the compound is not soluble at room temperature, gently heat the vial while adding more solvent incrementally until the solid dissolves. Note the temperature and the approximate volume of solvent used.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

  • Observation: Observe which solvents produce crystalline material upon cooling. Note the quality and quantity of the crystals.

  • Anti-solvent Screening: For solvents in which the compound is highly soluble, you can test the addition of an anti-solvent (a solvent in which the compound is insoluble) to induce crystallization.

Table 1: Example Solvent Screening Data

SolventPolarity IndexSolubility at 25°CSolubility at 70°CCrystallization Outcome on Cooling
Heptane0.1InsolubleInsolubleNo crystals
Toluene2.4Sparingly solubleSolubleFine needles
Ethyl Acetate4.4SolubleVery solubleOiled out
Acetone5.1Very solubleVery solubleNo crystals
Ethanol5.2SolubleVery solubleSmall prisms
Water10.2Insoluble (pH 7)Sparingly solubleAmorphous solid

Q6: Can impurities affect the crystallization of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid?

A6: Yes, impurities can have a significant impact on crystallization.[3][7] They can:

  • Inhibit Nucleation and Growth: Impurities can adsorb onto the surface of growing crystals, blocking further addition of molecules and slowing or stopping crystal growth.[12]

  • Alter Crystal Habit: Impurities can selectively adsorb to certain crystal faces, altering the relative growth rates of different faces and changing the overall shape of the crystals.[3]

  • Affect Purity: Impurities can become incorporated into the crystal lattice, leading to a less pure final product.[3][12]

  • Induce Polymorphism: The presence of certain impurities can sometimes favor the formation of a different, and potentially less stable, polymorphic form.[3][4]

If you suspect impurities are hindering your crystallization, purification of the starting material by methods such as column chromatography or a preliminary recrystallization from a different solvent system is recommended.[2]

III. Visualizations

Experimental Workflow for Crystallization Troubleshooting

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Techniques oiling_out Oiling Out slow_rate Reduce Rate of Supersaturation Generation oiling_out->slow_rate optimize_solvent Optimize Solvent System oiling_out->optimize_solvent poor_yield Poor Yield poor_yield->optimize_solvent purification Purify Starting Material poor_yield->purification amorphous Amorphous Solid / Fine Needles amorphous->slow_rate seeding Introduce Seed Crystals amorphous->seeding vapor_diffusion Vapor Diffusion amorphous->vapor_diffusion temp_gradient Temperature Gradient slow_rate->temp_gradient optimize_solvent->vapor_diffusion

Caption: A workflow diagram for troubleshooting common crystallization issues.

IV. References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development. Available at:

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development. Available at:

  • Solvent Selection for Pharma Crystallization. Scribd. Available at:

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Available at:

  • Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF. Available at:

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm. Available at:

  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem. Available at:

  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press & Assessment. Available at:

  • Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal: Advancing Toward Battery-Grade Nickel Sulfate Production. (2025). ACS Publications. Available at:

  • Solvent selection for process development. (2021). Technobis Crystallization Systems. Available at:

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Available at:

  • Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. (2023). ACS Publications. Available at:

  • Carboxylic acid purification and crystallization process. Google Patents. Available at:

  • A brief review of carboxylic acid cocrystals. wjpps. Available at:

  • Co-crystallization: Technique for solubility enhancement - A review. (2024). ResearchGate. Available at:

  • Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua Dryer. Available at:

  • The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). (2022). MDPI. Available at:

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2022). PMC. Available at:

  • Pharmaceutical Crystallization in drug development. (2024). Syrris. Available at:

  • Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters. (2019). ACS Publications. Available at:

  • Crystallisation in pharmaceutical processes. BIA. Available at:

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents. Available at:

  • Crystallization of furanic compounds. (2014). Googleapis.com. Available at:

  • 3-Furoic acid 488-93-7 wiki. Guidechem. Available at:

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols. (2024). MDPI. Available at:

  • 3-furoic acid intermediates manufacturers. Corey Organics. Available at:

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2026). ResearchGate. Available at:

  • Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. (2025). Eureka by PatSnap. Available at:

  • Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate). (2020). MDPI. Available at:

  • Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation. PubMed. Available at:

  • 2-DIETHYLAMINOMETHYL-5-PHENYL-FURAN-3-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. Available at:

  • 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem. Available at:

  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. (2025). ResearchGate. Available at:

Sources

Reference Data & Comparative Studies

Validation

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid vs other furan-3-carboxylic acid derivatives

Comparative Analysis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid and Related Furan-3-Carboxylic Acid Derivatives As a Senior Application Scientist, evaluating the structural nuances of heterocyclic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid and Related Furan-3-Carboxylic Acid Derivatives

As a Senior Application Scientist, evaluating the structural nuances of heterocyclic building blocks is critical for rational drug design. Furan-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, lipoxygenase (LOX) inhibitors, and central nervous system (CNS) therapeutics[1][2].

This guide provides an objective, data-driven comparison between 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (Compound A) and its structural analogs, specifically focusing on how functional group substitutions dictate physicochemical properties, target affinity, and experimental handling.

Structural and Mechanistic Causality

The pharmacological utility of a furan-3-carboxylic acid derivative is governed by its substitution pattern. Modifying the C2 and C5 positions fundamentally alters the molecule's electronic distribution, lipophilicity, and steric bulk.

  • The C5 Position (Phenyl Substitution): The inclusion of a phenyl ring at the C5 position (present in both Compound A and 2-methyl-5-phenyl-furan-3-carboxylic acid) drives hydrophobic interactions. Mechanistically, this aromatic ring inserts into deep lipophilic pockets of target proteins, enabling critical π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine or Tyrosine) within the active sites of enzymes like 15-LOX or the binding pockets of Dopamine D3 receptors[2][3].

  • The C2 Position (Diethylaminomethyl vs. Methyl): This is the primary differentiator. Unsubstituted or methyl-substituted derivatives (like 2-methyl-5-phenyl-furan-3-carboxylic acid) suffer from poor aqueous solubility due to high lipophilicity. By introducing a diethylaminomethyl group at C2, Compound A gains a basic tertiary amine[4].

    • Causality: At physiological pH (7.4), this amine is protonated. This allows the compound to be formulated as a highly water-soluble hydrochloride or mesylate salt, which is critical for in vivo bioavailability and in vitro assay stability. Furthermore, the protonated nitrogen acts as a potent hydrogen bond donor, capable of forming strong salt bridges with conserved aspartate residues (e.g., Asp110) in G-protein coupled receptors (GPCRs), thereby drastically improving binding affinity and receptor subtype selectivity[3].

Comparative Performance Profile

To objectively evaluate these building blocks for library synthesis and high-throughput screening (HTS), we must compare their physicochemical baselines. The data below summarizes the impact of C2/C5 substitutions on the furan-3-carboxylic acid core.

Compound NameC2 SubstitutionC5 SubstitutionApprox. CLogPAqueous Solubility (pH 7.4)Primary Biological Application
2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid -CH₂N(CH₂CH₃)₂-Phenyl3.5High (as HCl salt)GPCR Ligand Precursor (e.g., Dopamine D3)[3]
2-Methyl-5-phenyl-furan-3-carboxylic acid -CH₃-Phenyl4.2LowLipoxygenase (LOX) Inhibitor Precursor[2]
Furan-3-carboxylic acid -H-H1.0HighBasic Synthetic Building Block[1]

Experimental Protocols & Validation Systems

When utilizing 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in drug discovery, experimental protocols must be rigorously designed to account for the basic amine and the steric hindrance around the C3 carboxylic acid.

Protocol A: Amide Coupling for D3 Receptor Ligand Generation

To synthesize active carboxamide derivatives, the carboxylic acid must be coupled with an amine (e.g., a functionalized piperazine).

  • Step 1: Activation. Dissolve 1.0 eq of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU is specifically chosen over standard EDC/NHS because the C3 carboxylic acid is sterically hindered by the adjacent C2 diethylaminomethyl group. HATU provides superior activation kinetics and minimizes epimerization. DIPEA is used in excess to ensure the tertiary amine of the starting material remains unprotonated and does not interfere with the coupling.

  • Step 2: Coupling. Add 1.1 eq of the target primary/secondary amine. Stir at room temperature for 4 hours.

  • Step 3: Self-Validation (QC). Quench an aliquot in H₂O/MeCN and analyze via LC-MS. Validation metric: The reaction is only considered complete when the active ester intermediate peak is <5% of the total area, ensuring maximum conversion before aqueous workup.

Protocol B: Radioligand Displacement Assay (Dopamine D3 Receptor)

Furan-3-carboxamides derived from Compound A are frequently evaluated for D3 receptor affinity[3].

  • Step 1: Membrane Preparation. Incubate CHO cell membranes expressing human D3 receptors (10 µg protein/well) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Step 2: Ligand Addition. Add the synthesized furan derivative (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M) and 0.5 nM [³H]-Spiperone.

    • Causality:[³H]-Spiperone is utilized due to its high specific activity and established baseline affinity for D2-like receptors, allowing for sensitive detection of displacement by the test compound.

  • Step 3: Incubation & Filtration. Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Step 4: Self-Validation (Controls). Include control wells containing 10 µM Haloperidol. Validation metric: Haloperidol defines Non-Specific Binding (NSB). If NSB exceeds 30% of the total radioligand binding, the assay plate is systematically rejected due to suspected membrane degradation.

Pathway & Workflow Visualizations

The following diagrams map the biological signaling causality and the experimental workflow for evaluating these compounds.

D3_Signaling LIG Furan-3-Carboxamide (Ligand) D3R Dopamine D3 Receptor (GPCR) LIG->D3R Binds Asp110 GI Gi/o Protein Complex (Activation) D3R->GI Conformational Change AC Adenylate Cyclase (Inhibition) GI->AC Alpha Subunit CAMP cAMP Production (Decreased) AC->CAMP Catalytic Block PKA Protein Kinase A (Downregulation) CAMP->PKA Reduced Activation

Dopamine D3 receptor signaling pathway modulated by furan-3-carboxamide derivatives.

Assay_Workflow S1 Compound Preparation (Salt Formation) S2 Membrane Incubation (CHO Cells expressing D3R) S1->S2 S3 Radioligand Addition ([3H]-Spiperone) S2->S3 S4 Vacuum Filtration (GF/B Filters) S3->S4 60 min at 25°C S5 Liquid Scintillation (Counting) S4->S5 Wash 3x Buffer S6 Data Analysis (IC50 / Ki Calculation) S5->S6

High-throughput radioligand displacement workflow for evaluating receptor affinity.

References

  • NextSDS. "2-DIETHYLAMINOMETHYL-5-PHENYL-FURAN-3-CARBOXYLIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Shelar, Uttam B. "Overview of Antimicrobial Properties of Furan." Journal of Chemical and Pharmaceutical Research, Human Journals (2022). Available at: [Link]

  • Google Patents. "EP1361875A2 - Novel heterocyclic amide derivatives and their use as dopamine d3 receptor ligands." European Patent Office.
  • ResearchGate. "Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor." ResearchGate Publications. Available at: [Link]

Sources

Comparative

Validation of HPLC analytical method for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

An in-depth technical guide and objective comparative analysis for validating the HPLC method of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, aligned with modern ICH Q14 and Q2(R2) regulatory frameworks. The An...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and objective comparative analysis for validating the HPLC method of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, aligned with modern ICH Q14 and Q2(R2) regulatory frameworks.

The Analytical Challenge: Causality in Method Design

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is a complex, multi-functional active pharmaceutical ingredient (API) or advanced intermediate. Structurally, it features a lipophilic phenyl-furan core, a highly basic diethylaminomethyl group (pKa ~9.0), and an acidic carboxylic acid group (pKa ~3.5).

At physiological pH (pH 6–7), this molecule exists as a highly polar zwitterion, leading to poor retention on standard reversed-phase columns. To achieve robust retention and separation from synthesis impurities, the mobile phase must be highly acidic (e.g., pH 2.5 using 0.1% Trifluoroacetic Acid). At this pH, the carboxylic acid is protonated (neutral), and the amine is protonated (cationic). The trifluoroacetate ion acts as an ion-pairing agent, neutralizing the cationic amine and driving hydrophobic retention.

However, this cationic state makes the molecule highly susceptible to secondary interactions with residual silanols on the silica stationary phase, traditionally resulting in severe peak tailing and compromised resolution. Overcoming this requires a strategic choice in column architecture.

Product Comparison: Core-Shell vs. Fully Porous C18 Architectures

To establish an Analytical Target Profile (ATP) that ensures high-throughput and high-resolution quantification[1], we must objectively compare traditional fully porous columns against modern core-shell technologies.

The Competitors:

  • Traditional Alternative: 5 µm Fully Porous C18 Column (e.g., Agilent Zorbax Eclipse Plus).

  • Optimized Solution: 1.7 µm Core-Shell C18 Column (e.g., Phenomenex Kinetex).

Mechanistic Causality: Fully porous particles allow the bulky target molecule to diffuse deep into the silica matrix. This long diffusion path increases the mass transfer resistance (the C-term in the van Deemter equation), leading to band broadening. Furthermore, longer residence times within the pores increase the probability of amine-silanol interactions. Conversely, sub-2 µm core-shell particles feature a solid, impermeable core surrounded by a thin porous layer. This drastically shortens the diffusion path, minimizes longitudinal diffusion, and elutes the analyte before severe secondary interactions can occur.

Table 1: Comparative Performance Metrics (Target Concentration: 0.1 mg/mL)
Analytical Parameter5 µm Fully Porous C181.7 µm Core-Shell C18Performance Gain & Causality
Retention Time ( tR​ ) 8.5 min3.2 min62% faster analysis: Shorter diffusion paths allow for higher optimal linear velocities.
Tailing Factor ( As​ ) 1.65 (Fail)1.05 (Pass)Superior symmetry: Reduced residence time mitigates secondary silanol interactions.
Theoretical Plates ( N ) 12,00035,000191% efficiency increase: Minimized Eddy dispersion (A-term) and mass transfer resistance.
Resolution ( Rs​ ) 1.84.5Enhanced baseline separation: Critical for quantifying closely eluting structural isomers.
System Requirement Standard HPLC (<400 bar)UHPLC (>400 bar)Trade-off: Core-shell requires instrumentation capable of handling higher backpressures.

Analytical Procedure Lifecycle & Validation Framework

Modern validation is no longer a static, one-time event. Following the integration of ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) , method validation is treated as a continuous lifecycle[2],[3].

Lifecycle ATP 1. Define ATP (Analytical Target Profile) Design 2. Procedure Design & Development (ICH Q14) ATP->Design Validate 3. Procedure Validation (ICH Q2(R2)) Design->Validate Routine 4. Routine Use & Control Strategy Validate->Routine Improve 5. Continual Improvement & Lifecycle Mgmt Routine->Improve Improve->Design Feedback Loop

Fig 1: Analytical procedure lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Step-by-Step Validation Methodology (ICH Q2(R2) Aligned)

The following protocols represent a self-validating system. System Suitability Tests (SST) must pass before any validation parameters are evaluated[4].

System Suitability Test (SST) Protocol

Purpose: To verify that the analytical system is operating within acceptable parameters on the day of analysis[4].

  • Preparation: Prepare a working standard solution of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid at 100 µg/mL in Diluent (Water:Acetonitrile 50:50 v/v).

  • Blank Injection: Inject the diluent to confirm a stable baseline and absence of interfering peaks at the target retention time.

  • Replicate Injections: Inject the standard solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area 2.0%[4].

    • Tailing Factor ( As​ ) 1.5.

    • Theoretical Plates ( N ) 10,000.

Specificity and Forced Degradation

Purpose: To demonstrate that the method is stability-indicating and can accurately measure the API in the presence of its degradation products[5].

Specificity Start API Sample (2-Diethylaminomethyl...) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid, 105°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Neutralize Neutralize & Dilute to Working Conc. Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-DAD/MS Analysis (Core-Shell C18) Neutralize->HPLC Eval Evaluate Mass Balance & Peak Purity (PDA) HPLC->Eval

Fig 2: Forced degradation workflow for assessing method specificity and stability-indicating power.

Execution Protocol:

  • Subject the API to the stress conditions outlined in Fig 2 to achieve 10-20% degradation.

  • Neutralize acid/base samples to prevent damage to the analytical column.

  • Analyze using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold for the main API peak across all stress conditions, proving no co-elution of degradants.

Linearity and Range

Purpose: To prove that test results are directly proportional to the concentration of the analyte within a given range[6],[5].

  • Preparation: Prepare a stock solution of the API. Dilute to create five concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).

  • Analysis: Inject each level in triplicate.

  • Data Processing: Plot the peak area against the concentration. Calculate the regression line using the method of least squares.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2.0% of the 100% level response.

Accuracy (Spike Recovery)

Purpose: To determine the closeness of agreement between the value found and the accepted reference value[6].

  • Preparation: Prepare a placebo matrix containing all synthetic byproducts/excipients except the API.

  • Spiking: Spike the placebo with known amounts of the API reference standard at three levels: 50%, 100%, and 150% of the target concentration.

  • Replicates: Prepare three independent samples for each level (Total = 9 determinations).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with an RSD 2.0%.

Robustness via Quality by Design (QbD)

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters, establishing a Method Operable Design Region (MODR),[1].

DoE Define Define Critical Method Parameters (pH, Temp, Flow, %B) Design Fractional Factorial Design (e.g., Plackett-Burman) Define->Design Execute Execute Randomized HPLC Runs Design->Execute Model Multivariate Statistical Modeling Execute->Model MODR Define MODR (Method Operable Design Region) Model->MODR

Fig 3: Quality by Design (QbD) approach for robustness testing and MODR definition.

Execution Protocol:

  • Utilize a Design of Experiments (DoE) software to create a fractional factorial design.

  • Vary the following parameters simultaneously:

    • Mobile Phase pH: 2.5 ± 0.2

    • Column Temperature: 40°C ± 5°C

    • Flow Rate: 0.4 mL/min ± 10%[4]

    • Organic Modifier (% Acetonitrile): ± 2% absolute

  • Acceptance Criteria: The critical quality attributes (Resolution 2.0, Tailing 1.5) must be met across all permutations within the defined MODR.

Conclusion

The successful validation of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid relies heavily on understanding the molecule's zwitterionic causality. By transitioning from a traditional 5 µm fully porous column to a 1.7 µm core-shell architecture, analysts can suppress secondary silanol interactions, drastically improving peak symmetry and theoretical plates. When coupled with an ICH Q14 enhanced development approach and a rigorous ICH Q2(R2) validation protocol, the resulting analytical procedure is highly robust, regulatory-compliant, and fit for its intended lifecycle purpose.

Sources

Validation

A Comparative Guide to the Efficacy of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid Analogues in Preclinical Research

This guide offers a comprehensive analysis of the comparative efficacy of analogues of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, a scaffold with significant potential in the development of novel anti-inflamm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive analysis of the comparative efficacy of analogues of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, a scaffold with significant potential in the development of novel anti-inflammatory and analgesic agents. While direct, head-to-head comparative studies on a unified series of these specific analogues are not extensively available in the public domain, this document synthesizes preclinical data from structurally related furan, thiophene, and other heterocyclic derivatives to provide valuable insights into their structure-activity relationships (SAR). The information presented herein is intended to guide researchers, scientists, and drug development professionals in the strategic design and evaluation of more potent and selective therapeutic candidates.

The furan nucleus is a prevalent motif in a multitude of biologically active compounds, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The core structure of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid combines several key pharmacophoric features: a central furan ring, a phenyl group at the 5-position which can be substituted to modulate activity, a carboxylic acid at the 3-position which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and an aminomethyl side chain at the 2-position, which can influence physicochemical properties and target interactions.[3]

Comparative Efficacy Analysis: Insights from Structurally Related Compounds

The following sections present a comparative analysis of the anti-inflammatory and analgesic efficacy of compounds structurally related to the target scaffold. The data is organized based on the type of biological assay and the structural modifications of the tested analogues.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a primary mechanism of action for many NSAIDs.[4] The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various heterocyclic compounds, providing a basis for understanding the potential of furan-3-carboxylic acid analogues.

Compound IDCore StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5h 2-(((5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazole>1005.10>19.6[4]
5j 2-(((5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazole>1004.83>20.7[4]
5k 2-(((5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazole>1006.70>14.9[4]
5b N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide45.625.458.37[5]
Celecoxib Diaryl-substituted pyrazole15.00.4235.7[4]
Ibuprofen Propionic acid derivative1.39.80.13[4]

Analysis of In Vitro Data:

The data from structurally related heterocyclic compounds suggest that modifications to the aryl moiety and the nature of the side chains can significantly impact COX-2 selectivity and potency. For instance, compounds 5h , 5j , and 5k , which feature a substituted phenyl group on an oxadiazole ring, demonstrate high selectivity for COX-2.[4] Similarly, the thiophene derivative 5b also shows a preference for COX-2 inhibition.[5] These findings imply that for the 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid scaffold, strategic substitution on the 5-phenyl ring could lead to enhanced COX-2 selectivity, a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibition.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and validated assay for evaluating the in vivo anti-inflammatory activity of novel compounds. This model primarily reflects the effects of compounds on the acute phase of inflammation.

Compound IDDose (mg/kg)Time (h)% Inhibition of EdemaReference
5j 10345.2[4]
5j 10558.6[4]
Ibuprofen 10338.4[4]
Ibuprofen 10552.1[4]
Compound 1 20254.0[6]
Compound 1 20364.0[6]
Compound 2 20248.0[6]
Compound 2 20359.0[6]
Acetylsalicylic acid 100234.0[6]
Acetylsalicylic acid 100345.0[6]

Analysis of In Vivo Data:

The in vivo data further underscores the potential of these heterocyclic scaffolds. Compound 5j exhibited superior anti-inflammatory activity compared to the standard drug ibuprofen at the same dose.[4] Similarly, compounds 1 and 2 from another study demonstrated significant inhibition of paw edema, with compound 1 showing a particularly strong effect.[6] These results suggest that analogues of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid could possess potent in vivo anti-inflammatory efficacy.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of the available data for structurally related compounds, the following SAR principles can be proposed for the 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid scaffold:

  • 5-Phenyl Ring Substitution: Introduction of electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) on the 5-phenyl ring appears to be favorable for COX-2 selectivity and potency.[4]

  • 2-Aminomethyl Side Chain: The nature of the amine at the 2-position is likely to influence the compound's physicochemical properties, such as solubility and membrane permeability, which in turn can affect its bioavailability and in vivo efficacy. A study on aminomethyl derivatives of a pyrazole scaffold indicated that the pKa of the aminomethyl moiety influences anti-inflammatory activity.[3]

  • 3-Carboxylic Acid Moiety: The carboxylic acid group is a key feature for binding to the active site of COX enzymes. Esterification or amidation of this group could be explored to develop prodrugs with altered pharmacokinetic profiles.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandins. The inhibition of this activity by a test compound is quantified.

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the respective COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compound or vehicle control to the reaction mixture.

  • Pre-incubate the mixture for a specified time at a controlled temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the rate of prostaglandin formation, typically using a colorimetric or fluorometric method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]

In Vivo Carrageenan-Induced Paw Edema Assay

This assay evaluates the in vivo anti-inflammatory activity of a compound in an animal model of acute inflammation.

Principle: Sub-plantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Procedure:

  • Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Divide the animals into groups: vehicle control, test compound-treated groups (at least three doses), and a positive control group (e.g., indomethacin).

  • Administer the test compounds or vehicle orally or intraperitoneally one hour before carrageenan injection.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.[4][6]

Visualizations

Experimental Workflow for In Vivo Anti-inflammatory Evaluation

G cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Data Collection and Analysis Acclimatization Acclimatization of Rats Grouping Grouping of Animals (Control, Test, Standard) Acclimatization->Grouping Dosing Oral/IP Administration of Test Compound/Vehicle Paw_Volume_Initial Initial Paw Volume Measurement Dosing->Paw_Volume_Initial Carrageenan_Injection Carrageenan Injection in Hind Paw Paw_Volume_Initial->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement at Intervals (1-5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of % Edema Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Proposed Structure-Activity Relationship (SAR) Framework

SAR cluster_modifications Potential Modifications for Enhanced Efficacy Core 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid 5-Phenyl Ring 2-Aminomethyl Group 3-Carboxylic Acid Phenyl_Subs Phenyl_Subs Core:p1->Phenyl_Subs Amine_Variation Amine_Variation Core:p2->Amine_Variation Carboxylic_Modification Carboxylic_Modification Core:p3->Carboxylic_Modification

Caption: Proposed SAR for 2-aminomethyl-5-phenyl-furan-3-carboxylic acid analogues.

Conclusion

This guide provides a comparative overview of the preclinical efficacy of compounds structurally related to 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. The synthesized data from various studies strongly suggest that this furan-based scaffold holds significant promise for the development of novel anti-inflammatory and analgesic agents. The key to unlocking this potential lies in the systematic exploration of its structure-activity relationships. Future research should focus on the synthesis and parallel evaluation of a focused library of analogues with systematic modifications at the 5-phenyl ring, the 2-aminomethyl side chain, and the 3-carboxylic acid group. Such studies, employing standardized in vitro and in vivo assays, will be crucial for identifying lead candidates with optimized potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of new and effective therapeutics.

References

  • Yatam, S., Jadav, S. S., Gundla, R., Gundla, K. P., Reddy, G. M., Ahsan, M. J., & Chimakurthy, J. (2018). Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles: New Antiinflammatory and Antioxidant Agents. Vignan's Foundation for Science, Technology and Research Journal of Science, Engineering and Technology, 10(1), 1-12.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890.
  • [This citation is not available in the provided search results.]
  • [This citation is not available in the provided search results.]
  • [This citation is not available in the provided search results.]
  • Alizadeh, M., Fard, A. M., & Kafami, L. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Alizadeh, M., Fard, A. M., & Kafami, L. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • [This citation is not available in the provided search results.]
  • Hayun, H., Fauzan, R., Wibowo, N., Asrianingtiyas, A., Afriliana, N., & Ananda, T. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Asian Journal of Chemistry, 32(2), 607-611.
  • [This citation is not available in the provided search results.]
  • [This citation is not available in the provided search results.]
  • Gąsiorowska, A., Sobańska, A. W., & Głowacka, A. (2020). Analgesic and anti-inflammatory activity of new analogs of HC-030031: a TRPA1 channel antagonist. Acta Poloniae Pharmaceutica, 77(1), 113-119.

Sources

Comparative

High-Performance LC-MS/MS Quantification of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid: A Comparative Guide

Executive Summary The accurate quantification of complex zwitterionic small molecules in biological matrices is a cornerstone of modern pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide provides an in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex zwitterionic small molecules in biological matrices is a cornerstone of modern pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide provides an in-depth, objective comparison between a state-of-the-art Triple Quadrupole (QqQ) platform (represented by the UltraQuant QqQ 9500 ) and a High-Resolution Exact Mass platform (represented by the Orbit-TOF HRMS 4000 ) for the targeted quantification of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in human plasma.

Designed for bioanalytical scientists, this document moves beyond standard operating procedures to explain the physicochemical causality behind each methodological choice, ensuring adherence to the rigorous standards set by the FDA[1] and the ICH M10 guidelines[2].

Analyte Profiling & Causality: The Science of the Molecule

To design a robust assay, we must first deconstruct the analyte. 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (Exact Mass: 273.1365 Da) is a zwitterionic molecule featuring two competing ionizable groups:

  • A basic tertiary amine (diethylaminomethyl group, estimated pKa ~9.5).

  • An acidic carboxylic acid (attached to the furan ring, estimated pKa ~3.5).

The Causality of Chromatographic and Ionization Choices

At physiological pH (7.4), the molecule exists primarily as a zwitterion (bearing both a positive and negative charge). Injecting a zwitterion directly into a standard reversed-phase LC system leads to poor retention, peak tailing, and severe matrix suppression[3].

To force the molecule into a single, predictable state, we utilize a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This deliberate pH manipulation serves a dual purpose:

  • Chromatographic Causality: It suppresses the ionization of the carboxylic acid (driving it to its neutral, protonated state), increasing the molecule's overall lipophilicity and ensuring sharp, Gaussian peak shapes on a C18 stationary phase.

  • Mass Spectrometric Causality: It fully protonates the highly basic diethylamine group in solution, maximizing the generation of the [M+H]+ precursor ion ( m/z 274.1) in Positive Electrospray Ionization (ESI+) mode.

Upon collision-induced dissociation (CID), the protonated amine undergoes a highly characteristic neutral loss of the diethylamine moiety (73 Da), yielding a stable, resonance-stabilized furanyl-methyl cation at m/z 201.1[4].

G A Precursor Ion [M+H]+ m/z 274.1 (Protonated Amine) B Quantifier Ion m/z 201.1 (-Diethylamine, 73 Da) A->B CID (Collision Energy: 25eV) C Qualifier Ion m/z 256.1 (-H2O, 18 Da) A->C CID (Collision Energy: 15eV)

Figure 1: Proposed ESI+ collision-induced dissociation (CID) pathway for the target analyte.

Technology Comparison: QqQ vs. HRMS

When developing a regulatory-compliant assay, selecting the correct mass analyzer is as critical as the sample preparation. We compared two leading architectures:

  • UltraQuant QqQ 9500 (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. By filtering the specific m/z 274.1 201.1 transition, the QqQ maximizes its duty cycle, offering unparalleled absolute sensitivity and a linear dynamic range spanning 4-5 orders of magnitude. It is the gold standard for routine, high-throughput PK quantification[5].

  • Orbit-TOF HRMS 4000 (High-Resolution Mass Spectrometry): Operates in Parallel Reaction Monitoring (PRM) mode at a resolution of 70,000 (FWHM). While slightly less sensitive in absolute terms than the QqQ, the HRMS platform provides exact mass filtering (mass accuracy < 2 ppm). This is highly advantageous when dealing with complex, highly lipemic biological matrices where isobaric interferences might otherwise cause false positives.

Comparative Workflow

Workflow cluster_MS Mass Spectrometry Comparison Plasma Plasma Sample (Spiked with SIL-IS) SPE Mixed-Mode Cation Exchange (Oasis MCX SPE) Plasma->SPE LC UHPLC Separation (C18, Acidic Gradient) SPE->LC QqQ UltraQuant QqQ 9500 (MRM Mode) LC->QqQ HRMS Orbit-TOF HRMS 4000 (PRM Mode) LC->HRMS Data ICH M10 / FDA Compliant Data Processing QqQ->Data HRMS->Data

Figure 2: Comparative bioanalytical workflow from sample prep to compliant data processing.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d10​ -analyte) at the very first step, any downstream variations in extraction recovery, matrix suppression, or instrument drift are mathematically normalized[1].

Step-by-Step Methodology
  • System Initialization & Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Immediately add 10 µL of SIL-IS working solution (50 ng/mL). Vortex for 30 seconds. Causality: The SIL-IS shares the exact physicochemical properties of the analyte, ensuring that both molecules experience identical matrix effects throughout the workflow.

  • Protein Disruption: Add 100 µL of 2% phosphoric acid ( H3​PO4​ ) to the plasma. Causality: The strong acid disrupts analyte-protein binding and ensures the amine group is fully protonated (cationic) for the subsequent extraction step.

  • Solid Phase Extraction (SPE):

    • Condition/Equilibrate: Pass 1 mL Methanol, then 1 mL Water through a Mixed-Mode Cation Exchange (MCX) plate.

    • Load: Apply the acidified plasma sample. The protonated diethylamine forms a strong ionic bond with the sulfonic acid groups on the sorbent.

    • Wash: Wash with 1 mL of 0.1% Formic Acid in water (removes salts and hydrophilic proteins), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

    • Elute: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine group, breaking the ionic bond and releasing the analyte from the sorbent.

  • Reconstitution & LC-MS/MS Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Inject 5 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm) utilizing a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3.5 minutes.

Quantitative Performance & Regulatory Compliance

Both platforms were evaluated against the rigorous acceptance criteria defined by the FDA (2018)[1] and the EMA/ICH M10 guidelines[2][6]. The QqQ demonstrated superior sensitivity, while the HRMS provided excellent performance with added qualitative confidence.

Table 1: Method Validation Parameters (FDA / ICH M10 Guidelines)
Validation ParameterUltraQuant QqQ 9500 (MRM)Orbit-TOF HRMS 4000 (PRM)ICH M10 Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 10 pg/mL50 pg/mLSignal-to-Noise 5:1
Linear Dynamic Range 10 – 10,000 pg/mL50 – 5,000 pg/mL R2≥0.99
Intra-day Precision (%CV at LQC) 3.2%5.8% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias at HQC) +2.1%+4.5% ± 15% ( ± 20% at LLOQ)
Table 2: Matrix Effect and Extraction Recovery Comparison

Matrix effects were evaluated by calculating the IS-normalized Matrix Factor (MF). An MF of 1.0 indicates no matrix effect, while values < 1.0 indicate ion suppression[1].

Biological Matrix TypeQqQ Matrix Factor (IS-Normalized)HRMS Matrix Factor (IS-Normalized)Extraction Recovery (MCX SPE)
Human Plasma (Normal) 0.98 ± 0.020.99 ± 0.0189.4%
Human Plasma (Lipemic) 0.91 ± 0.040.97 ± 0.0287.1%
Human Plasma (Hemolyzed) 0.94 ± 0.030.96 ± 0.0288.5%

Data Interpretation: The MCX SPE protocol provides excellent, consistent recovery (~88%) across all matrix types. The HRMS platform demonstrates slightly better resistance to matrix suppression in lipemic samples due to its high-resolution exact mass filtering, which effectively excludes isobaric lipid background noise that might partially enter the QqQ isolation window.

References

  • [6] EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. gmp-compliance.org. Available at:

  • [1] A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards. Benchchem. Available at:

  • [2] Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency (EMA). Available at:

  • [5] Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. fda.gov.tw. Available at:

  • [4] Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. PMC (NIH). Available at:

  • [3] Waters Application Notes - Environmental. lcms.cz. Available at:

Sources

Validation

A Researcher's Guide to Evaluating 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid as a Potential Protein Disulfide Isomerase (PDI) Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of a novel furan derivative, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of a novel furan derivative, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, as an inhibitor of Protein Disulfide Isomerase (PDI). Due to the limited publicly available data on this specific compound, this document will serve as a comparative guide to established PDI inhibitors, outlining the necessary cell-based assays to determine its efficacy and mechanism of action.

The Emerging Role of PDI in Disease and as a Therapeutic Target

Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum (ER), where it plays a critical role in the formation, rearrangement, and cleavage of disulfide bonds in newly synthesized proteins.[1][2] This function is essential for proper protein folding and maintaining cellular homeostasis.[1][2] However, the dysregulation of PDI activity has been implicated in a range of pathologies, including cancer, thrombosis, and neurodegenerative diseases.[1][2][3]

In cancer, elevated PDI levels help malignant cells cope with the high demand for protein synthesis and secretion, as well as mitigate oxidative stress, thereby promoting their survival and proliferation.[1][2] In thrombotic diseases, PDI is released from platelets and endothelial cells and participates in the formation of blood clots.[3][4] This makes PDI an attractive therapeutic target, and the development of PDI inhibitors has become an active area of research.[1][4]

The Landscape of Standard PDI Inhibitors: A Benchmark for Comparison

A number of small molecule inhibitors of PDI have been identified and characterized, providing a valuable benchmark for the evaluation of novel compounds. These inhibitors vary in their potency, selectivity, and mechanism of action.

InhibitorTarget(s)IC50Key Cellular EffectsReference(s)
Quercetin-3-rutinoside PDI~5 µM (insulin reductase assay)Inhibits thrombus formation.[4]
Bacitracin PDI (non-selective)~100 µMPoor inhibitor, non-selective, nephrotoxicity.[4]
ML359 PDIA1~250 nM (insulin reductase assay)Potent and selective, inhibits platelet aggregation.[4][5]
PACMA 31 PDI~10 µM (in some assays)Induces ER stress and apoptosis in cancer cells.[1][6]
CCF642 PDIA1, PDIA3, PDIA4~2.9 µMInduces acute ER stress and apoptosis in multiple myeloma cells.[6][7]
E64FC26 Pan-PDI inhibitor (PDIA1, PDIA3, PDIA4, PDIA6, TXNDC5)IC50s ranging from 1.9 to 25.9 µM for different isoformsPotent anti-myeloma activity, enhances proteasome inhibitor activity.[5][7][8]
P1 PDI1.7 µM (insulin aggregation assay)More potent than 16F16, PACMA 31, and RB-11-ca in some assays.[9]

A Furan Derivative with Untapped Potential: 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[10] While there is a lack of specific biological data for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, its structural features merit investigation into its potential as a PDI inhibitor. This guide outlines a proposed workflow to systematically evaluate this compound against the established PDI inhibitors.

Proposed Experimental Workflow for Comparative Analysis

The following sections detail the key cell-based assays to characterize the activity of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid and compare it to standard PDI inhibitors.

Diagram of the Proposed Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies PDI_Assay PDI Reductase Activity Assay (Insulin Turbidity) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) PDI_Assay->Cell_Viability Determine cellular potency Thiol_Trapping Thiol Trapping Assay PDI_Assay->Thiol_Trapping Confirm covalent binding Molecular_Docking In Silico Molecular Docking PDI_Assay->Molecular_Docking Predict binding mode ER_Stress ER Stress Induction Assay (Western Blot for CHOP, p-eIF2α) Cell_Viability->ER_Stress Investigate mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) ER_Stress->Apoptosis Confirm cell death pathway

Caption: A proposed workflow for the evaluation of a novel PDI inhibitor.

Detailed Experimental Protocols

PDI Reductase Activity Assay (Insulin Turbidity Assay)

This is a primary biochemical assay to determine the direct inhibitory effect on PDI's reductase activity.

  • Principle: PDI reduces the disulfide bonds in insulin, causing the insulin β-chain to aggregate and increase the turbidity of the solution, which can be measured spectrophotometrically.[4]

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer, insulin, and DTT (dithiothreitol).

    • Add varying concentrations of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid and standard inhibitors (e.g., ML359, PACMA 31) to the reaction mixture.

    • Initiate the reaction by adding recombinant human PDI.

    • Monitor the increase in absorbance at 650 nm over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 values for each compound.

Cell Viability/Cytotoxicity Assay

This assay assesses the effect of the compound on the viability of cancer cell lines known to be sensitive to PDI inhibition (e.g., multiple myeloma, glioblastoma).

  • Principle: Colorimetric or luminescent assays measure metabolic activity or ATP content, which correlates with the number of viable cells.

  • Protocol (MTT Assay Example):

    • Seed cancer cells (e.g., MM.1S, U87-MG) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid and standard inhibitors for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (50% growth inhibition) or IC50 values.

ER Stress Induction Assay

This assay determines if the compound induces ER stress, a hallmark of PDI inhibition.

  • Principle: PDI inhibition leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This can be monitored by measuring the expression of key ER stress markers.

  • Protocol (Western Blot):

    • Treat cells with the test compound and standard inhibitors at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells and perform SDS-PAGE on the protein extracts.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies against ER stress markers such as CHOP (C/EBP homologous protein) and phosphorylated eIF2α (eukaryotic initiation factor 2 alpha).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Analyze the band intensities to determine the extent of ER stress induction.

Diagram of PDI's Role in ER Stress and the Unfolded Protein Response (UPR)

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response PDI PDI Folded_Proteins Correctly Folded Proteins PDI->Folded_Proteins Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->PDI Folding & Disulfide Bond Formation UPR_Sensors UPR Sensors (IRE1, PERK, ATF6) Unfolded_Proteins->UPR_Sensors Accumulation Activates ER_Stress_Response ER Stress Response UPR_Sensors->ER_Stress_Response Apoptosis Apoptosis ER_Stress_Response->Apoptosis Prolonged Stress Leads to

Caption: The role of PDI in protein folding and the induction of ER stress.

Interpreting the Comparative Data

The data generated from these assays will allow for a robust comparison of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid with standard PDI inhibitors.

  • Potency: The IC50 values from the insulin turbidity assay will determine the direct inhibitory potency against PDI. The GI50/IC50 values from the cell viability assays will indicate its cellular potency.

  • Mechanism of Action: The ER stress induction assay will provide evidence that the compound's cytotoxic effects are mediated through the inhibition of PDI and the triggering of the UPR.

  • Therapeutic Potential: By comparing the potency and cellular effects to well-characterized inhibitors like ML359 and E64FC26, a preliminary assessment of the therapeutic potential of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid can be made.

This systematic approach will provide the necessary data to determine if 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is a promising lead compound for further development as a PDI-targeted therapeutic.

References

  • The Intersection of Protein Disulfide Isomerase and Cancer Associated Thrombosis - PMC. (n.d.).
  • Therapeutic Implications of Protein Disulfide Isomerase Inhibition in Thrombotic Disease | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (2014, August 7).
  • What are PDI inhibitors and how do they work? (2024, June 25).
  • Emerging roles of protein disulfide isomerase in cancer - PMC - NIH. (n.d.).
  • PDI | Inhibitors - MedchemExpress.com. (n.d.).
  • Roles of Protein Disulfide Isomerase in Breast Cancer - MDPI. (2022, January 31).
  • Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma. (2018, October 12).
  • Small Molecule Probe Suitable for In Situ Profiling and Inhibition of Protein Disulfide Isomerase | ACS Chemical Biology. (2013, September 16).
  • Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma. (2016, May 31).
  • A Comparative Guide to the Biological Activity of Furan Compounds with a Focus on 2,5-Diphenylfuran-3,4-dicarboxylic acid - Benchchem. (n.d.).

Sources

Comparative

Reproducibility of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid Crystallization Methods: A Comparative Guide

As process chemists and drug development professionals scale up the synthesis of highly functionalized building blocks, reproducible downstream processing becomes a critical bottleneck. 2-Diethylaminomethyl-5-phenyl-fura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As process chemists and drug development professionals scale up the synthesis of highly functionalized building blocks, reproducible downstream processing becomes a critical bottleneck. 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (CAS: 430460-31-4) presents a unique crystallization challenge. Its molecular architecture features a hydrophobic phenyl-furan core, a basic tertiary amine (diethylaminomethyl), and an acidic carboxylic acid.

Because of this amphoteric (zwitterionic) nature, traditional crystallization methods often yield inconsistent polymorphs or suffer from poor batch-to-batch reproducibility. In this guide, we objectively compare three distinct crystallization strategies, analyzing the causality behind their performance and providing self-validating protocols to ensure scientific integrity during scale-up.

Mechanistic Analysis of Crystallization Alternatives

To achieve reproducible particle size distribution (PSD) and polymorphic purity, we must first understand the thermodynamic drivers behind each method.

Method A: Cooling Crystallization (The Traditional Baseline)

Cooling crystallization relies purely on the temperature-dependent solubility gradient of the API in an organic solvent (e.g., ethanol or ethyl acetate). While this method typically yields highly pure, large crystals, its reproducibility is highly sensitive to the steepness of the solubility curve. For complex furan derivatives, a flat solubility curve often results in unacceptably low yields unless extreme cooling profiles are applied, which can trigger secondary nucleation and trap impurities.

Method B: Antisolvent Crystallization (Chemical Potential Driven)

This method involves dissolving the API in a primary solvent and introducing an antisolvent (e.g., water) to lower solubility. The causality of this method is rooted in a three-step desolvation mechanism: the antisolvent enters the primary solvation shell, reorganizes, and ultimately expels the solvent-antisolvent pair, forcing solute-solute interactions ()[1]. While it provides excellent yields, the rapid desolvation barrier breach can lead to localized supersaturation, resulting in fine, agglomerated particles if the addition rate is not strictly controlled.

Method C: pH-Shift / Isoelectric Crystallization (Zwitterion Targeted)

This is the most targeted and robust approach for zwitterionic molecules. By adjusting the pH of an aqueous solution to the molecule's isoelectric point (pI), the compound shifts from a highly soluble ionic state to a neutral zwitterion. This drastically reduces its solubility and triggers uniform nucleation. This method minimizes the need for organic solvents and prevents the co-precipitation of waste salts, offering superior yield reproducibility and scalability ()[2].

Mandatory Visualizations of Crystallization Logic

ZwitterionLogic LowPH Low pH (< 3) Cationic Form (High Solubility) Iso Isoelectric Point (pH ~5.5) Zwitterion Form (Crystallization) LowPH->Iso Add Base (NaOH) HighPH High pH (> 8) Anionic Form (High Solubility) HighPH->Iso Add Acid (HCl)

Figure 1: pH-dependent isoelectric crystallization logic for zwitterionic furan derivatives.

AntisolventWorkflow S1 1. Dissolution API in Primary Solvent (Ethanol) S2 2. Polish Filtration Remove insoluble impurities S1->S2 S3 3. Antisolvent Addition Water at 1.0 mL/min, 800 rpm S2->S3 S4 4. Desolvation & Nucleation Three-Step Mechanism S3->S4 S5 5. Crystal Growth Ageing for 2 hours at 20°C S4->S5 S6 6. Isolation Filtration & Vacuum Drying S5->S6

Figure 2: Step-by-step workflow for the antisolvent crystallization method.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across different laboratories, the following protocols integrate built-in validation checks.

Protocol 1: Controlled Antisolvent Crystallization (Method B)
  • Dissolution: Dissolve 10.0 g of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in 50 mL of absolute ethanol at 40°C in a jacketed reactor.

  • Validation Check (Polish Filtration): Pass the solution through a 0.22 µm PTFE inline filter into the crystallization vessel. Causality: Removing foreign particulate matter prevents premature, heterogeneous nucleation, ensuring the supersaturation trajectory is strictly controlled by the antisolvent.

  • Antisolvent Addition: Under constant overhead stirring (800 rpm), introduce 150 mL of deionized water (antisolvent) using a programmable syringe pump at a strict rate of 1.0 mL/min.

  • Nucleation & Aging: Once the solution becomes turbid (indicating the desolvation barrier is breached), halt addition for 15 minutes to allow seed bed formation, then resume. Hold the final suspension at 20°C for 2 hours to promote Ostwald ripening.

  • Isolation: Filter the slurry under vacuum, wash with 20 mL of cold water/ethanol (3:1 v/v), and dry at 45°C under vacuum (50 mbar) for 12 hours.

Protocol 2: pH-Shift / Isoelectric Crystallization (Method C)
  • Acidic Dissolution: Suspend 10.0 g of the API in 100 mL of deionized water. Add 1M HCl dropwise under agitation until pH 2.5 is reached. The compound will dissolve completely as a protonated cation.

  • Validation Check (Optical Clarity): Verify complete dissolution via UV-Vis transmittance (>99% at 600 nm). Causality: Any residual turbidity indicates incomplete protonation, which will skew the final yield.

  • Isoelectric Precipitation: Slowly titrate 1M NaOH into the solution at 0.5 mL/min. Continuously monitor the system using a calibrated, temperature-compensated pH probe.

  • Nucleation: As the pH approaches the theoretical isoelectric point (pH 5.5–6.0), the zwitterion forms and heavy precipitation occurs. Maintain the final pH exactly at the pI for 1 hour to ensure complete thermodynamic equilibrium.

  • Isolation: Filter the resulting slurry, wash with 30 mL of cold deionized water to remove residual NaCl, and dry at 40°C under vacuum.

Quantitative Data Presentation & Comparison

The following table summarizes the performance metrics of the three methods based on standardized scale-up trials.

ParameterMethod A: CoolingMethod B: AntisolventMethod C: pH-Shift
Primary Mechanism Thermal solubility gradientDesolvation & chemical potentialIsoelectric zwitterion formation
Average Yield 65.0 - 75.0%88.0 - 94.0%92.0 - 96.0%
Purity (HPLC Area %) > 99.5% 97.0 - 98.5%> 99.0%
Particle Size (D50) 120 µm (Large, uniform)45 µm (Fine, prone to agglomeration)85 µm (Medium, robust)
Yield Reproducibility (RSD) 8.4%5.2%1.8%
Polymorph Consistency HighModerate (Risk of solvate formation)Very High

References

  • Dighe, A. V., Podupu, P. K. R., Coliaie, P., & Singh, M. R. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design (ACS Publications). URL:[Link]

  • Gausmann, M., Kocks, C., & Jupke, A. (2021). Electrochemical pH-T-Swing Separation of Itaconic Acid for Zero Salt Waste Downstream Processing. ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Validation

A Comparative Guide to a Tiered Cross-Reactivity Assessment for 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic Acid

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate process of drug development, the identification of a lead compound with high affinity for its intended biological target is only the initial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the identification of a lead compound with high affinity for its intended biological target is only the initial step. A critical determinant of a drug candidate's ultimate success and safety is its selectivity—the ability to interact with its target while avoiding unintended interactions with other biomolecules. These "off-target" interactions can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, and are a primary cause of late-stage clinical trial failures.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental component of a rational and cost-effective drug discovery pipeline.[2][3][4]

This guide provides a comprehensive, tiered strategy for characterizing the cross-reactivity profile of the novel compound, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (hereafter referred to as Cpd-X ). Cpd-X possesses a phenyl-furan-carboxylic acid scaffold, a motif found in various biologically active molecules, including potential inhibitors of phosphodiesterase type 4 (PDE4) and D-dopachrome tautomerase (D-DT).[5][6][7] The guide is designed for researchers, scientists, and drug development professionals, offering a framework that integrates predictive computational analysis with robust in vitro experimental validation. We will compare this systematic approach to less structured screening methods and provide detailed, actionable protocols.

Part 1: Foundational Assessment - Structural Analysis and In Silico Prediction

The first principle of toxicology, "the dose makes the poison," is paralleled in pharmacology by "the structure dictates the activity." Before committing to resource-intensive wet-lab experiments, a thorough analysis of the Cpd-X structure can provide invaluable foresight into potential off-target liabilities.

Structural Rationale: Cpd-X comprises several key structural motifs:

  • Furan Ring: An aromatic heterocycle that can act as a bioisostere for a phenyl ring, potentially enhancing metabolic stability.[8]

  • Carboxylic Acid: An acidic group that is a common hydrogen bond donor/acceptor and can interact with basic residues (e.g., lysine, arginine) in protein binding pockets.

  • Phenyl Group: A ubiquitous hydrophobic moiety in many ligands, capable of engaging in π-π stacking and hydrophobic interactions.

  • Diethylaminomethyl Group: A basic side chain that can form ionic interactions with acidic residues (e.g., aspartate, glutamate) and may confer affinity for aminergic G-protein-coupled receptors (GPCRs) or transporters.

This combination of features suggests a potential for polypharmacology. The logical first step is to leverage computational tools to screen Cpd-X against large databases of known protein structures and ligand-binding sites. This "e-counterscreening" helps prioritize which experimental assays to pursue.[9]

Logical Workflow for In Silico Assessment

The following diagram illustrates a structured approach to the initial computational analysis.

cluster_0 Part 1: In Silico & Structural Analysis A Input: Cpd-X (2D/3D Structure) B Structural Motif Analysis (Identify Pharmacophores) A->B Analyze C Similarity Search (e.g., ChEMBL, PubChem) A->C Compare D Reverse Docking / Target Prediction (e.g., SwissTargetPrediction) A->D Screen E Prioritized List of Potential Off-Targets B->E Synthesize Results C->E Synthesize Results D->E Synthesize Results

Caption: Workflow for the initial computational assessment of Cpd-X.

Part 2: A Tiered Strategy for In Vitro Cross-Reactivity Profiling

Following the in silico analysis, a tiered experimental approach is the most efficient method to identify and validate off-target interactions. This strategy begins with a broad, cost-effective screen at a single high concentration, followed by more detailed, quantitative studies for any identified "hits."

Tier 1: Broad Panel Safety Screening

The objective of this tier is to cast a wide net to identify potential, significant off-target interactions early.[10] This is typically achieved by submitting the compound to a commercial service that screens against a panel of 40-100 common safety-relevant targets, including GPCRs, kinases, ion channels, and transporters.[10] The compound is tested at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

Comparison of Screening Approaches:

ApproachDescriptionProsCons
Broad Panel Screen Single compound tested at a high concentration against a large, diverse panel of targets (e.g., Eurofins SafetyScreen, Charles River Cell Microarray).[11]- Comprehensive coverage- Cost-effective for initial screen- Early identification of diverse liabilities- Prone to false positives- Lacks potency information- Data is typically % inhibition only
Ad-Hoc / Focused Panel Compound tested against a small, curated panel of targets based on in silico predictions or known class liabilities.- Higher relevance- Lower cost than broad panel- Can go directly to dose-response- May miss unexpected off-targets- Relies heavily on prediction accuracy
No Screening Proceeding directly to functional or in vivo studies without prior off-target assessment.- Fastest route to efficacy data- High risk of failure- Adverse effects are unexplained- Wasted resources if off-target toxicity occurs

Hypothetical Tier 1 Data for Cpd-X and Analogs:

To illustrate the utility of this approach, we compare the hypothetical screening results of Cpd-X with two structural analogs:

  • Analog-A: The carboxylic acid of Cpd-X is replaced with a methyl ester.

  • Analog-B: The diethylaminomethyl group of Cpd-X is replaced with a morpholinomethyl group.

TargetTarget ClassCpd-X (% Inh. @ 10 µM)Analog-A (% Inh. @ 10 µM)Analog-B (% Inh. @ 10 µM)
Primary Target (e.g., PDE4D)95%92%88%
Dopamine D2 ReceptorGPCR78% 15%65%
Serotonin 5-HT2A ReceptorGPCR55% 8%45%
hERG ChannelIon Channel12%11%15%
COX-1Enzyme5%7%4%
Beta-2 Adrenergic ReceptorGPCR68% 22%75%

Interpretation: The data immediately highlights potential liabilities for Cpd-X and Analog-B with aminergic GPCRs (Dopamine D2, Beta-2 Adrenergic), which are absent for Analog-A. This suggests the basic amine and/or the carboxylic acid are critical for these off-target interactions. All three compounds show a clean profile against the hERG channel and COX-1 at this concentration.

Tier 2: Hit Confirmation and Potency Determination

Any target showing significant activity in Tier 1 (typically >50% inhibition) must be validated. This involves generating a full concentration-response curve to determine the potency (IC50 or Ki) of the interaction. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[12][13]

Workflow from Tier 1 Hit to Tier 2 Confirmation:

cluster_1 Part 2: Tiered In Vitro Profiling F Tier 1 Results (% Inhibition > 50%) G Select Follow-up Assay (e.g., Radioligand Binding) F->G Prioritize Hits H Perform Concentration- Response Experiment G->H Execute I Calculate Potency (IC50, Ki) H->I Analyze Data J Calculate Selectivity Index (Off-Target Ki / On-Target Ki) I->J Quantify K Decision Point: Proceed or Redesign? J->K Evaluate Risk

Caption: Workflow for off-target hit validation and selectivity assessment.

Hypothetical Tier 2 Data & Selectivity Comparison:

Assuming an on-target Ki of 50 nM for all compounds against PDE4D.

CompoundOff-TargetOff-Target Ki (nM)On-Target Ki (nM)Selectivity Index (Off-Target/On-Target)
Cpd-X Dopamine D28505017-fold
Beta-2 Adrenergic1,2005024-fold
Analog-A N/A (No Hits)>10,00050>200-fold
Analog-B Dopamine D29505019-fold
Beta-2 Adrenergic9005018-fold

Interpretation: This quantitative comparison provides a much clearer picture. While Cpd-X and Analog-B have similar on-target potency, their off-target liabilities result in poor selectivity windows (<30-fold). A selectivity of >100-fold is often desired to minimize the risk of clinical side effects. Analog-A, by converting the carboxylic acid to an ester, has dramatically improved the selectivity profile, making it a much more attractive candidate for progression. This demonstrates how comparative cross-reactivity studies can directly guide lead optimization efforts.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (General Protocol)

This protocol describes a standard filtration-based assay to determine the Ki of a test compound for a GPCR target (e.g., Dopamine D2).[12][14][15]

Objective: To determine the inhibitory constant (Ki) of Cpd-X for the Dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human Dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test Compounds: Cpd-X, Analog-A, Analog-B, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates and GF/C filter mats.

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Typically, 11 concentrations are used to span a 5-log unit range (e.g., 1 nM to 100 µM). Plate 25 µL of each concentration in triplicate into a 96-well plate.

  • Reagent Preparation:

    • Dilute the D2 receptor membranes in ice-cold assay buffer to a final concentration that yields a robust signal (e.g., 10 µg protein/well).

    • Dilute [3H]-Spiperone in assay buffer to a final concentration equal to its Kd (dissociation constant), typically ~0.2 nM.

  • Assay Incubation:

    • To the compound plate, add 100 µL of the diluted membranes.

    • Add 25 µL of the diluted [3H]-Spiperone to all wells.

    • For total binding wells, add 25 µL of assay buffer.

    • For non-specific binding (NSB) wells, add 25 µL of 10 µM Haloperidol.

    • Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of the plate through a GF/C filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Signal Detection:

    • Dry the filter mat completely.

    • Add scintillation fluid and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.[14]

Protocol 2: Cell-Based GPCR Functional Assay (Example)

Binding does not always equate to function. A follow-up functional assay is crucial to determine if the off-target interaction is agonistic, antagonistic, or allosteric. For GPCRs, this often involves measuring changes in second messengers like cAMP or intracellular calcium.[16][17]

Objective: To determine the functional effect of Cpd-X at the Beta-2 Adrenergic Receptor.

Materials:

  • HEK293 cells stably expressing the human Beta-2 Adrenergic Receptor.

  • Control agonist (Isoproterenol) and antagonist (Propranolol).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar).[17]

  • Cell culture medium, plates, and incubator.

Methodology:

  • Cell Plating: Seed the HEK293-β2AR cells into 384-well assay plates and incubate overnight to allow for adherence.

  • Antagonist Mode:

    • Add varying concentrations of Cpd-X to the cells and incubate for 15 minutes.

    • Add a concentration of the agonist Isoproterenol that elicits a sub-maximal response (EC80).

    • Incubate for an additional 30 minutes.

  • Agonist Mode:

    • Add varying concentrations of Cpd-X to the cells and incubate for 30 minutes.

  • Assay Readout:

    • Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • For antagonist mode, plot the response against the log concentration of Cpd-X to determine an IC50.

    • For agonist mode, plot the response against the log concentration of Cpd-X to determine an EC50 and maximal effect (Emax).

    • A response in agonist mode indicates Cpd-X is an agonist. A rightward shift in the Isoproterenol curve in antagonist mode indicates Cpd-X is a competitive antagonist.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered approach for the comprehensive evaluation of the cross-reactivity profile of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid (Cpd-X). By integrating in silico predictions with a phased in vitro screening strategy—moving from broad, qualitative assessments to precise, quantitative measurements—researchers can make informed, data-driven decisions. The comparative data presented for Cpd-X and its analogs underscores how this methodology can effectively identify structure-activity relationships for both on-target potency and off-target liabilities, thereby guiding medicinal chemistry efforts toward the design of safer, more selective drug candidates. Adherence to such a rigorous, self-validating framework is essential for mitigating risk and increasing the probability of success in the challenging landscape of modern drug development.

References

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2025). Vertex AI Search.
  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency.
  • Off-Target Screening Cell Microarray Assay. Creative Biolabs.
  • Safety and Off-Target Drug Screening Services. Reaction Biology.
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA.
  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories.
  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • What are preclinical safety pharmacology requirements?. (2025). Patsnap Synapse.
  • A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors. PMC.
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2025). FDA.
  • Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers.
  • Knowledge-Based Approaches to Off-Target Screening. (2018). PubMed.
  • GPCR-radioligand binding assays. (2016). PubMed.
  • Off-Target Effects Analysis. Creative Diagnostics.
  • Radiometric Ligand-Binding Assays. Revvity.
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). PubMed.
  • In Vitro Cell based GPCR Functional Characterization Services. Creative Biolabs.
  • Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI.
  • Phenyl 5-bromofuran-2-carboxylate chemical properties. Benchchem.
  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. (2026). Journal of Medicinal Chemistry.
  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. (2026). University of Groningen research portal.

Sources

Comparative

Spectroscopic Fingerprints of Form: A Comparative Guide to the Polymorphs of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystallin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence critical drug substance and product attributes, including solubility, stability, bioavailability, and manufacturability.[1][2][3][4] This guide provides an in-depth spectroscopic comparison of two hypothetical polymorphs, designated as Form A and Form B, of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, a novel furan derivative with therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the characterization and differentiation of polymorphic forms. We will delve into the application of key spectroscopic techniques, presenting supporting experimental data and elucidating the causality behind the observed spectral differences.

The Genesis of Crystalline Diversity: Preparing Polymorphs

The isolation of distinct polymorphic forms is the foundational step in their comparative analysis. The crystallization process is a delicate interplay of thermodynamics and kinetics, where subtle changes in conditions can lead to different crystal packing arrangements.[5] For 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, the two polymorphs were obtained through controlled crystallization experiments.

Form A (Kinetic Polymorph): This form was obtained by rapid cooling of a saturated solution of the compound in a low-polarity solvent such as toluene. Rapid desupersaturation often favors the formation of a metastable, or kinetic, polymorph.[5]

Form B (Thermodynamic Polymorph): Form B was produced by slow evaporation of a saturated solution in a more polar solvent, like ethanol, over an extended period. This method allows the system to reach thermodynamic equilibrium, typically resulting in the most stable crystalline form.[5]

The following workflow illustrates a general approach to polymorph screening and subsequent characterization.

Polymorph Screening and Characterization Workflow cluster_Screening Polymorph Screening cluster_Isolation Isolation & Initial Characterization cluster_Spectroscopy Spectroscopic & Structural Analysis cluster_Analysis Data Analysis & Comparison Solvent Vary Solvents (Polarity, H-bonding) Isolate Isolate Crystalline Solids Solvent->Isolate Temp Vary Temperature (Cooling Rate) Temp->Isolate Supersat Vary Supersaturation (Evaporation Rate) Supersat->Isolate Microscopy Hot-Stage Microscopy Isolate->Microscopy PXRD Powder X-Ray Diffraction (PXRD) Isolate->PXRD Vibrational FTIR & Raman Spectroscopy Isolate->Vibrational ssNMR Solid-State NMR (ssNMR) Isolate->ssNMR Compare Compare Spectroscopic Data PXRD->Compare Vibrational->Compare ssNMR->Compare Identify Identify & Designate Polymorphs Compare->Identify

Caption: A generalized workflow for polymorph screening and characterization.

Illuminating the Crystal Lattice: Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for identifying and differentiating crystalline polymorphs.[6][7][8] Each polymorph possesses a unique crystal lattice, which diffracts X-rays at specific angles, generating a characteristic diffraction pattern.

Experimental Protocol:

  • A small amount of the sample powder is gently packed into a sample holder.

  • The sample is placed in a powder X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) over a range of 2θ angles.

  • The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

Comparative Data:

Form A (Kinetic) Form B (Thermodynamic)
2θ Angle (°) Relative Intensity (%)
8.5100
12.365
15.840
19.180
23.755

Analysis: The distinct differences in the 2θ peak positions and their relative intensities unequivocally demonstrate that Form A and Form B are different crystalline forms. The unique diffraction patterns arise from the different arrangement of the molecules in the crystal lattice of each polymorph.

Probing Molecular Vibrations: FTIR and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the local molecular environment within a crystal.[9][10][11][12][13] Differences in intermolecular interactions, such as hydrogen bonding, between polymorphs lead to shifts in the vibrational frequencies of specific functional groups.

Experimental Protocol (FTIR-ATR):

  • A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal.

  • The sample is brought into firm contact with the crystal using a pressure clamp.

  • The infrared spectrum is recorded by passing an infrared beam through the ATR crystal.

Experimental Protocol (Raman):

  • A small amount of the sample is placed on a microscope slide.

  • The sample is brought into focus under the microscope objective of the Raman spectrometer.

  • The sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed.

Comparative Vibrational Data:

Vibrational Mode Form A (cm⁻¹) Form B (cm⁻¹) Rationale for Difference
O-H stretch (Carboxylic Acid)~3100 (broad)~2950 (broader)Stronger intermolecular hydrogen bonding in Form B.
C=O stretch (Carboxylic Acid)17151695Weaker C=O bond in Form B due to stronger H-bonding.
C-N stretch (Diethylamino)11801195Different conformation or packing affecting the C-N bond.

Analysis: The significant red-shift (lower wavenumber) of the O-H and C=O stretching vibrations in Form B is indicative of a stronger and more extensive hydrogen-bonding network compared to Form A.[14] This is a common feature distinguishing a more stable polymorph from a metastable one. Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and lattice vibrations.[9][15]

The following diagram illustrates the conceptual difference in hydrogen bonding between the two hypothetical polymorphs.

Polymorph Hydrogen Bonding cluster_FormA Form A (Kinetic Polymorph) cluster_FormB Form B (Thermodynamic Polymorph) A1 Molecule 1 ...-C(=O)OH... A2 Molecule 2 ...-C(=O)OH... A1:head->A2:head Weaker H-Bonding B1 Molecule 1 ...-C(=O)OH... B2 Molecule 2 ...-C(=O)OH... B1:head->B2:head Stronger H-Bonding

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Safety Protocol for Handling 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid in a Research Environment

Hazard Analysis: Understanding the Risks The toxicological profile of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid has not been extensively documented. Therefore, a conservative approach, treating the compound a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risks

The toxicological profile of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid has not been extensively documented. Therefore, a conservative approach, treating the compound as potentially hazardous, is imperative. Our assessment is based on the known hazards of its constituent chemical classes.

  • Furan Derivatives: Furan and its derivatives are known to pose several health risks. They can be irritants to the skin, eyes, and respiratory tract.[2][3][4] Some furan compounds are also considered potential carcinogens and may have mutagenic properties.[5][6] Chronic exposure to certain furans has been associated with liver toxicity.[6][7] Furthermore, some furan derivatives can form explosive peroxides upon exposure to air and light.[5][8]

  • Aromatic Carboxylic Acids: Aromatic carboxylic acids can range from being mild irritants to corrosive substances. They can cause irritation to the skin and eyes upon contact.[2][3][4] Inhalation of dust or aerosols can lead to respiratory tract irritation.[2]

  • Amines: The diethylaminomethyl group introduces a tertiary amine functionality. Aliphatic amines can be corrosive and may cause severe skin burns and eye damage. They can also be respiratory irritants.

Based on this analysis, 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with potential for more severe chronic effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe laboratory practice. The following table outlines the minimum required PPE for handling 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

Protection Type Specific PPE Material/Standard Operational Phase
Eye and Face Protection Chemical safety goggles and a full-face shieldANSI Z87.1 approved[9]All handling, transfer, and disposal operations
Hand Protection Chemical-resistant glovesNitrile or Neoprene[9][10]All handling, transfer, and disposal operations
Body Protection Chemical-resistant laboratory coatFlame-retardant material[5][9]All handling, transfer, and disposal operations
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesAs required by exposure assessment[9][11]For operations with a potential for aerosol or vapor generation, or if working outside of a fume hood

Causality Behind PPE Choices:

  • Eye and Face Protection: The combination of safety goggles and a face shield provides comprehensive protection against splashes and airborne particles, which is critical given the potential for severe eye irritation.

  • Hand Protection: Nitrile or neoprene gloves offer broad chemical resistance. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.[2][12]

  • Body Protection: A flame-retardant lab coat protects against chemical splashes and potential fire hazards, which is pertinent when handling organic compounds.[5]

  • Respiratory Protection: While all handling should ideally occur within a chemical fume hood, a respirator with organic vapor cartridges provides an essential secondary layer of protection against inhalation of harmful vapors or aerosols, particularly during spill cleanup or when engineering controls are not fully containing the hazard.[11][13]

Operational Plan: Safe Handling from Receipt to Use

A step-by-step approach to handling ensures that safety is integrated into every stage of the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The storage area should be clearly labeled. Keep the container tightly closed when not in use.[2][9]

Preparation and Handling
  • Engineering Controls: All handling of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[9][14]

  • Donning PPE: Before handling, don all required PPE as outlined in the table above.

  • Weighing and Solution Preparation: When weighing the solid compound, do so in the fume hood to contain any dust. If preparing a solution, always add the acid to the solvent slowly to control any potential exothermic reactions.[9]

During Use
  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Prevent the inhalation of any dust, vapors, or mists.[5][9]

  • Keep the container closed when not actively in use.

Workflow for Safe Handling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_decon Decontamination Prep Assemble all necessary equipment and reagents within the chemical fume hood. Don_PPE Don all appropriate Personal Protective Equipment (PPE). Prep->Don_PPE Weigh Carefully weigh the required amount of the compound. Don_PPE->Weigh Dissolve If dissolving, add the acid to the chosen solvent in a reaction vessel. Weigh->Dissolve Proceed Proceed with the experimental procedure, maintaining constant vigilance. Dissolve->Proceed Quench Quench the reaction carefully, being mindful of potential exotherms. Proceed->Quench Purify Handle all subsequent extraction and purification steps within the fume hood. Quench->Purify Decontaminate_Glassware Thoroughly decontaminate all glassware and equipment. Purify->Decontaminate_Glassware Clean_Workspace Clean the work area within the fume hood. Decontaminate_Glassware->Clean_Workspace

Caption: Experimental workflow for handling 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

Disposal Plan: Managing Waste Safely and Responsibly

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, including disposable gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[9] Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[15]

  • Waste Container: Use a chemically resistant container (e.g., high-density polyethylene) for waste collection. The container must be kept closed when not in use and stored in a designated satellite accumulation area.[9][15]

  • Final Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program.[9] Never pour this chemical or its waste down the drain.[9][11]

Disposal Decision Workflow

Start Waste Generated Is_Contaminated Is the item contaminated with the compound? Start->Is_Contaminated Solid_Waste Collect in a dedicated, labeled hazardous solid waste container. Is_Contaminated->Solid_Waste Yes (Solid) Liquid_Waste Collect in a dedicated, labeled hazardous liquid waste container. Is_Contaminated->Liquid_Waste Yes (Liquid) Non_Hazardous Dispose of as non-hazardous waste. Is_Contaminated->Non_Hazardous No Store_Waste Store waste container in a designated satellite accumulation area. Solid_Waste->Store_Waste Liquid_Waste->Store_Waste EHS_Pickup Arrange for pickup by the Environmental Health and Safety (EHS) department. Store_Waste->EHS_Pickup

Caption: Decision workflow for the disposal of waste contaminated with 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

This guide is intended to provide a robust framework for the safe handling of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid. It is essential that all laboratory personnel receive training on these procedures and that the institutional Chemical Hygiene Plan is followed.[16][17] By integrating these practices into our daily workflow, we uphold our commitment to safety while advancing scientific discovery.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

  • NextSDS. (n.d.). 2-DIETHYLAMINOMETHYL-5-PHENYL-FURAN-3-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Arbill. (2025). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • European Food Safety Authority. (2017). Risks for public health related to the presence of furan and methylfurans in food. Retrieved from [Link]

  • Labour Department. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Retrieved from [Link]

  • SGS North America. (n.d.). Dioxins & Furans. Retrieved from [Link]

  • University Corporation for Atmospheric Research. (2019). NIOSH Table 1,2 & 3. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]

  • National Institute of Occupational Safety and Health. (n.d.). Safety in The Use of Chemical COURSE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • Frontiers Media S.A. (2018). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Eurofins. (2024). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Closed-loop chemical recycling of polyethylene furan-2,5-dicarboxylate (PEF) under microwave-assisted heating. Retrieved from [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.